molecular formula C49H43BrO6 B137158 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide CAS No. 129536-41-0

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Cat. No.: B137158
CAS No.: 129536-41-0
M. Wt: 807.8 g/mol
InChI Key: WEIQDYRDUFADRJ-UHFFFAOYSA-N
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Description

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a useful research compound. Its molecular formula is C49H43BrO6 and its molecular weight is 807.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H43BrO6/c50-30-41-21-44(55-35-42-23-46(51-31-37-13-5-1-6-14-37)28-47(24-42)52-32-38-15-7-2-8-16-38)27-45(22-41)56-36-43-25-48(53-33-39-17-9-3-10-18-39)29-49(26-43)54-34-40-19-11-4-12-20-40/h1-29H,30-36H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQDYRDUFADRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CBr)OCC4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H43BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474905
Record name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
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Molecular Weight

807.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129536-41-0
Record name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
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Foundational & Exploratory

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Authored by: Gemini, Senior Application Scientist

Date: January 14, 2026

Introduction: The Architectural Significance of a Key Dendritic Building Block

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a second-generation (G2) benzyl ether dendron, a highly branched macromolecule with a precise, tree-like architecture. Its significance in materials science and drug development lies in its unique structure: a reactive focal point (the benzyl bromide) and a shielded interior created by the benzyloxy branches. This structure allows it to be used as a fundamental building block for constructing larger, well-defined dendritic polymers. These dendrimers are explored for applications ranging from targeted drug delivery and gene therapy to catalysis and light-harvesting systems.

The synthesis of this molecule is a multi-step process that relies on a convergent approach, where branched "dendrons" are first constructed and then coupled to a core. This guide provides a comprehensive, field-proven protocol for its synthesis, emphasizing the chemical rationale behind each step to ensure reproducibility and high purity. The core of this synthesis involves two key transformations: the Williamson ether synthesis for building the dendritic framework and a subsequent bromination to install the reactive focal point.

The Convergent Synthetic Strategy

The synthesis is strategically designed in a convergent manner to facilitate purification and maximize yield. Instead of building the molecule radially from a central core outwards (a divergent approach), we will first synthesize the G1 dendron, 3,5-Bis(benzyloxy)benzyl Bromide. This G1 bromide is then coupled to a core molecule, 3,5-dihydroxybenzyl alcohol, to form the G2 alcohol precursor. The final step is the conversion of this G2 alcohol's focal hydroxyl group into the target G2 bromide. This approach minimizes the accumulation of defects that can occur in divergent syntheses.

The overall workflow can be visualized as follows:

G A 3,5-Dihydroxybenzyl Alcohol G1_OH G1 Alcohol (3,5-Bis(benzyloxy)benzyl Alcohol) A->G1_OH + Benzyl Bromide (Williamson Ether Synthesis) G2_OH G2 Alcohol (3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol) A->G2_OH + G1 Bromide (Williamson Ether Synthesis) B Benzyl Bromide B->G1_OH CBr4 CBr4 / PPh3 G1_Br G1 Bromide (3,5-Bis(benzyloxy)benzyl Bromide) CBr4->G1_Br G2_Br Final Product (3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide) CBr4->G2_Br G1_OH->G1_Br Bromination G1_Br->G2_OH G2_OH->G2_Br Bromination

Caption: Convergent synthesis workflow for the target G2-Bromide dendron.

Experimental Protocols & Mechanistic Insights

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of G1 Dendron Precursor: 3,5-Bis(benzyloxy)benzyl Alcohol

This initial step involves protecting the two phenolic hydroxyl groups of a core molecule using benzyl bromide. This is a classic example of the Williamson ether synthesis.[1][2][3]

Mechanism Rationale: The reaction proceeds via an SN2 mechanism.[4][5] Anhydrous potassium carbonate acts as a base, deprotonating the acidic phenolic hydroxyl groups to form more nucleophilic phenoxide ions. These phenoxides then attack the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the stable ether linkage. A polar aprotic solvent like DMF is used to solvate the potassium cation without interfering with the nucleophile, thereby increasing the reaction rate.[1]

Reagents Table:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3,5-Dihydroxybenzyl alcohol140.141.01(e.g., 10.0 g)
Benzyl Bromide171.042.32.3(e.g., 28.1 g)
Anhydrous K₂CO₃138.213.03(e.g., 29.6 g)
N,N-Dimethylformamide (DMF)---(e.g., 200 mL)

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 3,5-dihydroxybenzyl alcohol and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to create a suspension.

  • Slowly add benzyl bromide to the vigorously stirred suspension at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water. This will precipitate the product and dissolve the inorganic salts.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Bis(benzyloxy)benzyl Alcohol as a white crystalline solid.[6]

Step 2: Synthesis of G1 Dendron: 3,5-Bis(benzyloxy)benzyl Bromide

The G1 alcohol is converted to the corresponding bromide, making it an electrophile for the next etherification step. The Appel reaction is an effective method for this transformation.

Mechanism Rationale: Triphenylphosphine (PPh₃) attacks one of the bromine atoms of carbon tetrabromide (CBr₄), forming a phosphonium salt intermediate and the tribromomethanide anion. The alcohol's hydroxyl group is then deprotonated by the anion, and the resulting alkoxide attacks the activated phosphorus atom, displacing a bromide ion and forming an oxyphosphonium salt. This process effectively turns the hydroxyl group into an excellent leaving group. Finally, the displaced bromide ion acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion to yield the desired benzyl bromide.

G reagents G1-OH + PPh₃ + CBr₄ intermediate Oxyphosphonium Salt R-O-P⁺Ph₃ reagents->intermediate Formation of Leaving Group product G1-Br + O=PPh₃ + HCBr₃ intermediate:f0->product SN2 attack by Br⁻

Caption: Simplified workflow of the Appel reaction for benzylic bromination.

Reagents Table:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3,5-Bis(benzyloxy)benzyl Alcohol320.381.01(e.g., 10.0 g)
Carbon Tetrabromide (CBr₄)331.631.21.2(e.g., 12.4 g)
Triphenylphosphine (PPh₃)262.291.21.2(e.g., 9.8 g)
Dichloromethane (DCM)---(e.g., 200 mL)

Step-by-Step Protocol:

  • Dissolve 3,5-Bis(benzyloxy)benzyl alcohol and carbon tetrabromide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 3,5-Bis(benzyloxy)benzyl Bromide.[7]

Step 3: Synthesis of G2 Alcohol: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol

This is the key coupling step where two equivalents of the G1 dendron are attached to the core. The Williamson ether synthesis is employed once again.

Mechanism Rationale: The principles are identical to Step 1. The hydroxyl groups of the 3,5-dihydroxybenzyl alcohol core are deprotonated by K₂CO₃. The resulting phenoxides then act as nucleophiles, attacking the benzylic carbon of the G1 Bromide (3,5-Bis(benzyloxy)benzyl Bromide) in a bimolecular substitution reaction.[4]

Reagents Table:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3,5-Dihydroxybenzyl alcohol140.141.01(e.g., 1.0 g)
3,5-Bis(benzyloxy)benzyl Bromide383.292.12.1(e.g., 5.7 g)
Anhydrous K₂CO₃138.213.03(e.g., 3.0 g)
N,N-Dimethylformamide (DMF)---(e.g., 50 mL)

Step-by-Step Protocol:

  • Combine 3,5-dihydroxybenzyl alcohol, 3,5-Bis(benzyloxy)benzyl Bromide, and anhydrous potassium carbonate in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous DMF and stir the suspension vigorously.

  • Heat the mixture to 60-70 °C and maintain for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash extensively with water, and then a small amount of cold ethanol to remove impurities.

  • Purify the crude product by column chromatography on silica gel to obtain the pure G2 alcohol.

Step 4: Synthesis of Final Product: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

In the final step, the focal hydroxyl group of the G2 alcohol is converted to a bromide using the same Appel reaction conditions as in Step 2.

Mechanism Rationale: The reaction proceeds via the same mechanism as described in Step 2. The use of the Appel reaction is advantageous here due to its mild conditions, which are less likely to cause side reactions on the large, complex dendritic structure compared to harsher reagents.[8]

Reagents Table:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
G2 Alcohol747.881.01(e.g., 2.0 g)
Carbon Tetrabromide (CBr₄)331.631.51.5(e.g., 1.3 g)
Triphenylphosphine (PPh₃)262.291.51.5(e.g., 1.05 g)
Dichloromethane (DCM)---(e.g., 50 mL)

Step-by-Step Protocol:

  • Dissolve the G2 alcohol in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add carbon tetrabromide to the solution.

  • Slowly add triphenylphosphine portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation. Dissolve the residue in a minimal amount of DCM and precipitate by adding it dropwise to a large volume of vigorously stirred methanol or hexane.

  • Collect the white precipitate by filtration and dry under vacuum to yield the final product, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.

Characterization and Purification

Purification: Column chromatography on silica gel is the primary method for purifying the intermediates. For the final product, precipitation is often sufficient. If residual bromine-containing impurities are present, a wash with a 10% aqueous solution of sodium thiosulfate can be employed during the workup.[9] Any acidic by-products like HBr can be neutralized by washing the organic phase with a saturated sodium bicarbonate solution.[9]

Characterization: The identity and purity of the product at each stage should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by observing the characteristic shifts and integrations of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the O-H stretch from the starting alcohols and the appearance of characteristic C-Br vibrations.

Safety and Handling

  • Benzyl Bromide & 3,5-Bis(benzyloxy)benzyl Bromide: These are lachrymators and corrosive. Handle with extreme care in a fume hood, wearing gloves, and safety goggles.

  • Carbon Tetrabromide (CBr₄): Toxic and harmful to the environment. Avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): A skin irritant and can be absorbed through the skin. Use in a well-ventilated area.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Handle exclusively in a fume hood.

  • Triphenylphosphine (PPh₃): Irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Kotha, S., et al. (2005). N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes.
  • Kim, K., & Park, H. (2003). Oxidation and Bromodehydroxymethylation of Benzylic Alcohols Using NaBrO3/NaHSO3 Reagent. Bulletin of the Korean Chemical Society.
  • Organic Chemistry Portal. Synthesis of benzyl bromides. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • J&K Scientific. 3,5-Dibenzyloxybenzyl alcohol, 97%. [Link]

  • Riela, S., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. [Link]

  • PubChemLite. 3,5-bis(benzyloxy)benzyl bromide (C21H19BrO2). [Link]

  • PubChem. CID 11967226. [Link]

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  • PubChem. 3,5-Dibenzyloxybenzyl alcohol. [Link]

Sources

solubility of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Characteristics of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide: A Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, a second-generation poly(benzyl ether) dendron. As a molecule of significant interest in the synthesis of dendronized catalysts and other advanced materials, understanding its behavior in organic solvents is critical for its purification, reaction setup, and application.[1] This document synthesizes information based on the fundamental principles of organic chemistry, the known properties of its constituent parts—benzyl bromide and poly(benzyl ether) dendrons—and established experimental methodologies. We present a predicted solubility profile across a range of common organic solvents, explain the underlying intermolecular forces governing these interactions, and provide a detailed, self-validating experimental protocol for researchers to determine its solubility empirically.

Part 1: Molecular Profile and Its Implications for Solubility

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a complex, highly branched macromolecule. Its structure is key to understanding its physical and chemical properties.

Table 1: Chemical Identity of the Compound

PropertyValue
Full Chemical Name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Synonyms 3,5-Bis(3,5-dibenzyloxybenzyloxy)benzyl Bromide
CAS Number 129536-41-0[1][2]
Molecular Formula C₄₉H₄₃BrO₆[3]
Molecular Weight 839.77 g/mol
Appearance White to almost white powder or crystal[2]
Structural Analysis

The molecule's architecture can be deconstructed into two primary components:

  • A Reactive Core: The central benzyl bromide (C₆H₄CH₂Br) moiety. Simple benzyl bromide is a liquid known to be soluble in a wide array of organic solvents.[4][5][6] This core provides the primary site for chemical modification.

  • Dendritic Arms: Two large, branching poly(benzyl ether) dendrons. These arms are composed of repeating benzene rings and ether linkages, creating a large, predominantly nonpolar and aromatic surface area. Poly(benzyl ether) dendrimers and dendrons are generally noted for their excellent solubility in many conventional organic solvents.[7]

The combination of these features results in a large (MW ≈ 840 g/mol ), nonpolar molecule. The ether oxygens introduce some polar character, but this is largely overshadowed by the numerous aromatic rings. The molecule's high molecular weight and crystalline solid form suggest that significant solvent interaction is required to overcome the lattice energy of the solid state.

Significance in Research and Development

This compound serves as a critical building block, particularly in catalysis. The benzyl bromide core allows for its attachment to other molecules or surfaces, while the dendritic shell can create a unique microenvironment around a catalytic center, influencing its activity and selectivity.[1] Effective deployment in these applications is contingent upon selecting appropriate solvents for synthesis, grafting, and purification processes.

Part 2: Guiding Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8] For the target molecule, the following forces are paramount:

  • Van der Waals Forces (London Dispersion Forces): As a large molecule with an extensive electron cloud, these are the dominant intermolecular forces. Solvents with high polarizability, such as aromatic and chlorinated solvents, will interact favorably.

  • π-π Stacking: The abundance of phenyl rings in the dendritic structure allows for strong π-π stacking interactions with aromatic solvents like toluene and benzene.

  • Dipole-Dipole Interactions: The ether linkages and the C-Br bond introduce dipoles. Polar aprotic solvents can interact with these sites, but this is a secondary contributor compared to the overall nonpolar character.

Part 3: Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent general solvents for a wide range of organic molecules. Their polarity and polarizability can effectively solvate the entire structure.
Aromatic Toluene, Benzene, XyleneHigh Strong π-π stacking interactions between the solvent and the numerous phenyl rings of the dendron lead to very favorable solvation.
Ethers Tetrahydrofuran (THF), Diethyl EtherHigh to Moderate The ether linkages in the solvent are compatible with the poly(benzyl ether) structure. THF is generally a better solvent than diethyl ether for large molecules.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate These strong solvents can dissolve a wide variety of compounds. Solubility may be enhanced with gentle heating.
Ketones AcetoneModerate to Low Acetone is more polar and may have limited capacity to solvate the large, nonpolar dendritic arms effectively.
Alcohols Methanol (MeOH), Ethanol (EtOH)Low to Insoluble These polar protic solvents are generally poor solvents for large, nonpolar molecules. They are often used as anti-solvents for precipitation and crystallization.[9]
Aliphatic Hydrocarbons Hexane, Pentane, CyclohexaneLow to Insoluble While nonpolar, the lack of aromaticity limits favorable π-π interactions, making it difficult to solvate the dendron's phenyl-rich structure.
Water Water (H₂O)Insoluble The molecule is large and overwhelmingly nonpolar, making it immiscible with water.

Part 4: Experimental Protocol for Solubility Determination

To provide actionable data, empirical verification is essential. The following protocol outlines a standard, reliable method for determining the qualitative and semi-quantitative solubility of the title compound.

Safety Precautions
  • Warning: Benzyl bromides are strong lachrymators and are irritating to the skin, eyes, and mucous membranes.[4][5] All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is mandatory: safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Materials and Equipment
  • 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Small glass vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes or syringes

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Solubility Testing cluster_prep Preparation cluster_process Processing & Observation cluster_decision Analysis & Classification cluster_results Results start Start weigh Accurately weigh ~10 mg of the compound into a vial start->weigh add_solvent Add 1.0 mL of the chosen solvent weigh->add_solvent agitate Cap vial and agitate vigorously (e.g., vortex for 2 min) add_solvent->agitate observe Visually inspect for undissolved solid agitate->observe is_dissolved Completely Dissolved? observe->is_dissolved soluble Classify as 'Soluble' (>10 mg/mL) is_dissolved->soluble Yes insoluble Classify as 'Insoluble' or 'Slightly Soluble' is_dissolved->insoluble No end End soluble->end insoluble->end

Caption: Diagram 1: A flowchart of the step-by-step process for determining solubility.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 10.0 mg of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide into a clean, dry 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates an initial concentration of 10 mg/mL.

  • Agitation: Securely cap the vial and agitate it vigorously using a vortex mixer for at least 2 minutes. For solvents where dissolution is slow, a small magnetic stir bar and stir plate can be used for 30 minutes.

  • Observation: Allow the mixture to stand for 5 minutes. Visually inspect the solution against a dark background. Look for any undissolved solid particles. The absence of any visible solid indicates complete dissolution.

  • Classification:

    • Soluble: If the compound dissolves completely at 10 mg/mL.

    • Slightly Soluble / Insoluble: If any solid material remains undissolved. The procedure can be repeated with smaller initial masses (e.g., 1 mg) to further refine the classification.

Advanced Characterization (Optional)

For precise quantitative data, more advanced methods can be employed. The shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy is a standard approach.[10] Additionally, Nuclear Magnetic Resonance (NMR) can be used to determine solubility quickly and accurately without phase separation.[11]

Part 5: Molecular Structure Visualization

Caption: Diagram 2: A simplified 2D representation of the molecular structure.

Conclusion

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a large, predominantly nonpolar dendron whose solubility is dictated by its extensive aromatic and ether character. It is predicted to be highly soluble in chlorinated and aromatic solvents (DCM, chloroform, toluene) and moderately soluble in ethers (THF) and some polar aprotic solvents (DMF). Conversely, it exhibits poor solubility in alcohols and aliphatic hydrocarbons and is insoluble in water. This profile makes solvents like DCM and THF ideal for reaction and processing, while alcohols like methanol are well-suited for purification via precipitation. The provided experimental protocol offers a direct and reliable means for researchers to confirm these predictions and establish optimal solvent systems for their specific applications.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Assignment Point. Benzyl Bromide – an organic compound.
  • Wikipedia. Benzyl bromide.
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  • Fisher Scientific. Benzyl bromide, 98%.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
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  • ResearchGate. Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support.
  • Organic Chemistry Portal.
  • Therrien, B. et al. (2008). Encapsulation of PyreneFunctionalized Poly(benzyl ether) Dendrons into a WaterSoluble Organometallic Cage. Inorganic Chemistry.

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A Technical Guide to Poly(aryl ether) Dendron Building Blocks for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of poly(aryl ether) dendrons, a class of highly branched macromolecules with significant potential in the field of drug development. We will explore the fundamental principles of their design, synthesis, and characterization, with a particular focus on the practical application of these building blocks for researchers, scientists, and professionals in the pharmaceutical industry. The inherent chemical stability of the aryl ether linkage, combined with the precise control over size, architecture, and surface functionality, makes these dendrons exceptional candidates for advanced drug delivery systems. This document will detail established synthetic protocols, highlight critical characterization techniques for ensuring purity and structural integrity, and discuss functionalization strategies for therapeutic applications.

Introduction: The Unique Architecture of Dendrons

Dendrimers are perfectly branched, monodisperse macromolecules that emanate from a central core.[1][2] Their structure is defined by a series of concentric layers, or "generations," which create a globular, tree-like architecture.[3] A dendron is a wedge-shaped section of a dendrimer, essentially a single branch of this larger structure.[4] These dendritic structures possess a high density of functional groups on their periphery, making them highly versatile for a range of applications.[5]

Poly(aryl ether) dendrons, specifically, are characterized by the robust ether linkages connecting their aromatic building blocks. This imparts significant chemical and thermal stability, a crucial attribute for in vivo applications. The predictable, step-wise synthesis of these molecules allows for precise control over their molecular weight and the number of terminal functional groups, which is a significant advantage over traditional linear polymers.[6]

Foundational Chemistry: The Williamson Ether Synthesis

The construction of poly(aryl ether) dendrons predominantly relies on the Williamson ether synthesis .[7] This classic organic reaction involves the reaction of an alkoxide (or phenoxide) ion with a primary alkyl halide to form an ether.[7][8][9]

The reaction proceeds via an SN2 mechanism, where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[7][8] For the successful synthesis of dendrons, this reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl groups, thus forming the reactive phenoxide nucleophile. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.[10]

The efficiency of the Williamson ether synthesis is a cornerstone of building well-defined dendritic structures. The high yields and clean reaction profiles allow for the iterative addition of monomer units to construct higher-generation dendrons.

Synthetic Strategies: Convergent vs. Divergent Approaches

There are two primary strategies for the synthesis of dendrons and dendrimers: the divergent approach and the convergent approach.[11] The choice between these methods is a critical experimental decision, as it impacts the purity of the final product and the ease of synthesis, particularly for higher generations.

Divergent Synthesis

In the divergent approach, the dendron is built outwards from a central core. Each iterative step involves two key reactions: the addition of a new layer of monomers to the periphery, followed by the activation of the new terminal groups for the next generation's growth.

Advantages:

  • Can rapidly build large quantities of material.

Disadvantages:

  • The number of reactions required at each step increases exponentially with the generation number.

  • This can lead to incomplete reactions and the formation of defect structures, which are difficult to separate from the desired product.

  • Purification becomes increasingly challenging with each generation.

Convergent Synthesis

The convergent approach, pioneered by Fréchet, involves building the dendron from the periphery inwards, culminating in the attachment to a focal point.[12][13] Each step involves coupling a pre-synthesized dendritic wedge (dendron) to a monomer unit.

Advantages:

  • Only a small, consistent number of reactions are required at each step, regardless of the generation.

  • Defective structures are significantly different in size and polarity from the desired dendron, making purification by chromatography much more straightforward.[14]

  • Allows for precise control over the final structure and functionality.

Disadvantages:

  • Can be more time-consuming for the synthesis of lower-generation dendrons.

  • Steric hindrance can become a limiting factor when attaching large dendrons to a core molecule in the final step, potentially lowering the yield for very high generations.[12]

For applications in drug development, where purity and precise control over the molecular structure are paramount, the convergent approach is generally preferred .

Workflow: Convergent vs. Divergent Synthesis

G cluster_0 Divergent Synthesis cluster_1 Convergent Synthesis d_start Core d_g1 Generation 1 d_start->d_g1 Add & Activate d_g2 Generation 2 d_g1->d_g2 Add & Activate c_start Periphery c_g1 G1 Dendron c_start->c_g1 Build Inward c_g2 G2 Dendron c_g1->c_g2 Build Inward c_final Attach to Core c_g2->c_final

Caption: Comparison of divergent and convergent synthetic routes.

A Practical Example: Convergent Synthesis of a Fréchet-type G2 Dendron

The Fréchet-type dendrons, utilizing 3,5-dihydroxybenzyl alcohol as the monomer unit, are a classic example of poly(aryl ether) dendrons.[12] Below is a representative protocol for the synthesis of a second-generation (G2) dendron with a benzyl bromide focal point.

Experimental Protocol

Step 1: Synthesis of the First-Generation (G1) Dendron

  • Reactants: 3,5-Dihydroxybenzyl alcohol (1.0 eq), benzyl bromide (2.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and 18-crown-6 (catalytic amount).

  • Solvent: Acetone.

  • Procedure:

    • Combine 3,5-dihydroxybenzyl alcohol, K₂CO₃, and 18-crown-6 in a round-bottom flask with acetone.

    • Heat the mixture to reflux.

    • Slowly add benzyl bromide to the refluxing mixture.

    • Continue refluxing for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the G1 alcohol.

Step 2: Bromination of the G1 Dendron

  • Reactants: G1 alcohol (1.0 eq), carbon tetrabromide (CBr₄, 1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the G1 alcohol in DCM and cool to 0 °C in an ice bath.

    • Add PPh₃ and CBr₄ sequentially.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent and purify by column chromatography to yield the G1 benzyl bromide.

Step 3: Synthesis of the Second-Generation (G2) Dendron

  • Reactants: 3,5-Dihydroxybenzyl alcohol (1.0 eq), G1 benzyl bromide (2.2 eq), K₂CO₃ (2.5 eq), and 18-crown-6 (catalytic amount).

  • Solvent: Acetone.

  • Procedure:

    • Follow the same procedure as in Step 1, using the G1 benzyl bromide as the alkylating agent.

    • Purify the crude product by column chromatography to yield the G2 alcohol.

Step 4: Bromination of the G2 Dendron

  • Reactants: G2 alcohol (1.0 eq), CBr₄ (1.5 eq), and PPh₃ (1.5 eq).

  • Solvent: DCM.

  • Procedure:

    • Follow the same procedure as in Step 2 to obtain the final G2 benzyl bromide dendron.

This iterative process of etherification and bromination can be continued to produce higher-generation dendrons.

Characterization: Ensuring Structural Integrity and Purity

Thorough characterization is essential to confirm the identity, purity, and monodispersity of the synthesized dendrons. A combination of spectroscopic and analytical techniques is required for a self-validating system.

Technique Purpose Expected Results for Poly(aryl ether) Dendrons
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the chemical structure and purity.[1]¹H NMR will show characteristic peaks for aromatic protons, benzylic protons, and terminal group protons. The integration of these peaks should correspond to the expected proton ratios. ¹³C NMR will confirm the presence of all unique carbon atoms in the structure.
Mass Spectrometry (MS) To determine the exact molecular weight and confirm monodispersity.Techniques like MALDI-TOF or ESI-MS should show a single, sharp peak corresponding to the calculated molecular weight of the dendron, confirming a polydispersity index (PDI) close to 1.0.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To assess the molecular weight distribution and purity.[15]A narrow, symmetric elution peak indicates a low PDI and the absence of impurities from lower or higher generations.[15]
Infrared (IR) Spectroscopy To identify key functional groups.[2]Will show characteristic C-O-C stretching vibrations for the ether linkages and peaks corresponding to the focal point and peripheral functional groups (e.g., -OH, -Br).

Functionalization and Applications in Drug Development

The true power of poly(aryl ether) dendrons in drug delivery lies in their tunable functionality.[5] The focal point and the peripheral groups can be independently modified to create sophisticated drug delivery vehicles.[5]

Diagram: Functionalization of a Dendron for Drug Delivery

G D Dendron Scaffold T Targeting Moiety D->T Attach Targeting Ligand (e.g., Folic Acid) S PEG Chain D->S Attach Solubilizing Agent (e.g., PEG) Dr Drug Payload D->Dr Attach Drug Molecule (via cleavable linker)

Sources

The Architect's Reagent: Strategic Applications of Benzyl Bromide Derivatives in Dendrimer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrimers, with their precisely controlled, hyper-branched architecture, represent a unique class of macromolecules that bridge the gap between traditional polymers and discrete molecular structures.[1][2] Their nanoscopic size, monodispersity, and multifunctional surface have made them exceptional candidates for advanced applications in medicine and materials science.[3][4][5] At the heart of many foundational and sophisticated dendrimer syntheses lies a class of deceptively simple yet powerful reagents: benzyl bromide and its derivatives. This guide provides a comprehensive exploration of the strategic use of benzyl bromide in constructing complex dendritic architectures, focusing on the underlying chemical principles, synthetic methodologies, and cutting-edge applications. We will dissect the causality behind experimental choices, provide validated protocols, and illustrate how the strategic incorporation of the benzyl motif is pivotal in developing next-generation nanomaterials for drug delivery, catalysis, and beyond.

Part 1: The Foundational Chemistry: Benzyl Bromide in Dendron Construction

The utility of benzyl bromide (C₆H₅CH₂Br) in dendrimer chemistry stems from its role as a potent electrophile for the benzylation of nucleophiles, most commonly phenols and alcohols.[6][7] This reactivity is the cornerstone of the Williamson ether synthesis, a robust and high-yielding reaction that forms the benzyl ether linkages characteristic of several key dendrimer families.[8][9]

The Mechanism of Action: Williamson Ether Synthesis

The construction of poly(benzyl ether) dendrimers is driven by a series of iterative Williamson ether syntheses. The process begins with the deprotonation of a phenolic hydroxyl group by a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide and forming a stable ether bond.

The choice of base is critical and depends on the substrate's sensitivity. K₂CO₃ is a milder, commonly used base for this transformation.[8] For more sterically hindered or less reactive alcohols, the stronger base NaH may be employed.[6] The reaction is typically performed in a polar aprotic solvent like acetone or DMF, which effectively solvates the cation of the base while leaving the phenoxide nucleophile highly reactive.

Why Benzyl Bromide? The Structural Advantage

The benzyl group is more than just a simple linker. Its strategic importance lies in several key features:

  • Reactivity: The benzylic carbon is activated towards nucleophilic substitution, making reactions with phenoxides efficient.[7]

  • Stability: The resulting benzyl ether bond is chemically robust, stable to a wide range of reaction conditions used in subsequent synthetic steps.

  • Structural Definition: The rigid aromatic nature of the benzyl groups imparts a defined, non-collapsible three-dimensional structure to the dendrimer, creating the internal cavities essential for applications like drug encapsulation.

  • Tunability: The benzene ring can be substituted with other functional groups to modulate the electronic properties or introduce specific functionalities within the dendrimer's interior.[10]

Part 2: Core Synthetic Strategies: Building the Dendritic Scaffold

Two primary strategies are employed for dendrimer synthesis: the divergent method and the convergent method.[2][11] The choice of strategy profoundly impacts the purity, scalability, and structural perfection of the final macromolecule.

The Convergent Growth Approach: The Fréchet Synthesis

Developed by Hawker and Fréchet, the convergent approach is the preferred method for producing highly pure, monodisperse poly(benzyl ether) dendrimers.[8][12] This strategy involves constructing the dendrimer from the outside-in, starting with the peripheral units and building inwards to a reactive focal point. These completed branches, known as dendrons, are then coupled to a multifunctional core in the final step.[5][13]

The key advantages of this method are twofold:

  • Ease of Purification: At each growth step, the product dendron is significantly different in size and polarity from the starting materials and byproducts, simplifying purification by column chromatography.[1][8]

  • Structural Perfection: The number of coupling reactions at each step is small (typically 1 or 2), allowing for the use of a minimal excess of reagents and driving reactions to completion, which drastically reduces the occurrence of structural defects.[13]

This protocol outlines the synthesis of a G2 dendron with a benzyl bromide focal point, ready for coupling to a core.

Step 1: Synthesis of the First-Generation (G1) Dendron Alcohol

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq).

  • Add benzyl bromide (2.2 eq) and a catalytic amount of 18-crown-6.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the G1 dendron alcohol, [G1]-OH.

Step 2: Activation of the G1 Dendron Focal Point

  • Dissolve the [G1]-OH dendron (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and slowly add triphenylphosphine (PPh₃, 1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent and purify by chromatography to yield the G1 dendron bromide, [G1]-Br.[8][10]

Step 3: Synthesis of the Second-Generation (G2) Dendron Alcohol

  • Repeat the procedure from Step 1, using [G1]-Br (2.2 eq) as the alkylating agent and 3,5-dihydroxybenzyl alcohol (1.0 eq) as the branching unit.

  • Purification yields the G2 dendron alcohol, [G2]-OH.

Step 4: Activation of the G2 Dendron Focal Point

  • Repeat the procedure from Step 2, using [G2]-OH (1.0 eq) to generate the target G2 dendron bromide, [G2]-Br.[14]

Convergent_Synthesis cluster_G1 Generation 1 Synthesis cluster_G2 Generation 2 Synthesis G1_OH [G1]-OH (Dendron Alcohol) G1_Br [G1]-Br (Activated Dendron) G1_OH->G1_Br Activation G2_OH [G2]-OH (Dendron Alcohol) G1_Br->G2_OH Williamson Etherification G1_Br->G2_OH Monomer1 3,5-Dihydroxybenzyl Alcohol Monomer1->G1_OH Williamson Etherification BzBr1 Benzyl Bromide BzBr1->G1_OH Williamson Etherification Activator1 CBr4/PPh3 Activator1->G1_OH G2_Br [G2]-Br (Final Dendron) G2_OH->G2_Br Activation Monomer2 3,5-Dihydroxybenzyl Alcohol Monomer2->G2_OH Williamson Etherification Activator2 CBr4/PPh3 Activator2->G2_OH

Caption: Convergent synthesis of a G2 dendron using benzyl bromide.

The Divergent Growth Approach

In the divergent strategy, the dendrimer is built outwards from a multifunctional central core.[15] The core is reacted with an excess of a monomer carrying one reactive group and two protected functional groups. After the coupling reaction, the protected groups at the new periphery are deprotected, revealing new reactive sites for the next "generation" of monomers to be attached.[5]

While conceptually straightforward, this method faces significant challenges, especially for higher generations:

  • Purification Difficulties: The reaction mixture contains the desired product along with partially reacted dendrimers and unreacted monomers, which are often difficult to separate.

  • Structural Defects: Incomplete reactions at the crowded periphery lead to missing branches, resulting in a polydisperse product that lacks the perfect structure of ideal dendrimers.

Despite these drawbacks, divergent synthesis can be effective for producing lower-generation dendrimers or when structural perfection is not the primary concern.[16]

Divergent_Synthesis cluster_G1 Generation 1 cluster_G2 Generation 2 Core Multifunctional Core (e.g., 1,3,5-Trihydroxybenzene) G1 G1 Dendrimer (Protected Surface) Core->G1 G1_dep G1 Dendrimer (Deprotected Surface) G1->G1_dep Deprotection G2 G2 Dendrimer (Protected Surface) G1_dep->G2 Monomer1 AB2 Monomer (e.g., Benzyl ether protected 3,5-dihydroxybenzyl bromide) Monomer1->G1 Coupling G2_dep G2 Dendrimer (Deprotected Surface) G2->G2_dep Deprotection ... ... G2_dep->... Monomer2 AB2 Monomer Monomer2->G2 Coupling

Caption: Divergent synthesis workflow starting from a central core.

Part 3: Advanced Applications and Functionalization

The true power of dendrimers lies in the ability to precisely functionalize their core, interior, and surface to create tailored nanoscale devices.[1] Benzyl bromide derivatives are instrumental not only in building the scaffold but also in preparing functional building blocks.

Surface Functionalization for Biomedical Applications

The periphery of a dendrimer dictates its interaction with the external environment. For biomedical use, the surface of hydrophobic poly(benzyl ether) dendrimers is often modified to enhance water solubility and biocompatibility.[17] A common strategy involves using dendrons that terminate in groups amenable to further reaction, such as esters that can be hydrolyzed to carboxylic acids or benzyl ethers that can be cleaved to reveal phenols. These terminal groups can then be conjugated to:

  • Poly(ethylene glycol) (PEG): PEGylation reduces immunogenicity and increases circulation time in the bloodstream.[18][19]

  • Targeting Ligands: Molecules like folic acid or specific peptides can be attached to direct the dendrimer to cancer cells or other specific tissues.[20]

  • Imaging Agents: Fluorescent dyes or MRI contrast agents can be conjugated for diagnostic applications.

Integration with Click Chemistry

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for dendrimer synthesis and functionalization.[21][22][23] Benzyl bromide derivatives are used to prepare the necessary alkyne- or azide-functionalized monomers and dendrons. For instance, a Fréchet-type benzyl alcohol can be reacted with propargyl bromide to install a terminal alkyne group at the dendron's focal point.[24] This "clickable" dendron can then be attached to an azide-functionalized core or another biomolecule with near-perfect efficiency.[8][24]

Click_Chemistry Dendron [G2]-OH Dendron (Focal Point Alcohol) AlkyneDendron [G2]-Alkyne (Clickable Dendron) Dendron->AlkyneDendron Etherification PropargylBr Propargyl Bromide PropargylBr->AlkyneDendron Etherification Final Functionalized Dendrimer (Triazole Linkage) AlkyneDendron->Final CuAAC 'Click' Reaction Core Azide-Functionalized Core/Biomolecule Core->Final CuAAC 'Click' Reaction

Sources

A Technical Guide to the Theoretical Molecular Weight Calculation of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise determination of a molecule's theoretical molecular weight is a foundational requirement in chemical research, synthesis, and drug development. It serves as the absolute benchmark against which all experimental characterizations, such as mass spectrometry, are validated. This guide provides a comprehensive, first-principles approach to calculating the theoretical molecular weight of the complex dendritic molecule, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. We will systematically deconstruct the compound's nomenclature to establish its molecular formula, detail the summation of standard atomic weights, and present the calculation in a clear, protocol-driven format. This document is intended for researchers and professionals who require a definitive and verifiable methodology for this critical calculation.

Introduction to the Molecule

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a member of the dendrimer family, a class of molecules characterized by their highly branched, tree-like architecture. Such structures are of significant interest in materials science and nanomedicine, particularly in applications like targeted drug delivery, where their well-defined structure and multivalency are advantageous.

The accurate molecular weight of this compound is not merely an academic exercise; it is the cornerstone of its chemical identity. It dictates stoichiometric relationships in synthetic protocols, enables the precise preparation of solutions for assays, and provides the fundamental value for confirming a successful synthesis via analytical techniques. Given the molecule's intricate structure, it is crucial to distinguish it from simpler precursors, such as 3,5-Bis(benzyloxy)benzyl bromide (C₂₁H₁₉BrO₂)[1][2][3], as the addition of the second-generation branches significantly increases the final mass.

Determination of the Molecular Formula

The first and most critical step is to translate the IUPAC name into a precise molecular formula. The name itself describes the molecule's assembly, which we can deconstruct logically.

  • Core Structure: The name ends with "benzyl Bromide," which specifies a benzene ring monosubstituted with a bromomethyl (-CH₂Br) group.

  • Substitution Pattern: The "3,5-Bis" prefix indicates that two identical, large substituents are attached to the central benzene ring at the 3rd and 5th positions.

  • Substituent Structure: The substituent is "[3,5-bis(benzyloxy)benzyloxy]". This describes a benzyloxy group (-O-CH₂-phenyl) that is, in turn, substituted on its own phenyl ring at the 3 and 5 positions with two more benzyloxy groups.

By systematically counting the atoms from this deconstruction, we arrive at the definitive molecular formula.

  • Central Core (C₆H₃-CH₂Br): 7 Carbon, 5 Hydrogen, 1 Bromine.

  • Two Primary Benzyloxy Linkers (-O-CH₂-C₆H₃-): 2 * (7 Carbon, 5 Hydrogen, 1 Oxygen) = 14 Carbon, 10 Hydrogen, 2 Oxygen.

  • Four Terminal Benzyloxy Groups (-O-CH₂-C₆H₅): 4 * (7 Carbon, 7 Hydrogen, 1 Oxygen) = 28 Carbon, 28 Hydrogen, 4 Oxygen.

Summing these components yields the final molecular formula. This is corroborated by authoritative chemical databases such as PubChem[4].

Total Molecular Formula: C₄₉H₄₃BrO₆

The logical flow for this derivation is illustrated below.

A Core: Benzyl Bromide (C7H5Br) D Total Molecular Formula: C49H43BrO6 A->D B Two Primary Benzyloxy Linkers 2 x (C7H5O) = C14H10O2 B->D C Four Terminal Benzyloxy Groups 4 x (C7H7O) = C28H28O4 C->D

Caption: Derivation of the final molecular formula from its constituent parts.

Principle of Theoretical Molecular Weight Calculation

The theoretical molecular weight (MW) of a compound is an absolute value derived from the sum of the atomic weights of its constituent atoms.[5][6] The calculation is a direct application of the law of definite proportions. The process involves identifying every element in the molecular formula, counting the number of atoms for each element, and summing their masses based on internationally accepted standard atomic weights.[7][8]

This method provides a single, unambiguous value that is independent of experimental variables, serving as the "ground truth" for the molecule's mass.

Step-by-Step Calculation Protocol

The following protocol outlines the systematic procedure for calculating the theoretical molecular weight of C₄₉H₄₃BrO₆.

Required Data: Standard Atomic Weights

The calculation relies on the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC). For this calculation, we will use the conventional, abridged values which are suitable for most chemical applications.

ElementSymbolStandard Atomic Weight (u)Source(s)
CarbonC12.011[9][10][11]
HydrogenH1.008[12][13][14]
OxygenO15.999[15][16][17]
BromineBr79.904[18][19][20]

Note: The unit 'u' is the modern representation for unified atomic mass units (amu).

Calculation Workflow

The calculation is performed by multiplying the count of each atom by its standard atomic weight and summing the results.

cluster_start Inputs cluster_process Process cluster_output Output formula Molecular Formula C49H43BrO6 calc_c Mass C = 49 x 12.011 u formula->calc_c calc_h Mass H = 43 x 1.008 u formula->calc_h calc_o Mass O = 6 x 15.999 u formula->calc_o calc_br Mass Br = 1 x 79.904 u formula->calc_br weights Standard Atomic Weights (C, H, O, Br) weights->calc_c weights->calc_h weights->calc_o weights->calc_br sum_mass Sum all masses calc_c->sum_mass calc_h->sum_mass calc_o->sum_mass calc_br->sum_mass result Theoretical Molecular Weight sum_mass->result

Caption: Workflow for calculating the theoretical molecular weight.

Summary of Results

The following table details the contribution of each element to the final molecular weight.

ElementSymbolAtom CountAtomic Weight (u)Total Mass Contribution (u)
CarbonC4912.011588.539
HydrogenH431.00843.344
OxygenO615.99995.994
BromineBr179.90479.904
Total 807.781

The theoretical molecular weight of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is 807.781 u .

Validation and Trustworthiness

The protocol described herein represents a self-validating system. Its trustworthiness is anchored in two core principles:

  • Invariance of the Molecular Formula: The molecular formula C₄₉H₄₃BrO₆ is an immutable descriptor of the compound's elemental composition.

  • Authoritative Atomic Weights: The calculation employs standard atomic weights that are periodically reviewed and published by IUPAC based on the best available isotopic measurements.[21]

This calculated value is the theoretical exact mass (monoisotopic mass would be calculated differently using the mass of the most abundant isotopes, but molecular weight relies on the weighted average). It is the definitive benchmark for confirming experimental results. For instance, in high-resolution mass spectrometry (HRMS), the experimentally measured mass-to-charge ratio is compared against this theoretical value. A close match, typically within a few parts per million (ppm), provides high confidence in the identity of the synthesized compound.

Conclusion

The theoretical molecular weight of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide has been rigorously calculated to be 807.781 u . This value was determined through a systematic, first-principles approach, beginning with the deconstruction of the chemical name to establish the molecular formula, C₄₉H₄₃BrO₆, and culminating in the summation of the masses of all constituent atoms using standard atomic weights. This guide provides researchers and drug development professionals with a definitive reference and a transparent, verifiable protocol for this essential calculation.

References

  • Fiveable.
  • Wikipedia. Bromine. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

  • Quora. What is the atomic mass of hydrogen?. [Link]

  • Chemistry For Everyone (YouTube). What Is The Atomic Weight Of Carbon?. [Link]

  • nglos324. oxygen. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. [Link]

  • Wikipedia. Oxygen. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Royal Society of Chemistry. Bromine - Element information, properties and uses. [Link]

  • Westfield State University. Atomic/Molar mass. [Link]

  • BYJU'S. Bromine. [Link]

  • PubChem. CID 11967226. [Link]

  • Wikipedia. Standard atomic weight. [Link]

  • Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]

  • Chemistry For Everyone (YouTube). What Is The Atomic Weight Of Oxygen?. [Link]

  • Chemistry For Everyone (YouTube). What Is The Atomic Weight Of Hydrogen?. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]

  • Prepineer. How Do You Find The Molecular Weight Of A Compound?. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the dendritic molecule, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. In the absence of publicly available experimental spectra for this specific compound, this document serves as an expert-level predictive guide. It synthesizes foundational principles of spectroscopic analysis with data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to empower researchers in the fields of medicinal chemistry and materials science to confidently identify and characterize this and similar poly(benzyl ether) dendritic structures.

Introduction: The Structural Significance of Dendritic Benzyl Ethers

Dendritic molecules, with their highly branched, tree-like architecture, offer unique properties that are of significant interest in drug delivery, catalysis, and materials science. The compound 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a noteworthy example of a poly(benzyl ether) dendron, featuring a reactive benzyl bromide focal point. This functional handle allows for its conjugation to other molecules, making it a valuable building block in the synthesis of more complex macromolecular systems.

The precise characterization of such molecules is paramount to ensure purity and confirm structural integrity before their use in downstream applications. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process. This guide will delve into the theoretical underpinnings and practical considerations for analyzing the spectra of this complex molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40 - 7.25m20HAr-H (outer benzyl groups)Standard aromatic proton region.
~6.70 - 6.50m9HAr-H (inner aromatic rings)Protons on the central and intermediate phenyl rings.
~5.05s8HAr-CH₂ -O (outer benzyl ethers)Typical chemical shift for benzylic ether protons.[1]
~4.95s4HAr-CH₂ -O (inner benzyl ethers)Slightly different chemical environment compared to outer benzyl ethers.
~4.45s2HAr-CH₂ -BrBenzylic protons adjacent to an electron-withdrawing bromine atom are deshielded.[2]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~160C -O (Aromatic)Aromatic carbons attached to ether oxygens.
~138 - 136Quaternary Ar-C Quaternary aromatic carbons of the benzyl and phenyl rings.
~129 - 127Ar-C HAromatic carbons of the outer benzyl groups.
~108 - 102Ar-C H (inner rings)Aromatic carbons on the central and intermediate phenyl rings.
~70Ar-C H₂-OBenzylic carbons of the ether linkages.[3]
~33Ar-C H₂-BrBenzylic carbon attached to bromine.
Predicted IR Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignmentRationale
3100 - 3000MediumC-H stretch (aromatic)Characteristic C-H stretching of benzene rings.
3000 - 2850MediumC-H stretch (aliphatic)C-H stretching of the benzylic CH₂ groups.
1600, 1450StrongC=C stretch (aromatic)Aromatic ring skeletal vibrations.
1250, 1040StrongC-O stretch (aryl ether)Asymmetric and symmetric C-O-C stretching of aryl ethers.[4][5]
~690-515MediumC-Br stretchCharacteristic stretching vibration for a carbon-bromine bond.[6][7][8]
Predicted Mass Spectrometry Data (ESI-MS)
m/zIonRationale
[M+Na]⁺Molecular ion with sodium adductExpected primary observation in ESI-MS.
[M+K]⁺Molecular ion with potassium adductPossible adduct depending on solvent purity.
[M-Br]⁺Fragment ionLoss of the bromine atom to form a stable benzylic carbocation.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[9][10][11] This will result in two peaks for the molecular ion cluster (e.g., [M+Na]⁺ and [M+2+Na]⁺) with a mass difference of 2 Da and approximately equal intensity.[12]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.

Synthesis Workflow

The synthesis of the target molecule can be achieved through a convergent approach, which is common for the preparation of dendritic polymers.[13] This involves the synthesis of dendritic arms (dendrons) which are then attached to a central core. A plausible synthetic route involves the Williamson ether synthesis to build the dendritic structure, followed by bromination of the benzylic alcohol at the focal point.

Diagram of Synthetic Workflow:

G cluster_0 Dendron Synthesis cluster_1 Dendrimer Assembly cluster_2 Final Bromination A 3,5-Dihydroxybenzyl alcohol C 3,5-Bis(benzyloxy)benzyl alcohol A->C Williamson Ether Synthesis (Base, e.g., K₂CO₃) B Benzyl Bromide B->C G 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl alcohol D 3,5-Dihydroxybenzyl alcohol F 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl alcohol D->F Williamson Ether Synthesis (Base, e.g., K₂CO₃) E 3,5-Bis(benzyloxy)benzyl alcohol (from step 1) E->F H Target Molecule: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide G->H Bromination (e.g., PBr₃ or CBr₄/PPh₃)

Caption: Convergent synthesis workflow for the target molecule.

Step-by-step Protocol for Bromination of the Precursor Alcohol:

  • Dissolve the precursor alcohol, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl alcohol, in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[14]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy Protocol
  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

IR Spectroscopy Protocol
  • Obtain an IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, prepare a KBr pellet of the sample or a thin film from a volatile solvent.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

In-depth Spectroscopic Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the presence of multiple, chemically distinct aromatic protons. The benzylic protons of the ether linkages (Ar-CH₂ -O) are expected to appear as sharp singlets around 5.0 ppm. The benzylic protons adjacent to the bromine atom (Ar-CH₂ -Br) will be further downfield, around 4.45 ppm, due to the deshielding effect of the electronegative bromine atom.[15] The integration of these signals will be crucial for confirming the ratio of protons in the molecule.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a number of distinct signals corresponding to the different carbon environments in the molecule. The carbons of the C-O ether linkages will be found in the range of 70 ppm.[16] The benzylic carbon attached to the bromine will be significantly upfield from this, at approximately 33 ppm. The aromatic region will show a series of signals between 100 and 160 ppm.

Diagram of Key Structural Features and Expected NMR Shifts:

G cluster_0 ¹H NMR cluster_1 ¹³C NMR cluster_2 Molecular Structure H_aromatic Aromatic Protons ~6.5-7.4 ppm H_benzyl_ether Benzyl Ether CH₂ ~4.9-5.1 ppm H_benzyl_bromide Benzyl Bromide CH₂ ~4.45 ppm C_aromatic Aromatic Carbons ~100-160 ppm C_benzyl_ether Benzyl Ether CH₂ ~70 ppm C_benzyl_bromide Benzyl Bromide CH₂ ~33 ppm mol 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide mol->H_aromatic mol->H_benzyl_ether mol->H_benzyl_bromide mol->C_aromatic mol->C_benzyl_ether mol->C_benzyl_bromide

Caption: Correlation of structural units with expected NMR chemical shifts.

IR Spectrum

The IR spectrum will be dominated by strong absorptions characteristic of the aryl ether groups. Two distinct C-O stretching bands are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[17] The presence of the C-Br bond will be indicated by a medium intensity absorption in the fingerprint region, typically between 690 and 515 cm⁻¹.[6][7][8] The aromatic C-H and C=C stretching vibrations will also be prominent.

Mass Spectrum

The mass spectrum will provide the molecular weight of the compound. The most telling feature will be the isotopic cluster of the molecular ion. The presence of one bromine atom will result in two peaks of roughly equal height separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9][10][11] Common fragmentation pathways for benzyl ethers include cleavage of the C-O bond, which can lead to the formation of stable tropylium ions.[18][19] The loss of the bromine atom to form a stable benzylic carbocation is also a highly probable fragmentation pathway.[20]

Conclusion

References

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A Comprehensive Technical Guide to 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, a second-generation (G2) Fréchet-type poly(benzyl ether) dendron. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, procurement, and application of this versatile macromolecule.

Introduction: The Architectural Significance of a G2 Dendron

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (CAS No. 129536-41-0) is a highly branched, monodisperse macromolecule. Its structure is built upon a poly(benzyl ether) skeleton, a design pioneered by Hawker and Fréchet.[1] This class of dendrimers is synthesized using a convergent approach, which allows for precise control over the molecular weight and structure, resulting in a low polydispersity index.[2][3]

The architectural elegance of this G2 dendron lies in its defined, tree-like structure. It features a reactive benzyl bromide at its focal point, making it an ideal building block for constructing larger, more complex dendritic structures or for attachment to a core molecule or surface. The periphery is adorned with benzyloxy groups, which can influence the molecule's solubility and interactions with its environment. These features make it a valuable tool in fields ranging from drug delivery to catalysis.[4][5]

Commercial Availability

For researchers looking to procure this dendron for their work, several reputable chemical suppliers offer 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, typically with purities exceeding 97%. The table below summarizes the offerings from key suppliers.

SupplierProduct NumberPurityCAS Number
Tokyo Chemical Industry (TCI) B2118>97.0% (HPLC)129536-41-0
Finetech Industry Limited --129536-41-0
BOC Sciences -97%129536-41-0
ChemicalBook --129536-41-0

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.[6][7]

Synthesis and Mechanism: A Convergent Approach

The synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a prime example of the convergent strategy for dendrimer synthesis. This multi-step process involves the iterative growth of the dendron, culminating in the activation of the focal point. The core chemical transformations are the Williamson ether synthesis for building the dendritic wedges and the subsequent conversion of a focal benzyl alcohol to a benzyl bromide.

The Synthetic Pathway

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the synthesis of the second-generation benzyl alcohol, which is then converted to the final benzyl bromide product in the second stage.

G cluster_0 Stage 1: Synthesis of G2-Alcohol cluster_1 Stage 2: Focal Point Activation 3,5-Dihydroxybenzyl alcohol 3,5-Dihydroxybenzyl alcohol G1-Alcohol 3,5-Bis(benzyloxy)benzyl Alcohol 3,5-Dihydroxybenzyl alcohol->G1-Alcohol Williamson Ether Synthesis (2 equiv. Benzyl Bromide, K2CO3, Acetone) Benzyl Bromide (G1) Benzyl Bromide (G1) G1-Bromide 3,5-Bis(benzyloxy)benzyl Bromide G1-Alcohol->G1-Bromide Bromination (CBr4, PPh3) G2-Alcohol 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol G1-Bromide->G2-Alcohol Williamson Ether Synthesis (with 3,5-Dihydroxybenzyl alcohol) G2-Alcohol_final 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol Final_Product 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide G2-Alcohol_final->Final_Product Bromination (CBr4, PPh3)

Figure 1: Convergent synthetic workflow for the target G2-Bromide dendron.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis, based on established methods for Fréchet-type dendrons.

Stage 1: Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol (G2-OH)

  • Step 1a: Synthesis of 3,5-Bis(benzyloxy)benzyl Alcohol (G1-OH)

    • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add benzyl bromide (2.2 eq) and a catalytic amount of 18-crown-6.

    • Reflux the mixture for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the G1-alcohol as a white solid.

  • Step 1b: Synthesis of 3,5-Bis(benzyloxy)benzyl Bromide (G1-Br)

    • Dissolve the G1-alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in dry tetrahydrofuran (THF) at 0°C.

    • Slowly add triphenylphosphine (PPh₃, 1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the G1-bromide.

  • Step 1c: Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol (G2-OH)

    • In a manner similar to the synthesis of G1-OH, react 3,5-dihydroxybenzyl alcohol (1.0 eq) with the G1-bromide (2.2 eq) in the presence of K₂CO₃ (2.5 eq) and 18-crown-6 in acetone.

    • Reflux for 48 hours and monitor by TLC.

    • Work-up and purify by column chromatography to yield the G2-alcohol.

Stage 2: Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (G2-Br)

  • Following the procedure for the synthesis of G1-Br, react the G2-alcohol (1.0 eq) with CBr₄ (1.5 eq) and PPh₃ (1.5 eq) in dry THF.

  • After completion of the reaction, perform an aqueous work-up and purification by column chromatography to yield the final product, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, as a white to off-white solid.

Key Applications in Research and Development

The unique structure of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide makes it a valuable component in various advanced applications.

Dendronized Catalysts

The reactive benzyl bromide focal point allows for the attachment of this dendron to catalytic cores or supports. This "dendronization" can create a specific microenvironment around the catalytic center, influencing its activity, selectivity, and stability. Such dendritic catalysts have been explored for a range of organic transformations, including the Henry reaction and Suzuki-Miyaura cross-coupling reactions.[4][8]

Drug Delivery Systems

Dendrimers are extensively studied as nanocarriers for therapeutic agents.[1][3][5] This G2-dendron can be used as a building block to construct larger dendrimers capable of encapsulating or covalently attaching drug molecules. The well-defined structure of dendrimers allows for precise control over drug loading and release profiles. The poly(benzyl ether) backbone offers a hydrophobic interior, which can be suitable for the delivery of poorly water-soluble drugs.[9][10]

G G2-Bromide 3,5-Bis[3,5-bis(benzyloxy)benzyloxy] benzyl Bromide Dendrimer Higher Generation Dendrimer G2-Bromide->Dendrimer Convergent Growth Core_Molecule Multifunctional Core (e.g., triol, diamine) Core_Molecule->Dendrimer Drug_Delivery_System Dendrimer-Drug Conjugate or Encapsulate Dendrimer->Drug_Delivery_System Drug Loading Drug_Molecule Therapeutic Agent Drug_Molecule->Drug_Delivery_System

Figure 2: Conceptual workflow for the application of the G2-Bromide in drug delivery.

Advanced Materials Science

The ability of poly(benzyl ether) dendrons to self-assemble into ordered supramolecular structures makes them interesting candidates for the development of advanced materials.[11][12] They have been used to create organogels, with potential applications in light harvesting, stimuli-responsive materials, and sensors.[13] The precise architecture of this G2-dendron can be exploited to control the morphology and properties of these self-assembled materials.

Safety and Handling

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is classified as a skin and eye irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a well-defined, second-generation Fréchet-type dendron with significant potential in various scientific disciplines. Its commercial availability and established synthetic routes make it an accessible tool for researchers. The unique combination of a reactive focal point and a precisely controlled dendritic architecture enables its use in the development of sophisticated catalytic systems, targeted drug delivery vehicles, and novel self-assembling materials. As research into nanoscale architectures continues to expand, the importance of such well-defined building blocks is set to grow.

References

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Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis for Poly(aryl ether) Dendron Construction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Precision of Poly(aryl ether) Dendrons

Poly(aryl ether) dendrons and their three-dimensional, highly branched dendritic analogues are at the forefront of materials science and nanomedicine.[1][2] Their well-defined, globular structure and multivalency make them exceptional candidates for applications ranging from drug delivery and gene therapy to catalysis and advanced coatings.[1][2] The synthesis of these complex macromolecules relies heavily on robust and efficient chemical transformations. Among these, the Williamson ether synthesis stands out as a cornerstone methodology for constructing the ether linkages that form the dendritic framework.[3][4]

This guide provides a detailed examination of the Williamson ether synthesis as applied to the construction of poly(aryl ether) dendrons. It delves into the mechanistic nuances, critical reaction parameters, and step-by-step protocols, offering the causal insights necessary for successful synthesis and troubleshooting.

Mechanistic Underpinnings: The SN2 Pathway to Dendritic Growth

The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[5][6] In the context of poly(aryl ether) dendron synthesis, it involves the reaction of a phenoxide (the nucleophile) with an alkyl halide (the electrophile) to form an ether bond.[7]

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate a phenolic hydroxyl group, generating a more nucleophilic phenoxide anion.[8]

  • Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted, backside attack.[5][6]

The iterative nature of dendron synthesis, whether through a convergent or divergent strategy, relies on the high fidelity and predictability of this reaction.[9][10]

Convergent vs. Divergent Synthetic Strategies

There are two primary approaches to constructing dendrons:

  • Divergent Synthesis: Growth starts from a central core, and successive generations of monomers are added radially outwards.[1][11] While this method can rapidly generate large molecules, purification can become challenging in later generations due to the accumulation of defects.

  • Convergent Synthesis: The dendron is built from the periphery inwards, with pre-synthesized dendritic fragments (dendrons) being coupled to a core in the final step.[12] This approach generally allows for easier purification and greater structural precision.

The choice between these strategies often depends on the target architecture and the specific monomers employed. For poly(aryl ether) dendrons, both methods have been successfully utilized.[9][10]

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the Williamson ether synthesis for dendron construction hinges on the careful control of several key parameters. The highly branched and sterically demanding nature of dendrons necessitates a more nuanced approach than in the synthesis of simple ethers.

The Critical Role of Base and Solvent

The choice of base and solvent is paramount in ensuring efficient deprotonation of the phenol and facilitating the subsequent SN2 reaction while minimizing side reactions.[7][13]

ParameterRecommended ChoicesRationale and Causality
Base K₂CO₃, Cs₂CO₃, NaOH, KOHFor phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, moderately strong bases are often sufficient and can minimize side reactions.[7] Potassium and cesium carbonates are frequently used due to their mildness and good solubility in polar aprotic solvents.[7]
Solvent N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrilePolar aprotic solvents are ideal as they effectively solvate the cation of the phenoxide, leaving a "naked" and highly reactive nucleophile.[8][13] They also do not participate in the reaction as protic solvents might.
Temperature and Reaction Time: A Delicate Balance

Temperature control is crucial for managing the competition between the desired SN2 substitution and the potential E2 elimination side reaction.[8][13]

  • Typical Temperature Range: 50-100 °C.[5]

  • Rationale: Higher temperatures can accelerate the reaction rate but also favor the E2 elimination pathway, especially with sterically hindered substrates.[13] For the synthesis of poly(aryl ether) dendrons, where steric hindrance can be a significant factor in higher generations, it is often prudent to start with milder temperatures and monitor the reaction progress.

  • Reaction Time: 1-8 hours is typical, but this can vary significantly based on the generation of the dendron and the reactivity of the specific substrates.[5] Reactions are typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion.

Stoichiometry: Driving the Reaction to Completion

To ensure complete conversion, especially when coupling expensive or labor-intensively synthesized dendrons, a slight excess of the alkyl halide is often used.[13] This helps to drive the reaction to completion and maximize the yield of the desired product.

The Impact of Phase Transfer Catalysis

For reactions involving immiscible aqueous and organic phases, or for enhancing the reactivity of the phenoxide, phase transfer catalysis (PTC) can be a powerful tool.[14][15] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase (where it may be generated with a base like NaOH) to the organic phase containing the alkyl halide.[15][16] This can lead to faster reaction times and milder reaction conditions.

Potential Pitfalls and Troubleshooting

Several side reactions can compete with the Williamson ether synthesis, leading to lower yields and purification challenges.[5][13]

  • E2 Elimination: This is the most common side reaction, particularly with secondary and tertiary alkyl halides.[8] To minimize this, primary alkyl halides are strongly preferred.[13]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[5][7] While O-alkylation is generally favored, C-alkylation can occur under certain conditions. The use of polar aprotic solvents helps to favor O-alkylation.[13]

Experimental Protocol: Synthesis of a First-Generation Poly(aryl ether) Dendron

This protocol outlines the synthesis of a first-generation (G1) poly(aryl ether) dendron using a convergent approach.

Materials and Equipment
  • Reactants: 3,5-Dihydroxybenzyl alcohol, Benzyl bromide, Potassium carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Reagents for Workup and Purification: Dichloromethane, Deionized water, Brine, Magnesium sulfate (anhydrous), Silica gel for column chromatography

  • Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer with hotplate, Separatory funnel, Rotary evaporator, Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DMF.

    • Add finely ground potassium carbonate (2.5 equivalents).

    • Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the diphenoxide.

  • Addition of Electrophile:

    • To the stirred suspension, add benzyl bromide (2.2 equivalents) dropwise via a syringe.

    • After the addition is complete, heat the reaction mixture to 80 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material (3,5-dihydroxybenzyl alcohol) and the appearance of a new, less polar spot indicates the progress of the reaction.

  • Workup:

    • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash them sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the G1 dendron as a solid or viscous oil.

Characterization

The structure and purity of the synthesized dendron should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ether linkages and the absence of the starting phenolic hydroxyl groups.

Visualizing the Synthetic Workflow

The following diagram illustrates the convergent synthesis of a second-generation poly(aryl ether) dendron.

G2_Dendron_Synthesis G0_OH G0-OH (Phenol) G1_OH G1-OH (Dendron) G0_OH->G1_OH Williamson Ether Synthesis (Step 1) G1_Br G1-Br (Alkyl Halide) G1_Br->G1_OH G2_OH G2-OH (Dendron) G1_OH->G2_OH Williamson Ether Synthesis (Step 2) G2_Br G2-Br (Alkyl Halide) G2_Br->G2_OH Dendrimer G2 Dendrimer G2_OH->Dendrimer Final Coupling (Step 3) Core_OH Multifunctional Core-OH Core_OH->Dendrimer

Sources

Application Note & Protocol: A Guide to the Convergent Synthesis of Dendrimers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Precision of Convergent Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[1][2] Their unique structure, comprising a central core, interior branching units, and a high density of surface functional groups, makes them exceptional candidates for a myriad of applications, including drug delivery, gene therapy, and catalysis.[1][3][4] The synthesis of these complex nanostructures can be broadly categorized into two strategies: divergent and convergent.[1][5]

The divergent method, pioneered by Tomalia, initiates growth from a multifunctional core and extends outwards.[2][4] While effective for producing large quantities, this approach often leads to structural defects and impurities that are challenging to remove, especially in higher generations.[1][6] In contrast, the convergent synthesis, introduced by Hawker and Fréchet, builds the dendrimer from the outside-in.[1][4] This method involves the stepwise synthesis of dendritic fragments, or "dendrons," which are subsequently attached to a central core in the final step.[3][7][8]

The convergent approach offers superior structural control, resulting in dendrimers with higher purity and fewer defects.[1][9] This is because purification can be performed at each stage of dendron growth, where the differences in molecular weight and properties between the desired product and any byproducts are more significant.[1][2] This precision is paramount for applications in drug development and biomedicine, where batch-to-batch reproducibility and well-defined molecular structures are critical.[10] This guide provides a detailed protocol for the convergent synthesis of a Fréchet-type poly(aryl ether) dendrimer, a class of dendrimers known for their chemical stability.[9]

Visualizing the Convergent Synthesis Workflow

Convergent_Synthesis cluster_dendron Dendron Synthesis (Iterative) cluster_core Core Preparation cluster_final Final Coupling Monomer AB2 Monomer (e.g., 3,5-dihydroxybenzyl alcohol) Activate_Periphery Protect Focal Group & Activate Peripheral Groups Monomer->Activate_Periphery Couple1 Couple with Peripheral Monomer Activate_Periphery->Couple1 G1_Dendron Generation-1 (G1) Dendron Couple1->G1_Dendron Deprotect_Focal Deprotect Focal Point G1_Dendron->Deprotect_Focal Activate_Focal Activate Focal Point (e.g., Bromination) Deprotect_Focal->Activate_Focal G2_Dendron Generation-2 (G2) Dendron Activate_Focal->G2_Dendron Repeat Coupling & Activation Steps Final_Dendrimer Final Dendrimer G2_Dendron->Final_Dendrimer Couple Dendrons to Core Core_Molecule Multifunctional Core (e.g., 1,3,5-trihydroxybenzene) Core_Molecule->Final_Dendrimer Purification Purification (Chromatography) Final_Dendrimer->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the convergent synthesis of a dendrimer.

PART 1: Synthesis of Fréchet-Type Dendrons

This protocol details the synthesis of a second-generation (G2) Fréchet-type dendron. The key reactions involve Williamson ether synthesis for the coupling steps.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
3,5-Dihydroxybenzyl alcoholC₇H₈O₃140.14≥98%Sigma-Aldrich
Benzyl bromideC₇H₇Br171.0399%Sigma-Aldrich
Potassium carbonate (K₂CO₃)K₂CO₃138.21≥99%Fisher Scientific
18-Crown-6C₁₂H₂₄O₆264.32≥99%Sigma-Aldrich
Carbon tetrabromide (CBr₄)CBr₄331.6399%Sigma-Aldrich
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.2999%Sigma-Aldrich
AcetoneC₃H₆O58.08ACS GradeVWR
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesN/AN/AACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥99.5%Sigma-Aldrich
Protocol 1.1: Synthesis of First-Generation (G1) Dendron
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dihydroxybenzyl alcohol (5.0 g, 35.7 mmol) in 100 mL of acetone.

  • Addition of Reagents: Add potassium carbonate (14.8 g, 107.1 mmol) and a catalytic amount of 18-crown-6 (0.47 g, 1.78 mmol).

  • Alkylation: While stirring vigorously, add benzyl bromide (12.2 g, 71.4 mmol, 8.5 mL) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the G1 dendron (benzyl-protected 3,5-dihydroxybenzyl alcohol) as a white solid.

Protocol 1.2: Activation of G1 Dendron (Bromination)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified G1 dendron (from step 1.1, e.g., 10.0 g, 31.2 mmol) and carbon tetrabromide (15.5 g, 46.8 mmol) in 100 mL of dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Phosphine: Slowly add triphenylphosphine (12.3 g, 46.8 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the activated G1 dendron (G1-Br) as a white solid.

Protocol 1.3: Synthesis of Second-Generation (G2) Dendron
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 g, 7.14 mmol) in 50 mL of acetone.

  • Addition of Reagents: Add potassium carbonate (2.96 g, 21.4 mmol) and a catalytic amount of 18-crown-6 (0.09 g, 0.36 mmol).

  • Coupling: Add the activated G1-Br dendron (from step 1.2, e.g., 5.5 g, 14.3 mmol) dissolved in 20 mL of acetone to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1.1 to obtain the G2 dendron as a white solid.

PART 2: Final Coupling to a Multifunctional Core

This section describes the attachment of the synthesized dendrons to a trifunctional core to form the final dendrimer.

Protocol 2.1: Activation of G2 Dendron

Repeat the bromination procedure described in Protocol 1.2 using the purified G2 dendron from Protocol 1.3 to obtain the activated G2-Br dendron.

Protocol 2.2: Coupling of G2-Br Dendrons to a Core
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,3,5-trihydroxybenzene (phloroglucinol) (e.g., 0.1 g, 0.79 mmol) in 20 mL of acetone.

  • Addition of Reagents: Add potassium carbonate (0.44 g, 3.17 mmol) and a catalytic amount of 18-crown-6.

  • Coupling: Add the activated G2-Br dendron (from Protocol 2.1, e.g., 2.0 g, 2.38 mmol) dissolved in 10 mL of acetone.

  • Reaction: Heat the mixture to reflux and maintain for 48-72 hours.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.1. Due to the larger size of the final dendrimer, purification may require more careful column chromatography or preparative HPLC.[10]

PART 3: Purification and Characterization

Thorough purification and characterization are essential to confirm the successful synthesis of the desired monodisperse dendrimer.[11][12]

Purification Techniques
  • Column Chromatography: The primary method for purifying dendrons and the final dendrimer. Silica gel is a common stationary phase.

  • Size Exclusion Chromatography (SEC): Useful for separating dendrimers based on their size, especially for higher generations.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used to assess purity and isolate the final product with high precision.[10][13]

Characterization Methods

A combination of spectroscopic and analytical techniques is crucial for unambiguous structure elucidation.[11][14]

TechniqueInformation ObtainedExpected Observations for Successful Synthesis
¹H and ¹³C NMR Spectroscopy Structural verification, confirmation of functional groups, and assessment of purity.[11][14]Disappearance of signals from starting materials (e.g., benzylic -OH protons) and appearance of new signals corresponding to the formed ether linkages and the core. Integration of proton signals should match the expected ratios for the dendrimer structure.
Mass Spectrometry (MALDI-TOF, ESI) Determination of molecular weight and confirmation of monodispersity.[11]A single, sharp peak corresponding to the calculated molecular weight of the desired dendrimer. The absence of peaks from lower generation dendrons or starting materials indicates high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Disappearance of the broad -OH stretch from the starting phenols and appearance of characteristic C-O-C ether stretches.

Troubleshooting and Key Considerations

  • Incomplete Reactions: In Williamson ether synthesis, ensure all reagents are dry and the reaction is carried out under an inert atmosphere to prevent side reactions. A sufficient excess of the alkylating agent and base is often necessary.[15][16]

  • Purification Challenges: As the dendrimer generation increases, the polarity difference between the desired product and any defects decreases, making chromatographic separation more difficult.[1] Utilizing different solvent systems or switching to preparative HPLC may be necessary.

  • Steric Hindrance: In the final coupling step, steric hindrance between the bulky dendrons and the core can slow down the reaction or lead to incomplete substitution.[1][3] Using a less hindered core or extending the reaction time may be required.

  • Click Chemistry as an Alternative: For more efficient and specific coupling, especially for higher generation dendrimers, "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed.[17][18] This involves synthesizing alkyne-functionalized dendrons and an azide-functionalized core, which can then be coupled with high efficiency.[17]

Conclusion

The convergent synthesis of dendrimers provides a robust and precise method for creating well-defined, monodisperse macromolecules.[9] This level of structural control is a significant advantage over the divergent approach, particularly for applications in the pharmaceutical and biomedical fields where purity and reproducibility are non-negotiable.[1][6] While the convergent route can be more labor-intensive, the ability to purify intermediates at each stage ensures a final product with minimal structural defects.[2] The protocols outlined in this guide for the synthesis of a Fréchet-type dendrimer serve as a foundational methodology that can be adapted for the creation of a wide variety of complex and functional dendritic architectures.

References

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  • Abbasi, E.; Aval, S. F.; Akbarzadeh, A.; Milani, M.; Nasrabadi, H. T.; Joo, S. W.; Hanifehpour, Y.; Nejati-Koshki, K.; Pashaei-Asl, R. New Advances in General Biomedical Applications of PAMAM Dendrimers. PubMed Central. 2014, 14 (12), 23157-23181. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271118/]
  • Arumugam, S.; Ramakrishnan, S. Synthesis of Fréchet-type Dendrimers with Tripodal Core via Staudinger/Aza-Wittig Reactions. ResearchGate. 2012. [URL: https://www.researchgate.net/publication/230623126_Synthesis_of_Frechet-type_Dendrimers_with_Tripodal_Core_via_StaudingerAza-Wittig_Reactions]
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  • Mariyam, M.; Ghosal, K.; George, A.; M S, L. Convergent method for dendrimer synthesis. ResearchGate. 2017. [URL: https://www.researchgate.net/figure/Convergent-method-for-dendrimer-synthesis_fig3_317316538]
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  • Taghavi, P. A. N.; Hashemi, M.; Ghavami, M.; Amani, A. M. Convergent method for synthesis of dendrimers. The dendrimer surface is... ResearchGate. 2021. [URL: https://www.researchgate.net/figure/Convergent-method-for-synthesis-of-dendrimers-The-dendrimer-surface-is-formed-by_fig5_353444262]
  • de la Mata, F. J.; Flores-Gutiérrez, M.; Fuentes-Paniagua, E.; Gómez, R.; Ortega, P. Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: Comparative convergent and divergent approaches. ResearchGate. 2015. [URL: https://www.researchgate.net/publication/281119793_Synthesis_of_Frechet-type_polyaryl_ether_dendrimers_with_allyl_end_groups_Comparative_convergent_and_divergent_approaches]
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Application Notes and Protocols for the Functionalization of Dendrimers Derived from 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, functionalization, and characterization of poly(benzyl ether) dendrimers initiated from the core building block, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. Dendrimers, with their highly branched, monodisperse, and multivalent nature, offer a unique platform for a myriad of biomedical applications, including targeted drug delivery, gene therapy, and advanced diagnostics.[1][2] This document details the convergent synthetic strategy for preparing the foundational dendrons, followed by step-by-step protocols for surface modification with polyethylene glycol (PEG) and a representative targeting ligand, folic acid. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with the necessary insights for successful implementation. All protocols are designed as self-validating systems, and key characterization techniques are outlined to ensure the structural integrity and purity of the synthesized macromolecules.

Introduction: The Architectural Advantage of Poly(benzyl ether) Dendrimers

Dendrimers are a class of synthetic macromolecules characterized by a highly branched, three-dimensional architecture.[2] Unlike linear polymers, dendrimers are synthesized in a stepwise manner, allowing for precise control over their size, shape, and surface chemistry.[3] The poly(benzyl ether) backbone, a hallmark of Fréchet-type dendrimers, imparts significant chemical stability and a hydrophobic interior, making these structures ideal for the encapsulation of poorly water-soluble therapeutic agents.[4]

The convergent synthesis approach, pioneered by Hawker and Fréchet, is the preferred method for producing these dendrimers with high purity and structural precision.[2] This methodology involves the stepwise growth of dendritic fragments, or "dendrons," from the periphery to a reactive focal point. These dendrons are then coupled to a multifunctional core to generate the final dendrimer. This approach allows for the facile introduction of different functionalities at the core and the periphery.[3]

The subject of this guide, dendrimers derived from 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, represents a second-generation (G2) dendron with a benzyl bromide focal point, poised for further elaboration into higher-generation dendrimers or for direct functionalization. The benzyloxy surface groups provide a chemically inert and hydrophobic periphery, which can be strategically modified to enhance biocompatibility and introduce targeting capabilities.

Synthesis of the Core Building Block: A Convergent Approach

The synthesis of the G2 dendron, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, is achieved through a convergent strategy employing the Williamson ether synthesis. This reaction forms an ether from an alcohol and an alkyl halide in the presence of a base.[5][6]

Materials and Reagents
ReagentGradeSupplier
3,5-Dihydroxybenzyl alcohol99%Sigma-Aldrich
Benzyl bromide98%Acros Organics
3,5-Dibenzyloxybenzyl bromide>98.0%TCI Chemicals
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
18-Crown-699%Alfa Aesar
AcetoneACS GradeVWR
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Carbon tetrabromide (CBr₄)99%Oakwood Chemical
Triphenylphosphine (PPh₃)99%Strem Chemicals
Dichloromethane (DCM)ACS GradeEMD Millipore
Ethyl acetate (EtOAc)ACS GradeBDH
HexanesACS GradePharmco-Aaper
Magnesium sulfate (MgSO₄), anhydrous≥99.5%J.T. Baker
Protocol: Synthesis of [G-2]-Br Dendron

This protocol is divided into three main stages: synthesis of the first-generation (G1) alcohol, activation to the G1 bromide, and subsequent coupling to form the second-generation (G2) alcohol, followed by final activation to the target G2 bromide.

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

  • To this stirred suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3,5-bis(benzyloxy)benzyl alcohol as a white solid.

  • Dissolve the [G-1]-OH (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography (eluent: ethyl acetate/hexanes) to afford the [G-1]-Br as a white crystalline solid.

  • Repeat the Williamson ether synthesis as described in Step 1, using 3,5-dihydroxybenzyl alcohol (1.0 eq) and the synthesized [G-1]-Br (2.2 eq). The reaction is typically slower and may require a higher boiling point solvent like DMF and heating to 60-80 °C for 24-48 hours.

  • Purification is achieved via column chromatography to isolate the desired [G-2]-OH.

  • Activate the [G-2]-OH using the same procedure as in Step 2 to yield the final target compound, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.

G2_Dendron_Synthesis DHBA 3,5-Dihydroxybenzyl Alcohol G1_OH [G-1]-OH 3,5-Bis(benzyloxy)benzyl Alcohol DHBA->G1_OH Williamson Ether Synthesis BnBr Benzyl Bromide BnBr->G1_OH G1_Br [G-1]-Br 3,5-Bis(benzyloxy)benzyl Bromide G1_OH->G1_Br Bromination G2_OH [G-2]-OH 3,5-Bis[3,5-bis(benzyloxy)benzyloxy] benzyl Alcohol G1_Br->G2_OH Williamson Ether Synthesis DHBA2 3,5-Dihydroxybenzyl Alcohol DHBA2->G2_OH G2_Br [G-2]-Br Target Dendron G2_OH->G2_Br Bromination

Figure 1: Convergent synthesis workflow for the G2-Br dendron.

Functionalization of the Dendrimer Periphery

The true utility of dendrimers lies in the functionalization of their surface.[1] This section provides protocols for two common and critical modifications: PEGylation to enhance biocompatibility and circulation time, and the attachment of a targeting ligand, folic acid, for receptor-mediated drug delivery.

PEGylation of the Dendrimer Surface

PEGylation, the covalent attachment of polyethylene glycol chains, is a widely adopted strategy to improve the pharmacokinetic profile of nanoparticles.[7] It reduces immunogenicity, enhances aqueous solubility, and prolongs circulation half-life.[8]

  • Core Synthesis: A trifunctional core, such as 1,3,5-trihydroxybenzene, is reacted with the [G-2]-Br dendron (3.3 eq) under Williamson ether synthesis conditions (K₂CO₃, 18-crown-6, DMF) to form the G2 dendrimer with a benzyloxy periphery.

  • Debenzylation: The peripheral benzyl ethers are removed via catalytic hydrogenation (e.g., H₂, Pd/C) to expose phenolic hydroxyl groups.

  • Activation and Amination: The hydroxyl groups are then activated (e.g., with tosyl chloride) and subsequently displaced with a large excess of a diamine (e.g., ethylenediamine) to yield an amine-terminated dendrimer.

  • PEGylation:

    • Dissolve the amine-terminated dendrimer in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Add a solution of methoxy-PEG-NHS ester (mPEG-NHS) in an organic co-solvent like DMSO. The molar ratio of mPEG-NHS to surface amine groups can be varied to control the grafting density.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Purify the PEGylated dendrimer by dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane to remove unreacted PEG and other small molecules.

    • Lyophilize the purified solution to obtain the PEGylated dendrimer as a white, fluffy solid.

PEGylation_Workflow Dendrimer_Core Trifunctional Core G2_Dendrimer G2 Dendrimer (Benzyloxy Termini) Dendrimer_Core->G2_Dendrimer Coupling G2_Br [G-2]-Br Dendron G2_Br->G2_Dendrimer OH_Dendrimer Hydroxyl-Terminated Dendrimer G2_Dendrimer->OH_Dendrimer Debenzylation NH2_Dendrimer Amine-Terminated Dendrimer OH_Dendrimer->NH2_Dendrimer Amination PEG_Dendrimer PEGylated Dendrimer NH2_Dendrimer->PEG_Dendrimer PEGylation mPEG_NHS mPEG-NHS Ester mPEG_NHS->PEG_Dendrimer

Figure 2: Workflow for the synthesis and PEGylation of the dendrimer.

Attachment of Targeting Ligands: Folic Acid Conjugation

For targeted drug delivery, ligands that bind to receptors overexpressed on cancer cells, such as the folate receptor, can be conjugated to the dendrimer surface.[9]

This protocol assumes a PEGylated dendrimer with a fraction of the PEG chains having a terminal functional group (e.g., amine or carboxyl) for ligand attachment.

  • Activate Folic Acid: Dissolve folic acid (1.0 eq) in anhydrous DMSO. Add N-hydroxysuccinimide (NHS, 1.2 eq) and a carbodiimide coupling agent such as EDC (1.2 eq). Stir at room temperature for 4-6 hours to form the NHS ester of folic acid.

  • Conjugation Reaction:

    • Dissolve the amine-functionalized PEGylated dendrimer in DMSO.

    • Add the activated folic acid solution to the dendrimer solution.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Purification: Purify the folate-conjugated dendrimer by dialysis against a slightly basic aqueous solution (e.g., pH 7.4-8.0) followed by deionized water.

  • Lyophilization: Lyophilize the purified product to obtain the final targeted dendrimer conjugate.

Drug Loading and Release

The hydrophobic interior of poly(benzyl ether) dendrimers is well-suited for the encapsulation of hydrophobic drugs through non-covalent interactions.[8]

Protocol: Encapsulation of a Hydrophobic Drug (e.g., Doxorubicin)
  • Drug Solution: Prepare a stock solution of the hydrophobic drug (e.g., Doxorubicin) in a suitable organic solvent (e.g., chloroform or methanol).

  • Dendrimer Solution: Dissolve the functionalized dendrimer in an aqueous buffer (e.g., PBS, pH 7.4).

  • Encapsulation:

    • Slowly add the drug solution to the stirred dendrimer solution.

    • Continue stirring at room temperature for 24 hours in the dark to allow for equilibration and encapsulation.

    • The organic solvent can be removed by evaporation under a stream of nitrogen or by dialysis.

  • Purification: Remove the unencapsulated, free drug by dialysis or size exclusion chromatography.

  • Quantification: Determine the drug loading efficiency by measuring the absorbance or fluorescence of the drug in the purified dendrimer solution and comparing it to a standard curve.

ParameterDescriptionTypical Method
Drug Loading Content (%) (Mass of drug in dendrimer / Mass of drug-loaded dendrimer) x 100UV-Vis or Fluorescence Spectroscopy
Encapsulation Efficiency (%) (Mass of drug in dendrimer / Initial mass of drug) x 100UV-Vis or Fluorescence Spectroscopy

Characterization of Functionalized Dendrimers

Thorough characterization at each step of the synthesis and functionalization is critical to ensure the desired molecular structure and purity.[10]

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural verification of dendrons and dendrimers. Confirmation of functional group conversions.Characteristic shifts for aromatic protons of the benzyl ether units, methylene protons of the benzyl groups, and signals corresponding to the core and peripheral functional groups.
MALDI-TOF Mass Spectrometry Determination of molecular weight and assessment of monodispersity.A single, sharp peak corresponding to the calculated molecular weight of the dendrimer, confirming its monodispersity.
Gel Permeation Chromatography (GPC) Assessment of molecular weight distribution and purity.A narrow elution peak indicating a low polydispersity index (PDI).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of specific functional groups (e.g., C-O-C of ethers, C=O of esters in activated PEG).Characteristic absorption bands for the functional groups introduced at each step.
Dynamic Light Scattering (DLS) Measurement of the hydrodynamic diameter of the dendrimers in solution.Provides information on the size and size distribution of the nanoparticles.
Zeta Potential Measurement Determination of the surface charge of the dendrimers.Useful for monitoring changes in surface charge upon functionalization (e.g., from cationic amine-terminated to near-neutral PEGylated).

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the synthesis and functionalization of dendrimers derived from 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. The convergent synthetic approach ensures high purity and structural control, while the subsequent functionalization with PEG and targeting ligands enhances their potential for in vivo applications. The inherent tunability of these dendritic platforms allows for the development of sophisticated nanocarriers for a wide range of therapeutic and diagnostic agents. Future work will focus on the incorporation of stimuli-responsive linkers for controlled drug release and the development of multifunctional dendrimers for theranostic applications.

References

  • A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. Vertex AI Search.
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  • Synthesis of Poly(aryl benzyl ether)
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preparation of dendronized catalysts with 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preparation and Application of Dendronized Catalysts Utilizing 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Authored by: A Senior Application Scientist

Introduction: The Architectural Advantage of Dendronized Catalysts

In the realm of modern catalysis, the quest for catalysts that merge the high efficiency and selectivity of homogeneous systems with the practical recyclability of heterogeneous ones is a paramount objective. Dendronized catalysts have emerged as a highly promising class of materials that bridge this gap.[1] These materials consist of a catalytically active core or support surface that has been functionalized with dendritic wedges, known as dendrons. The highly branched, well-defined three-dimensional structure of dendrons provides a unique and tunable microenvironment around the catalytic center.[2] This architecture can enhance catalyst stability by preventing aggregation of active metal nanoparticles, improve selectivity by controlling substrate access to the catalytic site, and modify solubility to facilitate catalyst recovery and reuse.[2][3]

This guide focuses on the preparation of poly(aryl ether) dendronized catalysts, a class noted for its thermal and chemical stability. Specifically, we will detail the synthesis and application of catalysts functionalized with dendrons derived from 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide . This second-generation (G2) dendron offers a significant steric shield and a rich aromatic scaffold, making it an excellent candidate for creating robust and selective catalytic systems. We will provide a comprehensive, step-by-step protocol for the synthesis of this key building block, its attachment to a support, the subsequent incorporation of a catalytic metal, and a practical application in a common cross-coupling reaction.

Part 1: Synthesis of the G2 Dendron: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

The synthesis of the target dendron is achieved through a convergent approach, which involves building the dendritic wedges from the periphery towards a focal point. This method generally allows for easier purification of intermediates compared to divergent strategies.[4] The workflow begins with the preparation of a first-generation (G1) alcohol, which is then coupled to a core aromatic unit before final functionalization to the benzyl bromide.

Experimental Protocol 1: Synthesis of 3,5-Bis(benzyloxy)benzyl Alcohol (G1-OH)

The initial step involves the protection of the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol using benzyl bromide. This is a classic Williamson ether synthesis, a reliable method for forming aryl ethers.[5]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
3,5-Dihydroxybenzyl alcohol 140.14 5.0 g 35.7
Benzyl bromide 171.04 13.4 g (9.3 mL) 78.5
Potassium carbonate (K₂CO₃) 138.21 14.8 g 107.1

| Acetone | - | 250 mL | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzyl alcohol and anhydrous potassium carbonate.

  • Add 250 mL of acetone to the flask. The mixture will be a suspension.

  • Slowly add benzyl bromide to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol/water to yield 3,5-bis(benzyloxy)benzyl alcohol as a white solid.

Causality Insight: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, which are significantly more acidic than the benzylic alcohol. This selective deprotonation allows the resulting phenoxides to act as nucleophiles, attacking the benzyl bromide. Acetone is a suitable polar aprotic solvent for this S N 2 reaction.

Experimental Protocol 2: Synthesis of the G2 Dendron Alcohol

This step involves coupling two equivalents of the G1 building block (3,5-bis(benzyloxy)benzyl bromide, which must first be prepared from the G1-OH) with a core molecule, in this case, 3,5-dihydroxybenzyl alcohol. For the purpose of this guide, we will follow a slightly modified, well-documented route where 3,5-bis(benzyloxy)benzyl alcohol (G1-OH) is coupled to 3,5-dihydroxybenzyl alcohol.

Step 2A: Bromination of G1-OH to 3,5-Bis(benzyloxy)benzyl Bromide (G1-Br)

  • Dissolve 3,5-bis(benzyloxy)benzyl alcohol (G1-OH) (10.0 g, 31.2 mmol) and carbon tetrabromide (11.4 g, 34.3 mmol) in 150 mL of dry tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (9.0 g, 34.3 mmol) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield G1-Br.[6]

Step 2B: Coupling to form {G-2}-OH Dendron

  • In a procedure analogous to Protocol 1, react 3,5-dihydroxybenzyl alcohol (1.0 eq) with 2.1 equivalents of the synthesized G1-Br using potassium carbonate as the base in acetone or DMF.

  • After refluxing for 16-24 hours, work-up as described in Protocol 1.

  • Purification by column chromatography on silica gel will yield the desired second-generation alcohol, [3,5-Bis-(3,5-bis-benzyloxy-benzyloxy)-phenyl]-methanol .

Experimental Protocol 3: Final Bromination to 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide ({G-2}-Br)

The final step is the conversion of the focal hydroxyl group of the G2-alcohol to a benzyl bromide. This is achieved using a mild brominating agent to avoid side reactions. The Appel reaction is highly suitable for this transformation.[7]

Materials:

Reagent Molar Mass ( g/mol ) Quantity (Example) Moles (mmol)
{G-2}-OH Dendron Alcohol 742.86 5.0 g 6.73
Carbon tetrabromide (CBr₄) 331.63 2.46 g 7.40
Triphenylphosphine (PPh₃) 262.29 1.95 g 7.40

| Tetrahydrofuran (THF), dry | - | 100 mL | - |

Procedure:

  • Dissolve the {G-2}-OH dendron and carbon tetrabromide in dry THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add triphenylphosphine portion-wise. An exothermic reaction may be observed.

  • Allow the mixture to warm to room temperature and stir for 3-4 hours until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure. The crude product will contain triphenylphosphine oxide.

  • Purify the product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide as a white solid.[7]

Self-Validation Checkpoint: The synthesized dendron should be characterized at each stage by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.

G2_Dendron_Synthesis cluster_G1 Generation 1 Synthesis cluster_G2 Generation 2 Synthesis G1_start 3,5-Dihydroxybenzyl alcohol G1_reagents Benzyl Bromide, K₂CO₃, Acetone G1_start->G1_reagents G1_OH G1-OH 3,5-Bis(benzyloxy)benzyl Alcohol G1_reagents->G1_OH G1_brom_reagents CBr₄, PPh₃, THF G1_OH->G1_brom_reagents G1_Br G1-Br 3,5-Bis(benzyloxy)benzyl Bromide G1_brom_reagents->G1_Br G2_reagents K₂CO₃, Acetone G1_Br->G2_reagents 2.1 eq. G2_core 3,5-Dihydroxybenzyl alcohol G2_core->G2_reagents G2_OH G2-OH Dendron G2_reagents->G2_OH G2_brom_reagents CBr₄, PPh₃, THF G2_OH->G2_brom_reagents G2_Br Final Product: G2-Br Dendron G2_brom_reagents->G2_Br

Caption: Convergent synthesis workflow for the G2-Br dendron.

Part 2: Preparation of the Dendronized Catalyst

With the G2-Br dendron in hand, the next phase is to immobilize it onto a support and then introduce the catalytically active metal. This process is typically referred to as "dendronization".[1]

Experimental Protocol 4: Dendronization of a Support (Graft-to Method)

The "graft-to" strategy involves attaching the pre-synthesized dendron to a polymer backbone or an inorganic support.[8] Here, we describe a general protocol for functionalizing a polymer bearing nucleophilic groups (e.g., hydroxyl or amine groups).

Materials:

  • Polymer support (e.g., Poly(vinyl alcohol), aminomethylated polystyrene)

  • 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide ({G-2}-Br)

  • A non-nucleophilic base (e.g., Proton sponge or DIPEA)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the polymer support.

  • Add the non-nucleophilic base (1.5 equivalents per reactive site on the polymer).

  • In a separate flask, dissolve the {G-2}-Br dendron (1.2 equivalents per reactive site) in the same anhydrous solvent.

  • Slowly add the dendron solution to the polymer solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Cool the reaction mixture. Precipitate the functionalized polymer by adding the solution dropwise into a non-solvent (e.g., methanol, water).

  • Collect the solid product by filtration, wash extensively with the non-solvent to remove unreacted dendron and base, and dry under vacuum.

Causality Insight: The focal benzyl bromide of the dendron is a potent electrophile. The nucleophilic groups on the support attack the benzylic carbon, displacing the bromide and forming a stable covalent bond. A bulky, non-nucleophilic base is used to activate the polymer's functional groups without competing in the substitution reaction.

Experimental Protocol 5: Metallation via Dendrimer Encapsulation

Dendrimers can act as templates to form size-monodisperse metal nanoparticles within their structure, known as Dendrimer-Encapsulated Nanoparticles (DENs).[3][9] This is achieved by sequestering metal ions within the dendritic architecture followed by chemical reduction.

Materials:

  • Dendronized support from Protocol 4

  • Metal precursor (e.g., K₂PdCl₄, HAuCl₄)

  • Reducing agent (e.g., Sodium borohydride, NaBH₄)

  • Solvent (e.g., deionized water, methanol)

Procedure:

  • Disperse the dendronized support in the chosen solvent and allow it to swell.

  • Prepare a solution of the metal precursor and add it to the polymer suspension.

  • Stir the mixture for 12-24 hours to allow for the metal ions to coordinate with the heteroatoms within the dendron structure.

  • Prepare a fresh, chilled solution of the reducing agent (e.g., NaBH₄).

  • Add the reducing agent solution dropwise to the mixture with vigorous stirring. A color change (e.g., to dark brown or black for Pd or Au) typically indicates nanoparticle formation.

  • Continue stirring for 2-4 hours.

  • Isolate the now-metallated dendronized catalyst by filtration.

  • Wash the catalyst thoroughly with water and then methanol to remove residual salts and reducing agent.

  • Dry the final dendronized catalyst under vacuum.

Self-Validation Checkpoint: Characterization is critical. Transmission Electron Microscopy (TEM) can confirm the size and distribution of the metal nanoparticles. X-ray Photoelectron Spectroscopy (XPS) can verify the oxidation state of the metal (typically zero-valent for catalytic activity). Inductively Coupled Plasma (ICP) analysis will quantify the metal loading.

Part 3: Application in Catalysis - The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis and serves as an excellent model to test the efficacy of new palladium catalysts.[9] The dendronized Pd catalyst is expected to show high activity and stability.

Experimental Protocol 6: General Procedure for Suzuki-Miyaura Coupling

Reaction: Aryl-Br + Aryl'-B(OH)₂ → Aryl-Aryl'

Materials:

Reagent Role Example Quantity
Aryl bromide (e.g., 4-Bromotoluene) Substrate 1.0 mmol
Arylboronic acid (e.g., Phenylboronic acid) Coupling Partner 1.2 mmol
Base (e.g., K₂CO₃, Cs₂CO₃) Activator 2.0 mmol
Dendronized Pd Catalyst Catalyst 0.1 - 1.0 mol% Pd

| Solvent System | Medium | e.g., Toluene/Water (4:1) |

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, base, and the dendronized Pd catalyst.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed and stored for reuse.

  • Extract the aqueous phase of the filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetallation Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in dendron synthesis Incomplete reaction; impure reagents.Ensure reagents are pure and dry. Increase reaction time and monitor closely with TLC. Optimize base and solvent.
Incomplete dendronization of support Steric hindrance; low reactivity of support.Increase reaction temperature and time. Use a less sterically hindered polymer or a more reactive functional group.
Broad nanoparticle size distribution Rapid reduction; inefficient mixing.Add the reducing agent more slowly at a lower temperature. Ensure vigorous stirring during reduction.
Low catalytic activity Metal leaching; catalyst poisoning; inactive metal state (e.g., oxidized).Confirm zero-valent state with XPS. Perform reaction under strict inert conditions. Test for metal leaching in the filtrate via ICP.
Difficult catalyst recovery Catalyst has high solubility in the reaction medium.Modify dendron periphery to alter solubility. Use a cross-linked polymer support. Employ membrane filtration for recovery.

Conclusion

The use of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide provides a reliable pathway to second-generation dendronized catalysts. The protocols outlined in this guide offer a robust framework for the synthesis of the dendron, its immobilization, and its application in catalysis. The resulting materials leverage the unique architecture of dendrimers to create a controlled catalytic environment, potentially leading to enhanced performance, stability, and recyclability, which are critical goals in the development of sustainable chemical processes.

References

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Purification of Poly(benzyl ether) Dendrons Synthesized from 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, in-depth guide to the purification of poly(benzyl ether) dendrons, specifically those synthesized using the G2 building block 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. Dendritic macromolecules, due to their unique, highly branched, and monodisperse structures, are of significant interest in drug delivery, materials science, and nanotechnology.[1][2] However, their iterative synthesis often results in a crude product containing a mixture of the desired dendron generation, lower generation precursors, and other structurally similar byproducts. Effective purification is therefore a critical and often challenging step. This guide details a robust protocol for purification using silica gel column chromatography, explaining the underlying principles, experimental design, and step-by-step execution. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Introduction: The Purification Challenge

The synthesis of higher-generation poly(benzyl ether) dendrons is a step-wise process. When using a precursor like 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide to build a G3 dendron, for instance, the reaction may not proceed to completion. This leads to common impurities such as unreacted starting materials or lower-generation dendrons. These impurities are often structurally and chemically very similar to the target molecule, differing only slightly in size and polarity. This similarity makes their separation a non-trivial task.[3][4]

Column chromatography is a powerful and widely used technique for the purification of these complex molecular architectures.[5][6] The method leverages subtle differences in the polarity of the molecules to achieve separation. By carefully selecting the stationary phase (silica gel) and the mobile phase (eluent), it is possible to isolate the desired high-purity dendron from the reaction mixture.

Foundational Principles of Dendron Separation

The purification strategy detailed here is based on normal-phase adsorption chromatography.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Its surface is covered with hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with molecules in the sample.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that flows through the column. In normal-phase chromatography, the eluent is typically non-polar or of low polarity.

  • Separation Mechanism: The components of the crude mixture are introduced at the top of the column. As the eluent flows through, a partitioning equilibrium occurs for each component between the stationary and mobile phases.

    • More polar compounds will adsorb more strongly to the polar silica gel and will therefore move down the column more slowly.

    • Less polar compounds will have a weaker interaction with the silica gel and will be carried along more readily by the eluent, thus moving down the column faster.

For poly(benzyl ether) dendrons, polarity is influenced by the number of ether linkages and the nature of the peripheral and focal groups. While large, these molecules are often only moderately polar. Excess benzyl bromide, a common impurity, is significantly less polar than the larger dendron product.[7] This difference is the key to achieving successful separation.

Workflow for Dendron Purification

The overall process can be visualized as a systematic workflow, from initial analysis to final purity verification.

Dendron_Purification_Workflow cluster_prep Phase 1: Preparation cluster_chrom Phase 2: Chromatography cluster_post Phase 3: Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis for Solvent System Selection Crude->TLC SamplePrep Sample Preparation (Dry or Wet Loading) TLC->SamplePrep Loading Sample Loading SamplePrep->Loading Packing Column Packing (Silica Gel) Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection FractionTLC TLC Analysis of Fractions Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Final Pure Dendron Evaporation->Final Purity Purity Verification (NMR, MS, HPLC) Final->Purity

Caption: Workflow for dendron purification by column chromatography.

Detailed Application Protocol

Part A: Pre-Chromatography Preparation

1. Materials and Reagents:

  • Glass chromatography column (diameter and length depend on sample size)

  • Silica gel (60 Å, 230-400 mesh)[8]

  • Technical grade solvents for elution (e.g., Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • TLC plates (silica gel coated)

  • Sample vials/test tubes for fraction collection

  • Rotary evaporator

2. Solvent System Selection via TLC: The success of column chromatography is highly dependent on the choice of the eluent system. Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent mixture.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber containing a test solvent system. Start with a non-polar system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

    • Visualize the separated spots under UV light. The benzyl bromide starting material should be visible. Staining (e.g., with potassium permanganate) may be necessary to see the dendron products.

  • Objective: Find a solvent system where the desired dendron product has a retention factor (Rf) of approximately 0.2-0.3 . Impurities should be well-separated from this spot. For instance, unreacted benzyl bromide should have a much higher Rf (closer to 1.0).[7]

Part B: Column Chromatography Protocol

1. Column Packing (Wet Method):

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]

  • Fill the column about one-third full with the initial, least polar eluent determined from your TLC analysis (e.g., 100% Hexane or 95:5 Hexane:DCM).

  • Prepare a slurry of silica gel in the same eluent. The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Open the stopcock to allow the solvent to drain slowly, continuously adding more slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g scale). Crucially, never let the top of the silica bed run dry.

  • Add a final protective layer of sand on top of the silica bed.

2. Sample Loading (Dry Loading Recommended): Dry loading is often superior for dendrons, which may have limited solubility in the initial non-polar eluent, preventing band broadening.

  • Dissolve the crude dendron product (e.g., 1 g) in a minimal amount of a good solvent like DCM.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: This protocol uses a gradient elution, where the polarity of the mobile phase is increased over time to elute compounds of increasing polarity.

  • Begin elution with the least polar solvent system (e.g., 100% Hexane or Hexane/DCM). This will elute very non-polar impurities like residual benzyl bromide.

  • Collect fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Gradually increase the polarity of the eluent according to a pre-determined gradient. A slow, gradual increase is key to good resolution.

  • Monitor the eluting compounds by periodically taking small spots from the collected fractions and running a TLC.

  • Group the test tubes that contain the same compound (based on TLC spots).

Step Solvent System (Example Gradient) Volume (Column Volumes) Target Compound to Elute
195:5 Hexane:DCM2-3Unreacted Benzyl Bromide & Non-polar impurities
280:20 Hexane:DCM2-3Lower-generation dendrons / byproducts
350:50 Hexane:DCM3-5Target Dendron Product
4100% DCM2More polar byproducts
595:5 DCM:EtOAc2Highly polar impurities / baseline material

Table 1: Example of a solvent gradient for the purification of a poly(benzyl ether) dendron. The exact ratios and volumes must be optimized based on preliminary TLC analysis.

Part C: Post-Chromatography

1. Isolation and Purity Verification:

  • Combine all fractions that contain the pure target dendron.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Obtain the final mass and calculate the yield.

  • Crucially, verify the purity and structure of the final product using high-resolution analytical methods such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurity signals.

    • Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the dendron.[10]

    • HPLC or GPC/SEC: To assess the polydispersity and presence of other generation dendrimers. A narrow peak indicates high purity.[4][10]

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Poor Separation - Solvent polarity increased too quickly.- Column was overloaded with sample.- Inappropriate solvent system.- Use a more gradual, shallower gradient.- Use a larger column or less sample.- Re-optimize the solvent system using TLC.
Cracked/Channeling Silica Bed - The column ran dry.- Packing was not uniform.- Ensure the solvent level is always above the silica bed.- Repack the column carefully, ensuring no air bubbles are trapped.
Product Won't Elute - Eluent is not polar enough.- Compound is insoluble or has very strong adsorption.- Increase the polarity of the eluent significantly (e.g., add methanol to DCM).- Consider reverse-phase chromatography if the dendron is very polar.
Broad Elution Bands - Poor sample solubility in the initial eluent (if wet loading).- Column diffusion.- Use the dry loading technique.- Do not interrupt the chromatography once it has started; maintain a steady flow.

Conclusion

The purification of dendrons synthesized from 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a meticulous process that is critical for obtaining high-quality material for downstream applications. Silica gel column chromatography, when performed with careful planning and execution, is an effective and reliable method. The keys to success lie in the systematic preliminary analysis using TLC, the use of a gradual solvent gradient, and rigorous post-purification analysis to confirm the identity and purity of the final product.

References

  • Mullen, D. G. et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316–5320. Available at: [Link]

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  • Biricova, V., & Laznickova, A. (2009). Chromatographic methods for the detection, purification and separation of Dendrimers. Scholar: National School of Leadership. Available at: [Link]

  • Sämfors, S. et al. (2017). Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers. Canadian Journal of Chemistry, 95(9), 954-964. Available at: [Link]

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  • Alfa Chemistry. (N/A). 3,5-bis(3,5-dimethoxybenzyloxy)benzyl bromide suppliers USA. chemsrc.com. Available at: [Link]

  • Alfa Chemistry. (N/A). 3,5-bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide suppliers USA. chemsrc.com. Available at: [Link]

  • Jiang, D-L. (2000). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. ResearchGate. Available at: [Link]

  • T-A, D. et al. (2020). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central. Available at: [Link]

  • Kesharwani, P. et al. (2022). Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. PMC. Available at: [Link]

  • Mohrig, J. R. et al. (2011). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]

  • Sanchez-Sanchez, A. et al. (2022). Supramolecular Functionalizable Linear–Dendritic Block Copolymers for the Preparation of Nanocarriers by Microfluidics. MDPI. Available at: [Link]

  • Christensen, J. B. (2018). Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv. Available at: [Link]

  • Chen, Y. et al. (2014). A Systematic Study of Peripherally Multiple Aromatic Ester-Functionalized Poly(benzyl Ether) Dendrons for the Fabrication of Organogels. PubMed. Available at: [Link]

  • Tomalia, D. A. & Brothers, H. M. (2020). More than Just Size: Challenges and Opportunities of Hybrid Dendritic Nanocarriers. Current Medicinal Chemistry. Available at: [Link]

  • Reddit User Discussion. (2018). separating benzyl bromide. r/chemistry on Reddit. Available at: [Link]

  • Abdelfattah, A. et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Available at: [Link]

  • Zhang, Y. et al. (2020). Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers. Chemical Communications. Available at: [Link]

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Application Note: A Dual-Approach Protocol for the Comprehensive Characterization of Dendrimer Generations Using GPC and MALDI-TOF

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precise Dendrimer Characterization

Dendrimers, with their well-defined, hyperbranched architecture and low polydispersity, represent a unique class of polymers with significant potential in nanomedicine and drug delivery.[1][2] The precise control over their size, shape, and surface functionality on a generational basis is paramount to their function and safety.[3] Consequently, the rigorous characterization of each dendrimer generation is not merely a quality control step but a foundational requirement for reproducible research and development.[1][4]

This application note presents a detailed, dual-approach methodology for the comprehensive characterization of dendrimer generations, leveraging the complementary strengths of Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. GPC provides critical information on the hydrodynamic volume and polydispersity, while MALDI-TOF offers precise molecular weight determination.[5][6] Together, these techniques provide a holistic understanding of the purity, uniformity, and generational integrity of dendrimer samples.

The Synergy of GPC and MALDI-TOF in Dendrimer Analysis

The characterization of dendrimers presents unique challenges due to their three-dimensional structure, which differs significantly from linear polymers.[7] This is where the synergy between GPC and MALDI-TOF becomes indispensable.

  • Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC separates molecules based on their hydrodynamic volume in solution.[8][9][10] For dendrimers, this provides a rapid assessment of their size distribution and, crucially, their polydispersity index (PDI), a measure of the uniformity of the sample.[11][12] A low PDI is a hallmark of a well-defined dendrimer generation.[2]

  • MALDI-TOF Mass Spectrometry: This soft ionization technique allows for the precise determination of the absolute molecular weight of intact macromolecules, including individual dendrimer molecules (oligomers).[13][14] This is critical for confirming the successful synthesis of each generation and identifying the presence of any incomplete or "trailing generation" structures.[15]

By combining these two techniques, researchers can obtain a comprehensive and validated characterization of their dendrimer samples, ensuring the data's integrity for subsequent applications.

GPC_MALDI_Synergy Dendrimer Dendrimer Sample GPC GPC Analysis Dendrimer->GPC MALDI MALDI-TOF MS Analysis Dendrimer->MALDI PDI Polydispersity Index (PDI) Hydrodynamic Volume GPC->PDI MW Absolute Molecular Weight Structural Integrity MALDI->MW Result Comprehensive Characterization PDI->Result MW->Result caption Logical workflow demonstrating the complementary nature of GPC and MALDI-TOF.

Figure 1: Logical workflow demonstrating the complementary nature of GPC and MALDI-TOF.

Protocol: Gel Permeation Chromatography (GPC) for Dendrimer Analysis

This protocol outlines the essential steps for analyzing dendrimer generations using GPC to determine their relative molecular weight distribution and polydispersity index (PDI).

Principle of GPC for Dendrimers

GPC separates molecules based on their size in solution.[5] The system consists of a pump, injector, a column packed with porous gel beads, and a detector.[9] Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later.[8][10] The elution time is thus inversely proportional to the hydrodynamic volume of the molecule.

Experimental Protocol

Step 1: Mobile Phase and Column Selection The choice of mobile phase is critical and depends on the solubility of the dendrimer.[16][17] For many common dendrimers like Polyamidoamine (PAMAM), aqueous buffers are suitable. To prevent interactions between the dendrimer and the column packing material, it is often necessary to use a mobile phase with a specific pH and salt concentration.[18]

  • Recommended Mobile Phase for PAMAM Dendrimers: 0.1 M citric acid (aqueous) with 0.025 wt% sodium azide, adjusted to pH 2.74.[15]

  • Column Selection: A set of columns with a range of pore sizes is recommended to cover different dendrimer generations.[16][19][20] For PAMAM dendrimers, a combination of columns such as TSK-Gel G2000 PW, G3000 PW, and G4000 PW can be effective.[15] Mixed-bed columns are also a good option for analyzing a wide range of molecular weights.[16][20]

Step 2: Sample Preparation

  • Dissolve the dendrimer sample in the mobile phase at a concentration of approximately 1-5 mg/mL.[18] Ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

Step 3: GPC System Parameters

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Injection Volume: 100 µL.[15]

  • Column Temperature: Maintain at a constant temperature, for example, 25 °C, to ensure reproducible results.[15]

  • Detector: A refractive index (RI) detector is commonly used. A multi-angle light scattering (MALS) detector can also be coupled with the system to obtain absolute molecular weight information, though this is not covered in this specific protocol.[21]

Step 4: Calibration A calibration curve is essential to relate elution time to molecular weight.

  • Prepare a series of narrow polydispersity polymer standards of known molecular weight. While polystyrene standards are common for organic GPC, for aqueous systems, polyethylene oxide (PEO) or pullulan standards are more appropriate.[22]

  • Inject each standard individually and record the peak elution time.

  • Plot the logarithm of the molecular weight (log MW) versus the elution time. This will generate a calibration curve.

It is important to note that using linear polymer standards like polystyrene for calibrating GPC for branched dendrimers will yield relative, not absolute, molecular weights due to their different hydrodynamic volumes at the same mass.[7]

Step 5: Data Analysis

  • Inject the prepared dendrimer sample.

  • From the resulting chromatogram, the system software, using the calibration curve, will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]

  • For well-defined dendrimer generations, the PDI should be low, ideally below 1.1.

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation MobilePhase Select Mobile Phase & Column SamplePrep Prepare & Filter Dendrimer Sample MobilePhase->SamplePrep GPC_Run Inject Sample into GPC System SamplePrep->GPC_Run Calibration Prepare & Run Calibration Standards DataProcessing Process Data using Calibration Curve Calibration->DataProcessing Chromatogram Obtain Chromatogram GPC_Run->Chromatogram Chromatogram->DataProcessing Results Determine Mw, Mn, PDI DataProcessing->Results caption Experimental workflow for GPC analysis of dendrimers. MALDI_Workflow cluster_prep_maldi Sample Preparation cluster_analysis_maldi Analysis cluster_data_maldi Data Interpretation MatrixSelection Select Matrix & Cationizing Agent SolutionPrep Prepare Dendrimer, Matrix, & Salt Solutions MatrixSelection->SolutionPrep MixingSpotting Mix Solutions & Spot on Target Plate SolutionPrep->MixingSpotting MALDI_Run Acquire Mass Spectrum in MALDI-TOF MS MixingSpotting->MALDI_Run SpectrumAnalysis Analyze Mass Spectrum MALDI_Run->SpectrumAnalysis Results_MALDI Determine Absolute Molecular Weight SpectrumAnalysis->Results_MALDI caption Experimental workflow for MALDI-TOF MS analysis of dendrimers.

Figure 3: Experimental workflow for MALDI-TOF MS analysis of dendrimers.

Data Presentation
Dendrimer GenerationTheoretical MW (Da)Observed m/z ([M+Na]+)Calculated MW (Da)
G3 PAMAM 6,909~6,932~6,909
G4 PAMAM 14,215~14,238~14,215
G5 PAMAM 28,826~28,849~28,826
Note: These are representative values. The observed m/z will depend on the cationizing agent used.

Troubleshooting and Best Practices

  • GPC: Poor peak shape or resolution can be due to column degradation, inappropriate mobile phase, or sample-column interactions. [16]Ensure proper mobile phase selection and regular column maintenance.

  • MALDI-TOF: A lack of signal or poor resolution can result from an inappropriate matrix, incorrect sample-to-matrix ratio, or the presence of salts and buffers in the sample. [6][23]Thorough sample purification and optimization of the sample preparation method are key. For insoluble polymers, a solid/solid sample preparation method may be necessary. [24]* High-Generation Dendrimers: As dendrimer generation increases, aggregation can become an issue, potentially affecting both GPC and MALDI-TOF results. [18]Working with dilute solutions and optimizing solvent conditions can help mitigate this.

Conclusion

The dual-approach methodology of combining GPC and MALDI-TOF MS provides a robust and comprehensive framework for the characterization of dendrimer generations. GPC offers invaluable information on size distribution and purity, while MALDI-TOF delivers precise, absolute molecular weight data. By following the detailed protocols and best practices outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality and reproducibility of their dendrimer-based research, paving the way for advancements in nanomedicine and other fields.

References

  • Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Analytical Methods. Available at: [Link]

  • Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues. TOBUSA. Available at: [Link]

  • Gel Permeation Chromatography: Principles, Applications, and Advancements. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Characterization of Synthetic Polymers by MALDI-TOF/MS: Investigation into New Methods of Sample Target Preparation and Consequence on Mass Spectrum Finger Print. ACS Publications. Available at: [Link]

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  • MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups. PubMed. Available at: [Link]

  • Techniques of Structural Characterization of Dendrimers. ResearchGate. Available at: [Link]

  • Understanding Gel Permeation Chromatography Basics. Chrom Tech, Inc. Available at: [Link]

  • Characterization of synthetic polymers by MALDI-MS. ResearchGate. Available at: [Link]

  • Evaluation on characterization, properties and applications of Dendrimer: A new class of polymer. IJARIIE. Available at: [Link]

  • Gel permeation chromatography. Wikipedia. Available at: [Link]

  • A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science. Available at: [Link]

  • Principal Physicochemical Methods Used to Characterize Dendrimer Molecule Complexes Used as Genetic Therapy Agents, Nanovaccines or Drug Carriers. Ingenta Connect. Available at: [Link]

  • Best practices for purification and characterization of PAMAM dendrimer. PMC. Available at: [Link]

  • Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. MDPI. Available at: [Link]

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  • Matrix Assisted Laser Desorption (MALDI), a versatile tool for the characterization of Dendrimers. JConsort. Available at: [Link]

  • MALDI-TOF Sample Preparation. University of Washington. Available at: [Link]

  • Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. ResearchGate. Available at: [Link]

  • MALDI TOF mass spectrometry for the characterization of phosphorus-containing dendrimers. Scope and limitations. PubMed. Available at: [Link]

  • Improved procedure for dendrimer-based mass calibration in matrix-assisted laser desorption/ionization-time-of-flight-mass spectrometry. PubMed. Available at: [Link]

  • Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. PMC. Available at: [Link]

  • A MALDI Sample Preparation Method Suitable for Insoluble Polymers. ACS Publications. Available at: [Link]

  • How to Choose a GPC Column. RQM+. Available at: [Link]

  • Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega. Available at: [Link]

  • Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers. ResearchGate. Available at: [Link]

  • Polydispersity index – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Sample Preparation – GPC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Polydispersity Index (PDI). NanoTemper Technologies. Available at: [Link]

  • Column Selection Understanding GPC Solvent Switching Considerations Solvent Compatibility Chart Reduced Solvent Consumption Samp. Phenomenex. Available at: [Link]

  • GPC Column and Detector Selection. ResolveMass Laboratories Inc. Available at: [Link]

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Application Notes and Protocols: A-Comprehensive Guide to the Scaled-Up Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a pivotal second-generation (G2) Fréchet-type poly(aryl ether) dendron.[1] These dendritic structures, with their highly branched and well-defined architecture, are instrumental in a myriad of applications, from drug delivery and gene therapy to materials science and catalysis.[2][3][4] The focal bromide functionality of this specific dendron serves as a versatile reactive site for further chemical modifications, enabling its attachment to a core molecule or subsequent generational growth in dendrimer synthesis.[5]

The growing interest in dendritic macromolecules necessitates robust and scalable synthetic protocols. This guide provides an in-depth, field-proven methodology for the scaled-up synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, moving beyond laboratory-scale preparations to offer a process suitable for producing multi-gram quantities. We will delve into the strategic considerations, detailed experimental procedures, and critical quality control aspects, ensuring a reproducible and efficient synthesis for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Convergent Approach

The synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is achieved through a convergent strategy. This method involves the stepwise construction of the dendritic arms (dendrons) prior to their attachment to a central core. For the synthesis of this G2 dendron, the process begins with the etherification of a focal point molecule, which is subsequently brominated.

The key reaction is a Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages. This is followed by a selective benzylic bromination. The overall synthetic pathway is outlined below.

Reaction Scheme

Reaction_Scheme cluster_0 Williamson Ether Synthesis cluster_1 Appel Reaction (Bromination) A 3,5-Dihydroxybenzyl Alcohol R1 + A->R1 B 3,5-Bis(benzyloxy)benzyl Bromide (G1-Br) B->R1 C 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol (G2-OH) R2 + C->R2 D Carbon Tetrabromide (CBr4) D->R2 E Triphenylphosphine (PPh3) E->R2 P 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (G2-Br) R1->C K2CO3, Acetone, Reflux R2->P DCM, rt

Caption: Synthetic pathway for 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the scaled-up synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.

Part 1: Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol (G2-OH)

This step involves the crucial Williamson ether synthesis to couple the first-generation dendron (G1-Br) to the core alcohol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Dihydroxybenzyl Alcohol140.145.00 g35.7 mmol1.0
3,5-Bis(benzyloxy)benzyl Bromide (G1-Br)383.2930.0 g78.3 mmol2.2
Potassium Carbonate (K₂CO₃), anhydrous138.2129.6 g214 mmol6.0
Acetone, anhydrous-500 mL--
18-Crown-6264.320.94 g3.57 mmol0.1
Procedure
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzyl alcohol, anhydrous potassium carbonate, and 18-crown-6.

  • Solvent Addition: Add 500 mL of anhydrous acetone to the flask.

  • Reagent Addition: In a separate beaker, dissolve 3,5-bis(benzyloxy)benzyl bromide in 100 mL of anhydrous acetone. Add this solution to the reaction flask.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2 v/v).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting alcohol on TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts. Wash the solid residue with acetone.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol as a white solid. Dry the product under vacuum.

Part 2: Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (G2-Br)

This final step converts the focal alcohol group to a bromide using a mild brominating agent. The Appel reaction is a suitable choice for this transformation.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol744.8620.0 g26.9 mmol1.0
Carbon Tetrabromide (CBr₄)331.6313.4 g40.4 mmol1.5
Triphenylphosphine (PPh₃)262.2910.6 g40.4 mmol1.5
Dichloromethane (DCM), anhydrous-400 mL--
Procedure
  • Reaction Setup: In a 1 L round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol in 300 mL of anhydrous DCM.

  • Reagent Addition: In a separate flask, dissolve carbon tetrabromide and triphenylphosphine in 100 mL of anhydrous DCM.

  • Reaction: Slowly add the CBr₄/PPh₃ solution to the solution of the alcohol at 0 °C (ice bath). After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:4 v/v).

  • Workup: Once the starting material is consumed, quench the reaction by adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product is a white solid. Purify by recrystallization from a mixture of DCM and hexane or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Isolation: Collect the pure product and dry it under vacuum to obtain 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide as a white crystalline solid.

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Synthesis of G2-OH cluster_1 Part 2: Synthesis of G2-Br P1_1 1. Setup: Add G0-OH, K2CO3, 18-Crown-6 P1_2 2. Add G1-Br in Acetone P1_1->P1_2 P1_3 3. Reflux for 24-48h P1_2->P1_3 P1_4 4. Monitor by TLC P1_3->P1_4 P1_5 5. Cool and Filter P1_4->P1_5 P1_6 6. Concentrate Filtrate P1_5->P1_6 P1_7 7. Purify by Column Chromatography P1_6->P1_7 P1_8 8. Isolate and Dry G2-OH P1_7->P1_8 P2_1 1. Dissolve G2-OH in DCM P2_2 2. Add CBr4/PPh3 solution at 0°C P2_1->P2_2 P2_3 3. Stir at RT for 3-5h P2_2->P2_3 P2_4 4. Monitor by TLC P2_3->P2_4 P2_5 5. Quench with Water P2_4->P2_5 P2_6 6. Extract with DCM P2_5->P2_6 P2_7 7. Wash, Dry, and Concentrate P2_6->P2_7 P2_8 8. Purify by Recrystallization/Chromatography P2_7->P2_8 P2_9 9. Isolate and Dry G2-Br P2_8->P2_9

Sources

Applications of Poly(aryl ether) Dendrimers in Materials Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview and detailed protocols for the application of poly(aryl ether) dendrimers in various cutting-edge areas of materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding of the subject matter.

Introduction to Poly(aryl ether) Dendrimers

Poly(aryl ether) dendrimers are a class of highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. Their structure consists of a central core, repeating branched units forming concentric layers or "generations," and a high density of functional groups on the periphery. The ether linkages within their backbone provide a combination of chemical stability and conformational flexibility, making them robust yet versatile materials. These unique structural features give rise to a range of desirable properties, including high solubility, low viscosity, and the ability to encapsulate guest molecules, making them ideal candidates for a wide array of applications in materials science.

Two primary synthetic strategies are employed for the construction of poly(aryl ether) dendrimers: the divergent method and the convergent method.

  • Divergent Synthesis: This approach begins from a central core molecule, and successive generations of branching units are added radially outwards. While this method allows for the rapid synthesis of high-generation dendrimers, it can sometimes lead to structural defects in the outer generations due to incomplete reactions and steric hindrance.

  • Convergent Synthesis: In this strategy, the dendrimer is constructed from the outside in. Dendritic wedges, or "dendrons," are synthesized first and then attached to a central core in the final step. This method offers greater control over the molecular structure and purity of the final product, as intermediates can be purified at each stage.[1]

The choice of synthetic route is critical as it dictates the precision, scalability, and ultimate properties of the resulting dendrimer, thereby influencing its suitability for specific applications.

Application Note I: Catalysis - Dendrimer-Stabilized Nanoparticles

Poly(aryl ether) dendrimers serve as excellent scaffolds for the synthesis and stabilization of metal nanoparticles, creating highly active and recyclable catalysts. The dendritic architecture provides a microenvironment that controls nanoparticle growth, prevents aggregation, and enhances catalytic activity and selectivity.

Rationale for Dendrimer-Stabilized Nanoparticle Catalysts

The high surface area and quantum effects of nanoparticles make them potent catalysts. However, their tendency to agglomerate reduces their catalytic efficiency and lifespan. Poly(aryl ether) dendrimers address this challenge by encapsulating or stabilizing the nanoparticles within their branches. The dendrimer acts as a nanoreactor, controlling the size and dispersity of the nanoparticles. The periphery of the dendrimer can be functionalized to modulate the solubility of the catalyst, allowing for its use in various solvent systems and facilitating its recovery and reuse.

Protocol 1: Synthesis of Dendrimer-Stabilized Platinum Nanoparticles for Olefin Hydrogenation

This protocol details the preparation of poly(aryl ether) dendrimer-stabilized platinum nanoparticles (Pt-DENs) and their application in the catalytic hydrogenation of olefins.

Materials
  • Generation 2 (G2) poly(aryl ether) dendron with a focal point phosphine group (G2-DenP)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, absolute

  • 1-Octene (substrate)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) for comparative analysis

  • Argon (Ar) gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer and stir bars

  • High-pressure hydrogenation reactor

Experimental Workflow

Caption: Workflow for the synthesis of Pt-DENs and their use in olefin hydrogenation.

Step-by-Step Procedure
  • Synthesis of Pt-DENs: a. In a Schlenk flask under an argon atmosphere, dissolve 100 mg of G2-DenP in 20 mL of anhydrous THF. b. In a separate flask, dissolve 25 mg of K₂PtCl₄ in 5 mL of deionized water. c. Slowly add the K₂PtCl₄ solution to the dendron solution with vigorous stirring. d. Allow the mixture to stir at room temperature for 24 hours to ensure complete complexation of the platinum ions with the phosphine focal point of the dendrons. e. Prepare a fresh solution of 15 mg of NaBH₄ in 2 mL of ice-cold deionized water. f. Rapidly inject the NaBH₄ solution into the dendrimer-platinum salt solution under vigorous stirring. A color change to dark brown or black indicates the formation of platinum nanoparticles. g. Continue stirring for an additional 4 hours at room temperature. h. Remove the solvent under reduced pressure. Resuspend the resulting solid in deionized water and purify by dialysis against deionized water for 48 hours to remove unreacted reagents and byproducts. i. Lyophilize the purified solution to obtain the Pt-DENs as a stable powder.

  • Characterization of Pt-DENs:

    • Transmission Electron Microscopy (TEM): To determine the size, shape, and distribution of the platinum nanoparticles.

    • UV-Vis Spectroscopy: To monitor the formation of the nanoparticles.

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the zerovalent state of the platinum.

  • Catalytic Hydrogenation of 1-Octene: a. In a high-pressure reactor, place 5 mg of the synthesized Pt-DENs catalyst and 1 mmol of 1-octene. b. Add 10 mL of ethanol as the solvent. c. Seal the reactor, purge with hydrogen gas three times, and then pressurize to 5 bar of H₂. d. Stir the reaction mixture at room temperature (25°C). e. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-octene to octane.

Expected Results and Data Presentation

The catalytic activity of the Pt-DENs can be compared with a commercial catalyst like Pd/C under the same reaction conditions.

CatalystCatalyst Loading (mol%)SubstrateSolventTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)
G2-Pt-DENs0.11-OcteneEthanol2552>99
10% Pd/C0.11-OcteneEthanol255295

This table demonstrates the potentially higher catalytic efficiency of the dendrimer-stabilized nanoparticles compared to a conventional heterogeneous catalyst.

Application Note II: Drug Delivery - Encapsulation and Controlled Release

The well-defined interior cavities and multivalent surface of poly(aryl ether) dendrimers make them highly effective nanocarriers for therapeutic agents. They can enhance the solubility of hydrophobic drugs, protect them from degradation, and facilitate targeted delivery to specific cells or tissues.

Rationale for Dendrimer-Based Drug Delivery

Many potent drugs suffer from poor water solubility, leading to low bioavailability. Poly(aryl ether) dendrimers, with their hydrophobic interiors and potentially hydrophilic peripheries, can act as unimolecular micelles to encapsulate these drugs, thereby increasing their solubility in aqueous environments.[2] The surface of the dendrimer can be functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the drug-dendrimer conjugate to cancer cells, reducing off-target toxicity. Furthermore, the release of the drug can be triggered by specific stimuli in the target environment, such as a change in pH.

Protocol 2: Loading and pH-Triggered Release of Doxorubicin from Poly(aryl ether) Dendrimers

This protocol describes the non-covalent encapsulation of the anticancer drug Doxorubicin (DOX) into a poly(aryl ether) dendrimer and the subsequent study of its pH-dependent release profile.

Materials
  • Generation 3 (G3) poly(aryl ether) dendrimer with peripheral hydroxyl groups (G3-OH)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 1 kDa)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Experimental Workflow

Caption: Workflow for Doxorubicin loading into dendrimers and its subsequent release study.

Step-by-Step Procedure
  • Doxorubicin Loading: a. Dissolve 20 mg of G3-OH dendrimer in 5 mL of deionized water. b. Dissolve 5 mg of DOX·HCl in 5 mL of deionized water. c. Add the DOX solution dropwise to the dendrimer solution while stirring. d. Wrap the container in aluminum foil and stir the mixture at room temperature for 24 hours to allow for encapsulation. e. Transfer the solution to a dialysis bag (MWCO 1 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove any unloaded DOX. f. Freeze-dry the solution to obtain the DOX-loaded dendrimer (G3-OH-DOX) as a red powder.

  • Characterization and Quantification of Loaded Drug:

    • UV-Vis Spectroscopy: Dissolve a known amount of G3-OH-DOX in water. Measure the absorbance at the characteristic wavelength of DOX (around 480 nm) and calculate the drug loading content (DLC) and drug loading efficiency (DLE) using a standard calibration curve of free DOX.

      • DLC (%) = (weight of loaded drug / weight of drug-loaded dendrimer) x 100

      • DLE (%) = (weight of loaded drug / weight of drug in feed) x 100

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the dendrimers before and after drug loading to confirm encapsulation.

    • Fluorescence Spectroscopy: Utilize the intrinsic fluorescence of DOX to further quantify loading and study the interaction with the dendrimer.

  • In Vitro Drug Release Study: a. Dissolve 5 mg of G3-OH-DOX in 2 mL of PBS (pH 7.4). b. Place the solution in a dialysis bag (MWCO 1 kDa). c. Immerse the dialysis bag in 20 mL of PBS (pH 7.4) in a beaker, maintained at 37°C with gentle stirring. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions. e. Repeat the experiment using PBS at pH 5.5 to simulate the acidic environment of endosomes or tumors. f. Quantify the amount of DOX in the withdrawn samples using UV-Vis or fluorescence spectroscopy. g. Plot the cumulative percentage of drug released versus time for both pH conditions.

Expected Results
ParameterValue
Drug Loading Content (DLC)~10-15% (w/w)
Drug Loading Efficiency (DLE)~60-80%
Hydrodynamic Diameter (G3-OH)~3-4 nm
Hydrodynamic Diameter (G3-OH-DOX)~5-7 nm
Cumulative Release at 48h (pH 7.4)~20-30%
Cumulative Release at 48h (pH 5.5)~70-85%

The results are expected to show a significantly higher drug release at the lower pH, demonstrating the potential for targeted drug delivery to acidic tumor microenvironments.

Application Note III: Advanced Coatings - Corrosion Protection

The unique properties of poly(aryl ether) dendrimers, such as their high degree of branching, terminal functional groups, and ability to form dense, uniform films, make them promising candidates for the development of high-performance anti-corrosion coatings.

Rationale for Dendrimer-Based Anti-Corrosion Coatings

Conventional anti-corrosion coatings often suffer from issues like porosity and poor adhesion. The globular structure of dendrimers allows them to form highly cross-linked and defect-free films. The terminal groups can be tailored to enhance adhesion to the metal substrate and to create a hydrophobic surface that repels corrosive agents like water and salts. Furthermore, dendrimers can be used to create nanocomposite coatings by incorporating inorganic nanoparticles, which can further enhance the barrier properties and mechanical strength of the coating.

Protocol 3: Formulation and Evaluation of a Poly(aryl ether) Dendrimer-Based Anti-Corrosion Coating

This protocol outlines the preparation of a simple anti-corrosion coating formulation using a poly(aryl ether) dendrimer and its evaluation through electrochemical testing.

Materials
  • Generation 2 (G2) poly(aryl ether) dendrimer with peripheral epoxy groups (G2-Epoxy)

  • A diamine curing agent (e.g., isophorone diamine)

  • Mild steel panels (for testing)

  • Xylene (solvent)

  • Potentiostat/Galvanostat for electrochemical measurements

  • 3.5% NaCl solution (corrosive medium)

  • Standard three-electrode electrochemical cell

Experimental Workflow

Caption: Workflow for the formulation and testing of a dendrimer-based anti-corrosion coating.

Step-by-Step Procedure
  • Coating Formulation and Application: a. Prepare the mild steel panels by polishing with successively finer grades of SiC paper, followed by degreasing with acetone and rinsing with deionized water. Dry the panels thoroughly. b. Dissolve 1 g of G2-Epoxy dendrimer in 5 mL of xylene. c. Add a stoichiometric amount of the diamine curing agent to the dendrimer solution. d. Stir the mixture for 15 minutes to ensure homogeneity. e. Apply the formulation to the prepared steel panels using a spin coater to achieve a uniform film thickness. f. Cure the coated panels in an oven at 120°C for 2 hours.

  • Evaluation of Corrosion Resistance: a. Set up a three-electrode electrochemical cell with the coated steel panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. b. Use a 3.5% NaCl solution as the electrolyte. c. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range of 100 kHz to 10 mHz to evaluate the barrier properties of the coating. A high impedance modulus at low frequencies indicates good corrosion protection. d. Potentiodynamic Polarization: Conduct potentiodynamic polarization scans from -250 mV to +250 mV versus the open-circuit potential (OCP) at a scan rate of 1 mV/s. e. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots. A lower icorr value signifies better corrosion resistance.

Expected Results
Coatingicorr (A/cm²)Protection Efficiency (%)
Bare Steel~1 x 10⁻⁵-
Dendrimer Coating~1 x 10⁻⁸>99.9

The dendrimer-based coating is expected to show a significantly lower corrosion current density and a high protection efficiency compared to the uncoated steel panel, indicating its excellent anti-corrosion performance.

Application Note IV: Organic Electronics - Host Materials for OLEDs

Poly(aryl ether) dendrimers are emerging as promising materials for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters.

Rationale for Dendrimers in OLEDs

In phosphorescent OLEDs (PhOLEDs), an emissive guest molecule is dispersed in a host material. An ideal host material should have a high triplet energy to prevent quenching of the phosphorescent emission, good charge transport properties, and good film-forming ability. The rigid, three-dimensional structure of poly(aryl ether) dendrimers can encapsulate the phosphorescent guest molecules, preventing aggregation-caused quenching and leading to high emission efficiencies.[3] Their well-defined molecular weight and good solubility allow for the formation of high-quality, amorphous films via solution processing, which is advantageous for large-area device fabrication.

Protocol 4: Fabrication of a Solution-Processed OLED using a Poly(aryl ether) Dendrimer Host

This protocol provides a general procedure for the fabrication of a multilayer OLED device using a poly(aryl ether) dendrimer as a host for a phosphorescent emitter.

Materials
  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Generation 2 (G2) poly(aryl ether) dendrimer (host)

  • Iridium(III) complex (e.g., Ir(ppy)₃) (phosphorescent guest)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (solvent)

  • Spin coater

  • Thermal evaporator

Device Architecture and Fabrication Workflow

Caption: Workflow for the fabrication and characterization of a solution-processed OLED.

Step-by-Step Procedure
  • Substrate Preparation: a. Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. b. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Device Fabrication: a. Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox. b. Emissive Layer (EML): Prepare a solution of the G2 poly(aryl ether) dendrimer host and the Ir(ppy)₃ guest in chlorobenzene (e.g., 10 mg/mL total solids concentration, with a guest concentration of 8 wt%). Spin-coat this solution on top of the PEDOT:PSS layer and anneal at 80°C for 30 minutes. c. Electron Transport Layer (ETL) and Cathode: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL (e.g., 40 nm of TPBi), a thin layer of LiF (1 nm), and the aluminum cathode (100 nm) through a shadow mask.

  • Device Characterization: a. Measure the current-voltage-luminance (I-V-L) characteristics of the device using a source meter and a photometer. b. Record the electroluminescence (EL) spectrum using a spectrometer. c. Calculate the device performance metrics, including the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Expected Performance
ParameterExpected Value
Turn-on Voltage< 5 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency> 30 cd/A
Maximum EQE> 10%
EL Peak~515 nm (green emission from Ir(ppy)₃)

The use of a poly(aryl ether) dendrimer host is anticipated to result in a high-efficiency phosphorescent OLED due to effective host-guest energy transfer and suppression of concentration quenching.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent approach to monodisperse dendritic macromolecules. Journal of the Chemical Society, Chemical Communications, (15), 1010-1013. [Link]

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819-3868. [Link]

  • Jayaraman, N., & Ramraj, S. (2002). Synthesis of Poly(alkyl aryl ether) Dendrimers. The Journal of Organic Chemistry, 67(17), 6282-6285. [Link]

  • Hecht, S., & Fréchet, J. M. J. (2001). Dendritic Encapsulation of Function: Applying Nature's Site Isolation Principle from Biology to Materials Science. Angewandte Chemie International Edition, 40(1), 74-91. [Link]

  • Crooks, R. M., Zhao, M., Sun, L., Chechik, V., & Yeung, L. K. (2001). Dendrimer-Encapsulated Metal Nanoparticles: Synthesis, Characterization, and Applications to Catalysis. Accounts of Chemical Research, 34(3), 181-190. [Link]

  • Liu, M., Kono, K., & Fréchet, J. M. J. (1999). Water-Soluble Dendrimer−Poly(ethylene glycol) Starlike Conjugates as a Drug Delivery System. Journal of Controlled Release, 65(1-2), 121-131. [Link]

  • Ma, Y., & Advincula, R. C. (2006). A review on the synthesis and applications of poly(aryl ether) dendrimers. Journal of Polymer Science Part A: Polymer Chemistry, 44(2), 579-593. [Link]

  • Li, Y., & Armitage, B. A. (2005). Dendrimer-based materials for corrosion inhibition. Progress in Organic Coatings, 53(4), 269-277. [Link]

  • Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051. [Link]

  • Samuel, I. D. W., & Turnbull, G. A. (2007). Dendrimers as hosts for phosphorescent emitters in organic light-emitting diodes. Chemical Society Reviews, 36(4), 587-598. [Link]

  • Astruc, D., Boisselier, E., & Ornelas, C. (2010). Dendrimers in catalysis. Chemical Reviews, 110(4), 1857-1959. [Link]

  • Lee, C. C., MacKay, J. A., Fréchet, J. M. J., & Szoka, F. C. (2005). Designing dendrimers for drug delivery. Nature Biotechnology, 23(12), 1517-1526. [Link]

  • Yiyun, C., & Xian-Zheng, Z. (2007). Dendrimers as drug carriers: applications in different routes of administration. Journal of Pharmaceutical Sciences, 96(9), 2269-2287. [Link]

  • Wang, D., & Imae, T. (2004). Fluorescence emission from poly(amido amine) dendrimers and its pH dependence. The Journal of Physical Chemistry B, 108(20), 6211-6216. [Link]

  • Svenson, S., & Tomalia, D. A. (2005). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews, 57(15), 2106-2129. [Link]

  • Tomalia, D. A., Baker, H., Dewald, J., Hall, M., Kallos, G., Martin, S., ... & Smith, P. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132. [Link]

  • Newkome, G. R., Yao, Z. Q., Baker, G. R., & Gupta, V. K. (1985). Cascade molecules: a new approach to micelles. A-arborol. The Journal of Organic Chemistry, 50(11), 2003-2004. [Link]

  • Stiriba, S. E., Frey, H., & Haag, R. (2002). Dendritic polymers in biomedical applications: from diagnostics to therapy. Angewandte Chemie International Edition, 41(8), 1329-1334. [Link]

  • Ma, D., Zhang, Y., & Wang, Y. (2004). Dendrimers as host materials for organic light-emitting diodes. Journal of Materials Chemistry, 14(10), 1475-1480. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a G2 Dendritic Bromide

Welcome to the technical support guide for the synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. This molecule is a second-generation (G2) poly(benzyl ether) dendron, a valuable building block in materials science and medicinal chemistry, particularly for constructing larger, well-defined macromolecules.[1][2] The synthetic pathway, while conceptually straightforward, involves iterative etherification steps followed by a critical final benzylic bromination.

Researchers frequently encounter challenges in the final bromination step, leading to low yields, incomplete reactions, and difficult purification. This guide provides field-proven insights, troubleshooting protocols, and a mechanistic rationale to help you navigate these challenges and optimize your reaction yield. We will address common questions and provide step-by-step solutions grounded in established chemical principles.

Synthetic Workflow Overview

The synthesis of the target compound is a multi-step process that involves the convergent growth of a dendron. The key transformations are Williamson ether synthesis to build the dendritic framework and the conversion of a focal benzyl alcohol to the target benzyl bromide.

G1 cluster_G0 Generation 0 (Core) cluster_G1 Generation 1 Synthesis cluster_G2 Generation 2 Synthesis A 3,5-Dihydroxybenzyl Alcohol B 3,5-Bis(benzyloxy)benzyl Alcohol (G1-OH) A->B Williamson Ether Synthesis (w/ Benzyl Bromide) C 3,5-Bis(benzyloxy)benzyl Bromide (G1-Br) B->C Bromination D 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol (G2-OH) C->D Williamson Ether Synthesis (Coupling G1-Br + G0-Core) E 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (Target Product) D->E Final Bromination (Critical Step)

Caption: Convergent synthesis workflow for the target G2-Br dendron.

Part 1: Troubleshooting the Precursor (G2-OH) Synthesis

High yield and purity in the final step are contingent on the quality of the precursor alcohol, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol (G2-OH).

Q1: We are experiencing low yields during the Williamson ether synthesis steps to build the dendron. What are the common causes?

A1: Low yields in this step typically stem from suboptimal reaction conditions or reagent quality. Consider the following:

  • Choice of Base and Solvent: The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is standard.[3][4] For sterically hindered or less reactive phenols, a stronger base like cesium carbonate (Cs₂CO₃) can improve reaction rates by increasing the nucleophilicity of the phenoxide. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the benzyl bromide and deactivate the phenoxide.

  • Reaction Temperature: While room temperature may suffice, gently heating the reaction (50-80 °C) can significantly increase the rate of etherification.[4] However, excessive heat can lead to side products. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

  • Reagent Purity: The purity of the benzyl bromide electrophile is critical. Old or improperly stored benzyl bromide can contain hydrobromic acid (HBr), which will neutralize your base, and benzyl alcohol, which will not react. Use freshly purified or newly purchased reagents.

Q2: Purification of the G1-OH and G2-OH dendrons is proving difficult. What is the recommended procedure?

A2: As the dendron generation increases, the molecule becomes larger and less polar, making purification more challenging due to the presence of closely related impurities (e.g., incompletely reacted starting materials).

  • Primary Purification: Flash column chromatography on silica gel is the most effective method.[5] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) is recommended. The desired, fully-substituted dendron will elute before the more polar, partially-substituted intermediates or unreacted diol.

  • Secondary Purification (Polishing): After chromatography, dissolving the isolated product in a minimal amount of a good solvent (like Dichloromethane) and precipitating it by adding a poor solvent (like cold Methanol or Hexane) is an excellent way to remove minor impurities and obtain a fine, pure powder.[5]

Part 2: The Critical Step - Bromination of the G2-OH Precursor

This section focuses on the conversion of the focal benzyl alcohol of the G2-OH dendron to the final benzyl bromide product. This is a substitution reaction, not a radical bromination, as the starting material is an alcohol.

Q3: Which brominating agent is most suitable for converting our G2-OH dendron to the G2-Br product?

A3: For the conversion of a primary benzyl alcohol to a benzyl bromide, especially within a large, sensitive molecule containing multiple benzyl ether linkages, the Appel reaction (using Carbon Tetrabromide, CBr₄, and Triphenylphosphine, PPh₃) is the method of choice. It proceeds under mild, neutral conditions, which is crucial for preserving the integrity of the acid-sensitive benzyl ether groups.

Reagent SystemTypical ConditionsProsCons & Byproducts
CBr₄ / PPh₃ Anhydrous DCM or THF, 0 °C to RTVery mild, neutral conditions. High selectivity for primary alcohols. Minimizes risk of ether cleavage.Generates Triphenylphosphine oxide (PPh₃O), which can be difficult to separate via chromatography.
PBr₃ Anhydrous DCM or Ether, 0 °C, often with a non-nucleophilic base (e.g., Pyridine)Potent reagent. Byproducts (H₃PO₃, HBr) are water-soluble.Generates HBr, which can cleave benzyl ethers if not scavenged. Can be too harsh for complex molecules.

Recommendation: Begin with the CBr₄/PPh₃ system due to its superior mildness and compatibility with the substrate's functional groups.

G2 cluster_main Appel Reaction Troubleshooting A A B B C C D D

Caption: Troubleshooting flowchart for the benzylic bromination step.

Q4: Our reaction with CBr₄/PPh₃ is sluggish or incomplete. How can we drive it to completion?

A4: An incomplete reaction is a common issue.

  • Stoichiometry: Ensure you are using a slight excess of the reagents. Typically, 1.1 to 1.5 equivalents of both CBr₄ and PPh₃ relative to the alcohol are sufficient.

  • Reagent Purity: PPh₃ can oxidize to PPh₃O upon storage. Use freshly opened or purified PPh₃ for best results.

  • Temperature Profile: The reagents should be added at 0 °C to control the initial exothermic reaction. After the addition is complete, the reaction mixture should be allowed to slowly warm to room temperature and stirred for several hours (4-24h) until TLC analysis shows full consumption of the starting alcohol.

Q5: We are struggling to separate our final bromide product from the triphenylphosphine oxide (PPh₃O) byproduct. What is the best purification strategy?

A5: This is the primary drawback of the Appel reaction. The PPh₃O byproduct has a polarity that can be very similar to that of large dendritic products.

  • Initial Workup: After the reaction is complete, concentrate the mixture. Add a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate. PPh₃O has limited solubility in these solvents and may begin to precipitate. Filter off any solids that form.

  • Chromatography: Run a flash column on silica gel. The target benzyl bromide is less polar than the starting alcohol and should elute relatively quickly. However, PPh₃O may co-elute. Use a solvent system with minimal polarity (e.g., Hexane with a small amount of Dichloromethane or Ethyl Acetate) to maximize separation.

  • Crystallization/Precipitation: This is the most effective step. After chromatography, concentrate the fractions containing your product. Dissolve the residue in a minimal amount of a solvent in which both the product and PPh₃O are soluble (e.g., Dichloromethane). Then, add a large volume of a solvent in which your product is soluble but PPh₃O is insoluble (e.g., diethyl ether) or vice-versa. Often, cooling this mixture to 0 °C or -20 °C will selectively crystallize either the product or the byproduct. Alternatively, precipitating the product with cold hexanes or methanol can be effective.

Q6: The isolated yield is low despite TLC showing complete conversion. Is the product unstable?

A6: Yes, benzyl bromides can be unstable, particularly during purification and storage.[6]

  • Hydrolysis: Benzyl bromides are susceptible to hydrolysis back to the starting alcohol. This can occur on the acidic surface of silica gel during prolonged column chromatography. To mitigate this, you can use deactivated (neutral) silica gel or work quickly.

  • Handling and Storage: The final product is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.[6] It is also sensitive to moisture and light. Store the purified 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide under an inert atmosphere (Nitrogen or Argon), protected from light, and at low temperatures (e.g., in a freezer).

Recommended Experimental Protocol

Bromination of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Alcohol (G2-OH) via Appel Reaction

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the G2-OH precursor (1.0 eq) and Carbon Tetrabromide (CBr₄, 1.2 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve Triphenylphosphine (PPh₃, 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the alcohol and CBr₄ over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 4-12 hours, monitoring the disappearance of the starting material by TLC (stain with potassium permanganate).

  • Workup: Once the reaction is complete, quench by adding a small amount of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane/DCM gradient) followed by precipitation/crystallization from a suitable solvent system (e.g., DCM/Hexane) to remove PPh₃O.

  • Storage: Store the final white solid product under an inert atmosphere, protected from light, at ≤ 4°C.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • LookChem. (n.d.). Cas 29654-55-5, 3,5-Dihydroxybenzyl alcohol. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • Google Patents. (n.d.). CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol.
  • YouTube. (2018). Benzene Side Chain Reactions. Retrieved from [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. Retrieved from [Link]

  • . (n.d.). Encapsulation of PyreneFunctionalized Poly(benzyl ether) Dendrons into a WaterSoluble Organometallic Cage. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers. Retrieved from [Link]

Sources

common side reactions in the synthesis of poly(aryl ether) dendrons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of poly(aryl ether) dendrons. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of poly(aryl ether) dendrons, particularly when utilizing the Williamson ether synthesis, a cornerstone of this process. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Dendron

You've completed your reaction, but analysis (TLC, NMR, or MS) shows a low yield of the target dendron or a significant amount of unreacted starting materials.

Possible Causes & Troubleshooting Suggestions

Possible Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation of the Phenol Ensure the use of a sufficiently strong base and anhydrous conditions. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are common.[1] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.The formation of the phenoxide nucleophile is the first critical step. Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield.[2]
Poor Leaving Group If using an alkyl halide, the reactivity order is I > Br > Cl > F.[3] Consider converting the electrophile's leaving group to a better one, such as a tosylate or mesylate, which are excellent leaving groups.The S_N2 reaction rate is highly dependent on the ability of the leaving group to depart.[4] Tosylates and mesylates are more effective leaving groups than halides, which can significantly improve reaction efficiency.
Steric Hindrance As dendron generation increases, steric hindrance around the reactive sites becomes a major obstacle.[5][6] For divergent synthesis, this can hinder the approach of the electrophile. In convergent synthesis, the coupling of large dendrons to a core can be difficult.[7][8] Consider switching to a convergent approach for higher generations if you are using a divergent method.[9] For convergent synthesis, ensure the reactive focal point of the dendron is minimally hindered.The Williamson ether synthesis is an S_N2 reaction, which is sensitive to steric bulk at the reaction center.[1][4] Increased steric hindrance slows down the reaction rate and can favor side reactions.[10]
Suboptimal Reaction Conditions The choice of solvent and temperature is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the phenoxide salt, leaving the nucleophilic anion more reactive.[1] Elevated temperatures can sometimes be necessary to overcome activation energy barriers, but can also promote side reactions.[10] Optimization of both temperature and reaction time is recommended.Solvent polarity and temperature directly influence the kinetics of the S_N2 reaction.[10] Polar aprotic solvents enhance the nucleophilicity of the phenoxide, while temperature affects the reaction rate.

Experimental Protocol: Activation of a Hydroxyl Group as a Tosylate

  • Dissolve the alcohol-containing starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a slight excess (1.1-1.5 equivalents) of triethylamine or pyridine as a base to neutralize the HCl byproduct.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 equivalents) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylate by column chromatography or recrystallization.

Problem 2: Formation of an Alkene Byproduct (Elimination)

Your product mixture contains a significant amount of an alkene, identified by NMR (vinylic protons) or mass spectrometry (loss of the alcohol/phenol moiety).

Possible Causes & Troubleshooting Suggestions

Possible Cause Troubleshooting Suggestion Rationale
Use of a Secondary or Tertiary Alkyl Halide The Williamson ether synthesis is most efficient with primary alkyl halides.[2][4] If your synthesis allows for two different disconnection approaches, choose the one that utilizes a primary alkyl halide and a more sterically hindered alkoxide/phenoxide.[1][11]Secondary and tertiary alkyl halides are more prone to undergo E2 elimination in the presence of a strong base like a phenoxide.[1][10] The phenoxide acts as a base, abstracting a proton from a carbon adjacent to the leaving group.
High Reaction Temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]By reducing the temperature, you can kinetically favor the S_N2 pathway over the E2 pathway.[10]
Strongly Basic Conditions While a base is necessary, an excessively strong or hindered base can promote elimination. For phenols, a weaker base like K₂CO₃ is often sufficient and less likely to cause elimination compared to NaH.[1]The basicity of the reaction medium is a key factor in the competition between substitution and elimination.[4]

Workflow for Minimizing Elimination Side Reactions

G start Alkene Byproduct Detected check_halide Is the alkyl halide secondary or tertiary? start->check_halide redesign Redesign synthesis to use a primary alkyl halide check_halide->redesign Yes primary_halide Using primary alkyl halide check_halide->primary_halide No redesign->primary_halide lower_temp Lower reaction temperature primary_halide->lower_temp weaker_base Use a weaker base (e.g., K₂CO₃ instead of NaH) lower_temp->weaker_base monitor Monitor reaction progress carefully weaker_base->monitor end Minimized Elimination monitor->end

Caption: Troubleshooting workflow for alkene byproduct formation.

Problem 3: C-Alkylation of Phenoxide Nucleophiles

Instead of the desired O-alkylation to form an ether, you observe alkylation on the aromatic ring, typically at the ortho or para positions.

Possible Causes & Troubleshooting Suggestions

Possible Cause Troubleshooting Suggestion Rationale
Solvent Choice Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[1] These solvents favor O-alkylation. Avoid protic solvents like ethanol or water, which can promote C-alkylation through hydrogen bonding.Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon of the aromatic ring.[1][4] The choice of solvent influences the site of attack. Polar aprotic solvents solvate the counter-ion, leaving the oxygen atom as the more accessible and reactive nucleophilic site.
Counter-ion The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the O/C alkylation ratio. While less commonly a primary troubleshooting step, it is a factor to consider in difficult cases.The association between the phenoxide and its counter-ion can affect the availability of the oxygen lone pairs for nucleophilic attack.

Reaction Scheme: O- vs. C-Alkylation

G reactants Phenoxide + Alkyl Halide conditions Reaction Conditions (Solvent, Temperature) reactants->conditions o_alkylation O-Alkylation (Desired Ether Product) c_alkylation C-Alkylation (Side Product) conditions->o_alkylation Polar Aprotic Solvent (e.g., DMF, DMSO) conditions->c_alkylation Protic or Nonpolar Solvent

Caption: Influence of solvent on O- vs. C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between divergent and convergent synthesis of poly(aryl ether) dendrons, and which one should I choose?

A1: The choice between divergent and convergent approaches depends on the target generation and the desired purity of the final product.

  • Divergent Synthesis: This method starts from a central core and builds the dendron outwards generation by generation.[12]

    • Advantages: Can be used to synthesize large and complex structures rapidly.[12]

    • Disadvantages: As the generation number increases, the number of reactions required in each step grows exponentially. This can lead to incomplete reactions and the formation of defect structures, making purification challenging.[13] Steric hindrance at the periphery can also become a significant issue.[6]

  • Convergent Synthesis: This approach involves synthesizing the dendron branches (dendrons) first, which are then attached to a central core in the final step.[7][8]

    • Advantages: It is much easier to purify the intermediate dendrons at each stage, leading to a more structurally perfect final dendrimer.[9] The number of reactions per step remains small, and steric hindrance is less of an issue until the final coupling step.[8]

    • Disadvantages: The final coupling of large dendrons to the core can be difficult due to steric hindrance.[8]

Recommendation: For lower generation dendrons (G1-G3), the divergent approach can be efficient. For higher generations where structural perfection is critical, the convergent approach is generally preferred.[7][9]

Q2: I am having difficulty purifying my poly(aryl ether) dendrons. What are the best techniques?

A2: Purification is a critical and often challenging step in dendron synthesis. The choice of technique depends on the generation number and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying dendrons, especially for lower generations. The increasing polarity difference between the starting materials and the product as the dendron grows often allows for good separation.

  • Precipitation/Recrystallization: As dendrons become larger, they often become solids. Precipitation from a good solvent into a poor solvent can be an effective way to remove smaller, more soluble impurities. Recrystallization can also be used if a suitable solvent system is found.

  • Dialysis: For higher generation, water-soluble dendrimers, dialysis using a membrane with an appropriate molecular weight cutoff can be very effective at removing small molecule impurities like unreacted monomers or salts.[13]

  • Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), this technique separates molecules based on their size and is particularly useful for characterizing the purity and polydispersity of higher generation dendrons and removing any dimeric or oligomeric impurities.[14][15]

Q3: Can the aryl ether bonds in my dendron cleave during synthesis or workup?

A3: Aryl ether bonds are generally very stable.[5] However, they can be cleaved under specific, typically harsh, conditions that are not usually employed in standard Williamson ether synthesis. Cleavage can occur under strongly acidic or basic conditions at high temperatures, or through hydrogenolysis with certain metal catalysts.[16][17][18][19] For standard poly(aryl ether) dendron synthesis and workup procedures, cleavage of the ether linkages is not a common side reaction.

Q4: How can I confirm the structure and purity of my synthesized dendrons?

A4: A combination of analytical techniques is essential to confirm the structure and assess the purity of your dendrons.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. It allows for the identification of characteristic peaks for the repeating units and terminal groups, and the integration of proton signals can be used to confirm the generation number.[12]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are crucial for confirming the molecular weight of the dendron.[12] This provides direct evidence of the successful synthesis of the target generation and can reveal the presence of defect structures.

  • Size Exclusion Chromatography (SEC/GPC): This technique is used to determine the molecular weight distribution and polydispersity index (PDI) of your dendrimer sample. A PDI close to 1.0 indicates a highly monodisperse product, which is a key characteristic of well-defined dendrimers.[14][15]

  • Infrared (IR) Spectroscopy: IR can be used to monitor the progress of reactions by observing the appearance or disappearance of key functional groups, such as the hydroxyl stretch of a starting material or the C-O stretch of the newly formed ether bonds.

References

  • Current time information in Capricorn-distriksmunisipaliteit, ZA. (n.d.). Google.
  • Common side reactions in the Williamson synthesis of ethers. (n.d.). Benchchem.
  • Jayamurugan, G., & Jayaraman, N. (2002). Synthesis of Poly(alkyl Aryl Ether) Dendrimers. The Journal of Organic Chemistry, 67(17), 6282–6285. [Link]

  • Dahan, A., & Portnoy, M. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. Macromolecules, 36(4), 1034–1039. [Link]

  • Soto, D., et al. (2018). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: Comparative convergent and divergent approaches. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Selective cleavage of aryl ether bonds in dimeric lignin model compounds. (n.d.). RSC Publishing.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of poly(alkyl aryl ether) dendrimers. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase. (2014). Journal of Catalysis, 309, 280-290. [Link]

  • An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. (n.d.). Macromolecules. Retrieved January 14, 2026, from [Link]

  • An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. (2017). Proceedings of the National Academy of Sciences, 114(12), 3042-3047. [Link]

  • Dendrimers: Exploring Their Wide Structural Variety and Applications. (2023). Polymers, 15(13), 2933. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2019). Organic Process Research & Development, 23(10), 2246-2253. [Link]

  • Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. (2016). Molecules, 21(9), 1201. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 14, 2026, from [Link]

  • Structural Features of Fréchet-Type Dendrons and Dendrimers in Single Crystals. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Poly(oxanorbornenedicarboximide)s Dendronized with Amphiphilic Poly(alkyl ether) Dendrons. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 14, 2026, from [Link]

  • Williamson ether synthesis trouble, 2.0. (2015). Reddit. Retrieved January 14, 2026, from [Link]

  • Multistimuli Responsive Dendritic Organogels Based on Azobenzene-Containing Poly(aryl ether) Dendron. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of Fréchet-type Dendrimers with Tripodal Core via Staudinger/Aza-Wittig Reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Problem in Williamson ether synthesis? (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. (2017). PNAS. Retrieved January 14, 2026, from [Link]

  • Heterogeneous Dendrimer-Based Catalysts. (2020). Catalysts, 10(11), 1339. [Link]

  • Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Optimized Solid Phase-Assisted Synthesis of Dendrons Applicable as Scaffolds for Radiolabeled Bioactive Multivalent Compounds Intended for Molecular Imaging. (2019). Molecules, 24(13), 2419. [Link]

  • Dendrimers: Exploring Their Wide Structural Variety and Applications. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Dendrimers, Dendrons, and the Dendritic State: Reflection on the Last Decade with Expected New Roles in Pharma, Medicine, and the Life Sciences. (2021). Pharmaceuticals, 14(7), 687. [Link]

  • Functional dendrimers, hyperbranched and star polymers. (2000). Progress in Polymer Science, 25(4), 453-571. [Link]

  • PAMAM-Calix-Dendrimers: Third Generation Synthesis and Impact of Generation and Macrocyclic Core Conformation on Hemotoxicity and Calf Thymus DNA Binding. (2024). International Journal of Molecular Sciences, 25(21), 12836. [Link]

  • Synthesis of poly(aryl benzyl ether) dendrimers on solid support. (2003). Tel Aviv University. Retrieved January 14, 2026, from [Link]

  • Best practices for purification and characterization of PAMAM dendrimer. (2013). Bioconjugate Chemistry, 24(2), 255-263. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2022). Aldrichimica Acta, 55(1), 1-12.

Sources

troubleshooting Williamson ether synthesis for sterically hindered substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of ether synthesis, particularly when dealing with sterically challenging substrates. Here, we move beyond basic protocols to address the nuanced problems that can arise in the lab, providing not just solutions, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: I'm getting low to no yield in my Williamson ether synthesis. What's the most common culprit?

A1: The Williamson ether synthesis is a powerful tool, but its reliance on an Sₙ2 (bimolecular nucleophilic substitution) mechanism is its primary vulnerability.[1][2] This mechanism is exquisitely sensitive to steric hindrance.[3][4] If either your alkoxide nucleophile or your alkyl halide electrophile is bulky (sterically hindered), the reaction rate plummets, and a competing side reaction—E2 elimination—often takes over, producing an alkene instead of your desired ether.[1][5][6]

The core issue is accessibility. For the Sₙ2 reaction to occur, the alkoxide must perform a "backside attack" on the carbon atom bearing the leaving group (e.g., a halide).[1][4] Bulky groups on either reactant can physically block this approach, making the alternative E2 pathway, where the alkoxide acts as a base and abstracts a proton from an adjacent carbon, much more likely.

Q2: Why did my reaction with a tertiary alkyl halide fail completely, only giving an elimination product?

A2: This is a classic and expected outcome. Tertiary alkyl halides are not suitable substrates for the Williamson ether synthesis.[2][4] The carbon atom attached to the leaving group is surrounded by three other carbon atoms, creating significant steric bulk. This "fat goalie" scenario, as described by Master Organic Chemistry, makes a backside Sₙ2 attack by the alkoxide nucleophile virtually impossible.[4]

Instead, the alkoxide, which is a strong base, will efficiently abstract a proton from a beta-carbon, leading exclusively to the formation of an alkene via the E2 elimination pathway.[1][5][6] Secondary alkyl halides are borderline and often yield a mixture of ether and alkene, making them poor choices as well.[4][6] For a successful Williamson synthesis, a methyl or primary alkyl halide is strongly preferred.[4][7]

Q3: I'm trying to synthesize an unsymmetrical ether. How do I decide which half should be the alcohol and which should be the alkyl halide?

A3: This is one of the most critical strategic decisions in planning a Williamson synthesis. The rule of thumb is to always designate the more sterically hindered fragment as the alcohol (to form the alkoxide) and the less hindered fragment as the alkyl halide.

Let's consider the synthesis of tert-butyl ethyl ether. You have two theoretical pathways:

  • Path A: Sodium tert-butoxide (a bulky nucleophile) + Ethyl chloride (a primary halide).

  • Path B: Sodium ethoxide (a simple nucleophile) + tert-Butyl chloride (a tertiary halide).

Path B will fail, yielding almost exclusively isobutylene via E2 elimination for the reasons discussed in Q2.[8][9][10] Path A, while still challenging due to the bulky nucleophile, is the only viable Williamson approach. The primary ethyl chloride is an excellent substrate for Sₙ2, maximizing your chances of forming the desired ether.[9]

Advanced Troubleshooting for Hindered Substrates

Problem: My reaction is plagued by E2 elimination, even when using a primary alkyl halide.

This issue often arises when the alkoxide itself is sterically demanding (e.g., derived from a secondary or tertiary alcohol). The bulky nature of the nucleophile can still favor the E2 pathway. Here’s how to troubleshoot this scenario.

G start Low Ether Yield (High Alkene Byproduct) reagent_check Is the alkyl halide primary? start->reagent_check rethink_synthesis STOP: Redesign Synthesis. Use less hindered halide. reagent_check->rethink_synthesis No condition_check Optimize Reaction Conditions reagent_check->condition_check Yes base_select Select a Non-Hindered Base (e.g., NaH, KH) condition_check->base_select solvent_select Use Polar Aprotic Solvent (THF, DMF) base_select->solvent_select temp_control Lower Reaction Temperature solvent_select->temp_control ptc_check Consider Phase-Transfer Catalysis (PTC) temp_control->ptc_check ptc_implement Implement PTC Protocol ptc_check->ptc_implement Yes alternative_check Is Williamson still failing? ptc_check->alternative_check No ptc_implement->alternative_check mitsunobu Switch to Mitsunobu Reaction alternative_check->mitsunobu Yes

Caption: Troubleshooting Decision Tree for Williamson Ether Synthesis.

The choice of base, solvent, and temperature creates a delicate balance between the Sₙ2 and E2 pathways.

  • Base Selection: The base is used to deprotonate the alcohol to form the reactive alkoxide. For sterically hindered alcohols, strong, non-nucleophilic, and minimally hindered bases are ideal. Metal hydrides like sodium hydride (NaH) or potassium hydride (KH) are excellent choices because they irreversibly deprotonate the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the solution.[4]

  • Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are highly recommended.[2][3][4] These solvents solvate the metal cation (e.g., Na⁺) but leave the alkoxide anion relatively "naked" and highly reactive, thereby accelerating the desired Sₙ2 reaction. Protic solvents (like ethanol or water) would solvate and stabilize the alkoxide, reducing its nucleophilicity and slowing the reaction.[5]

  • Temperature Control: Elimination reactions (E2) have a higher activation energy than substitution reactions (Sₙ2). Therefore, running the reaction at the lowest feasible temperature will favor the Sₙ2 pathway. High temperatures almost always increase the proportion of the alkene byproduct.[3]

Parameter Recommendation for Hindered Systems Rationale
Alkyl Halide Methyl > Primary >> Secondary (Avoid)Minimizes steric hindrance at the electrophilic center, favoring Sₙ2.[1][4]
Base NaH, KHStrong, non-nucleophilic bases that irreversibly form the alkoxide.[2][4]
Solvent THF, DMF, DMSOPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[2][5]
Temperature 0 °C to Room Temperature (or lowest practical)Sₙ2 is kinetically favored at lower temperatures compared to E2.[3]
Table 1: Optimized Conditions to Favor Sₙ2 over E2.

Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[11] For the Williamson synthesis, it can be used to generate the alkoxide in an aqueous phase with a base like NaOH, while the alkyl halide remains in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the alkoxide from the aqueous phase into the organic phase to react with the alkyl halide.[11] This method often allows for milder reaction conditions and can improve yields.[2]

Experimental Protocol: Williamson Ether Synthesis using PTC

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, combine the alcohol (1.0 eq.), the organic solvent (e.g., toluene or dichloromethane), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 3-5 eq.).

  • Alkyl Halide Addition: Begin vigorous stirring and add the alkyl halide (1.1-1.5 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture (typically 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

When Williamson Fails: Essential Alternatives

Sometimes, no amount of troubleshooting will force a Williamson synthesis to work, especially for diaryl ethers or ethers from two highly hindered fragments. In these cases, a different synthetic strategy is required.

Problem: I need to synthesize a diaryl ether or a hindered aryl-alkyl ether.

Aryl halides are unreactive in Sₙ2 reactions because the nucleophile is repelled by the electron-rich aromatic ring and the C-X bond is too strong. The Williamson synthesis is therefore not a viable method for coupling two aryl groups or an aryl halide with an alkoxide.[2]

The Ullmann condensation is the classic method for forming diaryl ethers. It involves the copper-catalyzed reaction of an aryl halide with a phenol (or an alcohol).[12][13] While traditional conditions were harsh (high temperatures, stoichiometric copper), modern variations use catalytic amounts of copper(I) salts with ligands, allowing the reaction to proceed under milder conditions.[12][14][15] This method is effective for substrates with unfavorable substitution patterns, including sterically hindered partners.[14]

Core Reaction: Ar-X + Ar'-OH --(Cu Catalyst, Base)--> Ar-O-Ar'

Problem: I need to synthesize an ether from a secondary alcohol where stereochemical inversion is critical, or both fragments are too hindered for Williamson.

The Mitsunobu reaction is a premier method for forming ethers under mild, neutral conditions, and it is particularly valuable for synthesizing ethers from secondary alcohols.[16][17][18] Instead of making the alcohol a nucleophile, the Mitsunobu reaction activates the alcohol's hydroxyl group, turning it into a good leaving group.[18][19] This allows it to be displaced by a nucleophile (in this case, another alcohol or phenol).

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a hallmark of an Sₙ2-type displacement.[16][18] This makes it exceptionally powerful for synthesizing complex molecules and natural products.[19]

G cluster_0 Williamson Pathway cluster_1 Mitsunobu Pathway a R-OH + NaH b R-O⁻ Na⁺ (Strong Nucleophile) a->b Deprotonation d R-O-R' (Sₙ2) b->d c R'-X c->d e R'-OH + PPh₃ + DEAD f [R'-O-PPh₃]⁺ (Activated Alcohol) e->f Activation h R-O-R' (Sₙ2 with Inversion) f->h g R-OH (Nucleophile) g->h

Caption: Comparison of Williamson and Mitsunobu Ether Synthesis Strategies.

Experimental Protocol: Mitsunobu Reaction for Ether Synthesis

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve the alcohol that will act as the nucleophile (1.2 eq.), the alcohol to be activated (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent like THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous and should be handled with care.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Work-up & Purification: The major challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved via column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Marcantonio, K. M., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(21), 3723–3726. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction PDF. [Link]

  • JoVE. (2023). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • Saha, P., & Ramana, T. (2012). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 77(21), 9791-9797. [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Peters, B. K., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature, 573(7772), 1-6. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab. [Link]

  • LibreTexts Chemistry. (2025). 18.2: Preparing Ethers. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?[Link]

  • Roy, T., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • C&EN Global Enterprise. (2019). Hindered ether synthesis shocked to life. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. [Link]

  • Filo. (2025). How do you prepare t-butyl-ethyl ether by using Williamson synthesis?[Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). The Ullmann Ether Condensation. [Link]

  • Study.com. (n.d.). Explain why it is not possible to prepare tert-butyl phenyl ether using a Williamson ether synthesis. [Link]

  • ResearchGate. (2025). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]

  • Taylor & Francis Online. (2022). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media. [Link]

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preventing incomplete reactions in dendrimer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dendrimer synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing well-defined dendritic structures. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you prevent and resolve incomplete reactions, ensuring the integrity and monodispersity of your final product.

Troubleshooting Guide: Diagnosing and Solving Incomplete Reactions

This section provides direct answers to specific issues you may encounter during your dendrimer synthesis experiments. We focus on the causality behind these problems and offer field-proven solutions.

Q1: My NMR/HPLC analysis shows a mixture of generations (trailing generations) after a divergent synthesis step. What went wrong?

A1: The presence of trailing generations, or dendrimers with some branches shorter than others, is a classic issue in divergent synthesis and typically points to incomplete reactions in the preceding generation-building step. [1][2][3]

  • Underlying Cause 1: Insufficient Reagent Stoichiometry. In divergent synthesis, each reaction step involves a large and exponentially increasing number of functional groups on the dendrimer periphery. To drive the reaction to completion, a significant excess of the incoming monomer is often required.[4] An insufficient excess can leave some surface groups unreacted, leading to defects in the subsequent generation.

  • Troubleshooting & Solution:

    • Increase Molar Excess of Monomer: For the Michael addition of methyl acrylate to an amine-terminated PAMAM dendrimer, for instance, increasing the molar excess of methyl acrylate can enhance reaction completion. It's crucial to find an optimal balance, as a very large excess can complicate purification.

    • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR) to determine the point of completion. Gentle heating may be necessary for some reactions, but be cautious of potential side reactions.

    • Ensure Efficient Mixing: As the dendrimer generation and viscosity of the reaction mixture increase, efficient stirring is critical to ensure all reactive sites are accessible.

  • Underlying Cause 2: Inefficient Purification. Residual reactants or by-products from one step can interfere with the next. For example, in PAMAM synthesis, leftover ethylenediamine (EDA) can act as a new core, initiating the growth of a new, smaller dendrimer in the subsequent step.[3]

  • Troubleshooting & Solution:

    • Rigorous Purification is Key: Purification is not just about isolating the product; it's about preparing it for the next reaction. Techniques like dialysis with an appropriate molecular weight cutoff (MWCO) membrane are effective for removing smaller impurities like unreacted monomers.[1][5]

    • Solvent Precipitation/Washing: Washing the product with a solvent in which the impurities are soluble but the dendrimer is not (e.g., cold diethyl ether for PAMAM dendrimers) can be an effective purification step.[6]

    • Chromatographic Methods: For more precise purification, especially for lower generations or in convergent synthesis, column chromatography or preparative HPLC can be employed to separate the desired dendrimer from defect structures.[7][8]

Q2: I'm synthesizing a high-generation dendrimer (e.g., G4 or higher), and the reaction seems to stall, yielding an incomplete product despite using optimal conditions that worked for lower generations. Why is this happening?

A2: This is a common manifestation of steric hindrance, a primary limiting factor in dendrimer synthesis, especially in the divergent approach. [9][10][11]

  • Underlying Cause: Steric Congestion. As the dendrimer grows, the density of functional groups on its surface increases exponentially.[12] This creates a crowded periphery, making it physically difficult for incoming reagents to access all the reactive sites, a phenomenon often referred to as the "de Gennes dense packing" limit.[9][11] This steric congestion can lead to a self-interruption of the synthesis at a predictable generation number.[9][11]

  • Troubleshooting & Solution:

    • Modify Reaction Conditions: Switching to a less viscous or more compatible solvent can sometimes improve reagent accessibility. Increasing the reaction temperature might provide the necessary energy to overcome some steric barriers, but this must be balanced against the risk of side reactions.

    • Consider a Convergent Approach: The convergent synthesis method builds the dendrimer from the outside in, attaching pre-synthesized "dendrons" to a central core in the final step.[2][13][14] This approach significantly reduces the impact of steric hindrance during the growth phase, as the reactions involve smaller molecules. However, steric hindrance can still be a challenge in the final step of attaching large dendrons to the core.[10][15]

    • Employ "Click Chemistry": Reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) are highly efficient and orthogonal, making them well-suited for dendrimer synthesis.[16][17] They can often proceed to completion where traditional reactions fail due to steric hindrance. However, even with click chemistry, catalyst loading and conditions may need to be adjusted for higher generations.[16]

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of my dendrimer synthesis reaction?

A: Real-time or quasi-real-time reaction monitoring is crucial for determining the endpoint of a reaction and preventing the formation of incomplete products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring dendrimer synthesis.[18] You can track the disappearance of signals corresponding to the reactive groups of your starting material and the appearance of new signals from the product. For instance, in the synthesis of glycerol-based dendrimers, the disappearance of methyl group signals can be monitored.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of your product at each stage.[18] A sharp, single peak indicates a monodisperse product. The appearance of multiple peaks can signify impurities or trailing generations.[1][18][20]

  • Mass Spectrometry (MALDI-TOF, ESI-MS): These techniques are invaluable for confirming the molecular weight of the synthesized dendrimer, which directly relates to its generation.[18][21] A narrow molecular weight distribution is indicative of a successful, complete reaction.

Q: What is the best purification strategy for my dendrimer?

A: The optimal purification strategy depends on the dendrimer's generation, its physicochemical properties, and the nature of the impurities. A multi-step approach is often necessary.

  • For Lower Generations (G0-G3): Column chromatography can be highly effective at separating the desired product from excess reagents and lower-generation impurities.

  • For Higher Generations (G4+): The size difference between the desired product and trailing-generation defects becomes smaller, making chromatographic separation more challenging.[13] In these cases, dialysis is a preferred method.[1][3] It effectively removes small molecule impurities. Multiple solvent changes and sufficient dialysis time are critical.

  • Ultrafiltration/Diafiltration: This is an alternative to dialysis and can be more rapid for removing low-molecular-weight impurities.

Q: My final product shows a high polydispersity index (PDI). What are the likely causes?

A: A high PDI indicates a heterogeneous mixture of dendrimer sizes, which undermines one of the key advantages of dendrimers—their monodispersity.[10]

  • Cause 1: Incomplete Reactions: As discussed in the troubleshooting guide, this is the most common cause, leading to trailing generations.[1][4]

  • Cause 2: Side Reactions: Unwanted side reactions can lead to the formation of dendrimer dimers or other structural defects. For example, in PAMAM synthesis, a retro-Michael reaction can occur, leading to the degradation of a branch.[13]

  • Cause 3: Impure Starting Materials: The purity of the core molecule and monomers is paramount. Impurities in these reagents can be incorporated into the dendrimer structure, leading to defects.

  • Solution: A combination of optimizing reaction conditions to ensure completion, using highly purified reagents, and implementing a rigorous, multi-step purification protocol after each generation growth is essential to achieve a low PDI.[1]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting incomplete reactions in divergent dendrimer synthesis.

G start Incomplete Reaction Detected (e.g., via HPLC/NMR) check_stoichiometry Q: Was reagent stoichiometry sufficient? start->check_stoichiometry check_conditions Q: Were reaction conditions (time, temp, mixing) optimal? check_stoichiometry->check_conditions Yes increase_excess Action: Increase molar excess of monomer check_stoichiometry->increase_excess No check_purification Q: Was purification of the previous generation complete? check_conditions->check_purification Yes optimize_conditions Action: Increase reaction time/ temp; improve mixing check_conditions->optimize_conditions No improve_purification Action: Enhance purification (e.g., dialysis, chromatography) check_purification->improve_purification No steric_hindrance Issue: Steric Hindrance (especially for G4+) check_purification->steric_hindrance Yes rerun_reaction Re-run Reaction increase_excess->rerun_reaction optimize_conditions->rerun_reaction improve_purification->rerun_reaction switch_strategy Action: Switch to Convergent Synthesis or Click Chemistry steric_hindrance->switch_strategy

Caption: Troubleshooting workflow for incomplete dendrimer reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Divergent PAMAM Dendrimer Synthesis (Example: G0 to G1)

This protocol outlines the two-step process for growing a PAMAM dendrimer from one generation to the next.

Step 1: Michael Addition

  • Preparation: Dissolve the amine-terminated starting dendrimer (e.g., G0 PAMAM) in a suitable solvent like methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath. Add a significant molar excess of methyl acrylate dropwise while stirring vigorously. The exact excess will depend on the generation and may require optimization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor the reaction's completion by ¹H NMR, looking for the disappearance of the amine protons and the appearance of signals corresponding to the newly formed ester groups.

  • Work-up: Remove the solvent and excess methyl acrylate under reduced pressure. The resulting product is the half-generation, ester-terminated dendrimer. This intermediate is often used directly in the next step after ensuring the removal of volatile reagents.

Step 2: Amidation

  • Preparation: Dissolve the crude ester-terminated dendrimer from Step 1 in a suitable solvent (e.g., methanol).

  • Reagent Addition: Add a large molar excess of ethylenediamine (EDA). This step is often performed at room temperature.

  • Reaction: Stir the mixture for 48-72 hours in a sealed vessel to prevent the evaporation of EDA.

  • Monitoring: The reaction can be monitored via IR spectroscopy by observing the disappearance of the ester carbonyl peak and the appearance of the amide carbonyl peak.

  • Purification (Critical Step):

    • Remove the solvent and the bulk of the excess EDA under reduced pressure.

    • The crude product must be rigorously purified to remove all traces of unreacted EDA. This is typically achieved by dialysis against a suitable solvent (e.g., water or methanol) using a membrane with an appropriate MWCO.[1][5] Alternatively, precipitation and washing with a non-solvent can be used.

Data Summary: Reagent Ratios

The following table provides a general guideline for the molar excess of reagents required for PAMAM synthesis. Note that these may need to be optimized for your specific laboratory conditions.

Reaction StepGeneration TransitionReagentTypical Molar Excess (per reactive site)
Michael AdditionG(n) → G(n.5)Methyl Acrylate1.5 - 3.0
AmidationG(n.5) → G(n+1)Ethylenediamine20 - 50

Note: The large excess of EDA is crucial to favor the amidation reaction and minimize side reactions, but it necessitates a thorough purification step.

Visualizing the Divergent Synthesis Workflow

This diagram illustrates the iterative, two-step reaction cycle of divergent synthesis.

G cluster_0 Generation (n) cluster_1 Generation (n.5) cluster_2 Generation (n+1) Gn Amine-Terminated Dendrimer (Gn) Gn_5 Ester-Terminated Dendrimer (Gn.5) Gn->Gn_5 Step 1: Michael Addition (+ Methyl Acrylate) Gn_1 Amine-Terminated Dendrimer (G(n+1)) Gn_5->Gn_1 Step 2: Amidation (+ Ethylenediamine) Purification Rigorous Purification Gn_1->Purification Purification->Gn Ready for next cycle

Caption: The iterative cycle of divergent PAMAM dendrimer synthesis.

References

  • Jishkariani, D., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, 114(12), 3119-3124. [Link]

  • NSL, S. (n.d.). Chromatographic methods for the detection, purification and separation of Dendrimers. Scholar: National School of Leadership. [Link]

  • Franc, G., & Kakkar, A. K. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 20(10), 17658–17690. [Link]

  • Iglesias-Bexiga, M., et al. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. Polymers, 15(22), 4369. [Link]

  • Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316–5320. [Link]

  • Gupta, V., et al. (2015). Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(3), 139-147. [Link]

  • Jishkariani, D., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. PNAS. [Link]

  • Cheng, Y., et al. (2013). Avoiding Steric Congestion in Dendrimer Growth through Proportionate Branching: A Twist on da Vinci's Rule of Tree Branching. Angewandte Chemie International Edition, 52(34), 8934-8938. [Link]

  • Rundel, K., et al. (2019). Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers. Polymer Bulletin, 76, 5565–5589. [Link]

  • Carnahan, M. A., et al. (2012). Isolation and Characterization of Dendrimer with Precise Numbers of Functional Groups. Journal of the American Chemical Society, 134(4), 2048–2051. [Link]

  • Wikipedia. (n.d.). Dendrimer. [Link]

  • Mullen, D. G., et al. (2012). Best Practices for Purification and Characterization of PAMAM Dendrimer. ResearchGate. [Link]

  • Mallory, E. K., et al. (2023). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega. [Link]

  • Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. PubMed. [Link]

  • Chemistry For Everyone. (2024, May 15). How Are Dendrimers Synthesized? YouTube. [Link]

  • Kesharwani, P., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanomedicine, 9(12), 1877-1891. [Link]

  • ResearchGate. (n.d.). Electron beam-driven synthesis and real-time monitoring of mono- and bimetallic nanoparticles in dendrimers. [Link]

  • Hong, S., et al. (2009). Stoichiometry and structure of poly(amidoamine) dendrimer-lipid complexes. ACS Nano, 3(7), 1886–1896. [Link]

  • ResearchGate. (n.d.). How to dendrimer purification? [Link]

  • Franc, G., & Kakkar, A. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. MDPI. [Link]

  • Nandy, B., et al. (2012). Modeling Dendrimers Charge Interaction in Solution: Relevance in Biosystems. International Journal of Molecular Sciences, 13(12), 16733–16751. [Link]

  • Hong, S., et al. (2009). Stoichiometry and Structure of Poly(amidoamine) Dendrimer−Lipid Complexes. ACS Nano. [Link]

  • Iglesias-Bexiga, M., et al. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. MDPI. [Link]

  • Ezea, V. N., et al. (2014). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. International Journal of Advanced Research in Chemical Science, 1(4), 1-13. [Link]

  • ResearchGate. (n.d.). (PDF) Review Article:DENDRIMERS. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 1: Introduction to Dendrimers and Other Dendritic Polymers. [Link]

  • Ferreira, M., et al. (2020). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. Polymers, 12(1), 159. [Link]

  • El Brahmi, N., et al. (2020). Preparation of New Glycerol-Based Dendrimers and Studies on Their Behavior toward Essential Oil Encapsulation. ACS Omega. [Link]

  • Singh, P., et al. (2020). Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. Journal of the Iranian Chemical Society, 17, 2319–2340. [Link]

  • Scott, R. W. J., et al. (2005). Synthesis, Characterization, and Applications of Dendrimer-Encapsulated Nanoparticles. The Journal of Physical Chemistry B, 109(2), 692-704. [Link]

  • Cottet, H., et al. (2021). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Molecules, 26(23), 7352. [Link]

  • DiVA portal. (n.d.). FUNCTIONAL DENDRITIC MATERIALS USING CLICK CHEMISTRY: SYNTHESIS, CHARACTERIZATIONS AND APPLICATIONS. [Link]

  • García-Álvarez, F., & Martínez-García, M. (2022). Click Reaction in the Synthesis of Dendrimer Drug-delivery Systems. Current Medicinal Chemistry, 29(19), 3445-3470. [Link]

  • Ortiz-Casas, B., et al. (2024). Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. Polymers, 16(4), 512. [Link]

  • Kaur, D., et al. (2016). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Journal of Pharmacy & BioAllied Sciences, 8(3), 169–178. [Link]

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Technical Support Center: Purification of Poly(aryl ether) Dendrimers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of poly(aryl ether) dendrimers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these complex macromolecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical expertise.

Introduction to Purification Challenges

Poly(aryl ether) dendrimers, with their well-defined, hyperbranched architecture, are promising candidates for a range of applications, including drug delivery and materials science.[1][2] However, achieving the high level of purity required for these applications is a significant challenge. The iterative nature of dendrimer synthesis, whether through divergent or convergent approaches, can lead to a variety of impurities that are often structurally similar to the desired product.[3][4]

The primary purification challenges stem from:

  • Structural Defects: Incomplete reactions can lead to "trailing generations" or dendrimers with missing branches, which have different molecular weights and functionalities.[3][5][6]

  • High Polydispersity: The presence of multiple dendrimer generations results in a high polydispersity index (PDI), which can negatively impact the material's performance and reproducibility.[3][5]

  • Residual Reagents and Solvents: Unreacted monomers, catalysts, and solvents can remain in the final product, posing toxicity risks and interfering with downstream applications.

  • Aggregation: Higher generation dendrimers, particularly those with hydrophobic surfaces, may aggregate, complicating purification and characterization.

This guide will equip you with the knowledge and practical steps to overcome these challenges and obtain highly pure poly(aryl ether) dendrimers.

Troubleshooting Guide

Issue 1: My NMR spectrum shows signals from lower generation dendrimers.

Question: I've completed the synthesis of a G3 poly(aryl ether) dendrimer, but the 1H NMR spectrum shows a complex mixture of peaks, suggesting the presence of G1 and G2 species. How can I remove these lower generation impurities?

Answer: This is a classic purification challenge in dendrimer chemistry. The presence of lower generation species is typically due to incomplete reactions at each growth step. To address this, a combination of chromatographic and precipitation techniques is recommended.

Causality: Lower generation dendrimers have a significantly lower molecular weight and a different polarity compared to the target higher generation dendrimer. These differences are the basis for their separation.

Recommended Protocol: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a powerful technique for separating molecules based on their hydrodynamic volume.[3] Larger, higher generation dendrimers will elute first, while smaller, lower generation impurities will be retained longer in the column.

Step-by-Step Methodology:

  • Column Selection: Choose a column with a pore size appropriate for the molecular weight range of your dendrimers. For G1-G3 poly(aryl ether) dendrimers, a column with a molecular weight exclusion limit of around 5,000-10,000 Da is a good starting point.

  • Mobile Phase Selection: The mobile phase should be a good solvent for your dendrimer. Tetrahydrofuran (THF) is commonly used for poly(aryl ether) dendrimers.

  • Sample Preparation: Dissolve your crude dendrimer mixture in the mobile phase at a known concentration (e.g., 1-5 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection.

  • Elution and Fraction Collection: Inject the sample onto the column and monitor the elution profile using a refractive index (RI) or UV detector. Collect fractions corresponding to the different peaks. The first major peak should correspond to your target G3 dendrimer.

  • Purity Analysis: Analyze the collected fractions by NMR and MALDI-TOF mass spectrometry to confirm the purity of each generation.

Trustworthiness: This protocol is self-validating. The clear separation of peaks on the chromatogram, followed by confirmatory NMR and mass spectrometry of the collected fractions, provides direct evidence of successful purification.

Issue 2: My final product is a sticky oil instead of a solid powder.

Question: After the final deprotection step of my poly(aryl ether) dendrimer synthesis, I am left with a viscous, sticky oil that is difficult to handle and characterize. How can I obtain a solid product?

Answer: The oily nature of your product likely indicates the presence of residual solvents or low molecular weight impurities that are plasticizing the material. A carefully chosen precipitation or recrystallization procedure can effectively remove these contaminants.

Causality: The principle behind precipitation is to dissolve the crude product in a "good" solvent and then add a "poor" solvent (also known as an anti-solvent) in which the dendrimer is insoluble, causing it to precipitate out as a solid while the impurities remain in solution.[7]

Recommended Protocol: Solvent Precipitation

Step-by-Step Methodology:

  • Solvent Selection:

    • Good Solvent: Choose a solvent that readily dissolves your crude dendrimer. For poly(aryl ether) dendrimers, this could be dichloromethane (DCM), chloroform, or THF.

    • Poor Solvent (Anti-solvent): Select a solvent in which your dendrimer has very low solubility. Common choices include methanol, ethanol, hexane, or diethyl ether.[8]

  • Dissolution: Dissolve the oily product in a minimal amount of the good solvent.

  • Precipitation: Slowly add the poor solvent to the dendrimer solution while stirring vigorously. You should observe the formation of a precipitate. Continue adding the anti-solvent until no more precipitate forms.

  • Isolation: Isolate the solid precipitate by filtration (e.g., using a Büchner funnel) or by decanting the supernatant.

  • Washing: Wash the collected solid with a small amount of the cold poor solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified solid dendrimer under vacuum to remove all residual solvents.

Trustworthiness: The effectiveness of this protocol can be verified by analyzing the dried product. A successful purification will result in a solid, free-flowing powder. Further confirmation of purity can be obtained through NMR spectroscopy, which should show the absence of solvent peaks and a cleaner spectrum of the dendrimer.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of impurity in poly(aryl ether) dendrimer synthesis?

A1: The most common impurities are "trailing generations," which are dendrimers of a lower generation than the target molecule.[3][5][6] These arise from incomplete reactions during the iterative growth steps of the synthesis. For example, in the synthesis of a G3 dendrimer, you might have residual G2 dendrons that did not fully react. Another common impurity is unreacted starting material from the final generation's growth step.

Q2: Can I use dialysis to purify my poly(aryl ether) dendrimers?

A2: Yes, dialysis can be an effective technique for removing low molecular weight impurities such as residual monomers, salts, and solvents.[5][9] However, its effectiveness for separating different dendrimer generations is limited, especially for lower generations where the molecular weight difference is not substantial.

Expertise & Experience: When using dialysis, it is crucial to select a membrane with an appropriate molecular weight cut-off (MWCO). The MWCO should be large enough to allow small molecule impurities to pass through but small enough to retain your target dendrimer. For example, when purifying a G3 poly(aryl ether) dendrimer (MW typically 2000-3000 Da), a 1000 Da MWCO membrane would be a suitable choice to remove smaller reactants. Be aware that some lower generation dendrimers might also be lost through the membrane if the MWCO is too high.[9]

Q3: How can I assess the purity of my final poly(aryl ether) dendrimer product?

A3: A combination of analytical techniques is essential to comprehensively assess the purity of your dendrimer.[3][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information and can be used to identify the presence of impurities by comparing the observed spectrum to the expected spectrum of the pure dendrimer.[11]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight distribution and polydispersity index (PDI). A monodisperse sample will show a single, narrow peak.[3]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides the exact molecular weight of the dendrimer and can be used to identify the presence of different generations or fragmented species.[12]

Q4: What is the difference between divergent and convergent synthesis in terms of purification?

A4: The synthetic strategy significantly impacts the purification challenges.

  • Divergent Synthesis: Dendrimers are grown outwards from a central core. This method can lead to a higher accumulation of defects in the outer generations, making purification more challenging, especially for higher generation dendrimers.[4]

  • Convergent Synthesis: Dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. This approach generally leads to a more perfect final structure with fewer defects, simplifying the purification process as the main challenge is to remove excess dendrons.[4]

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of poly(aryl ether) dendrimers.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization CrudeProduct Crude Poly(aryl ether) Dendrimer Precipitation Solvent Precipitation (Removal of small molecules) CrudeProduct->Precipitation Initial Cleanup Chromatography Column Chromatography / SEC (Separation of generations) Precipitation->Chromatography Fractionation NMR NMR Spectroscopy Chromatography->NMR GPC GPC/SEC Chromatography->GPC MALDI MALDI-TOF MS Chromatography->MALDI PureProduct Pure Dendrimer TroubleshootingLogic Start Initial Characterization (NMR, GPC) CheckPDI Is PDI > 1.1? Start->CheckPDI CheckNMR Are there extra peaks in NMR? CheckPDI->CheckNMR Yes Pure Product is Pure CheckPDI->Pure No ImpurityType Are extra peaks from low MW impurities or other generations? CheckNMR->ImpurityType Yes CheckNMR->Pure No LowMW Low MW Impurities ImpurityType->LowMW Low MW OtherGen Other Generations ImpurityType->OtherGen Other Gen. Purification1 Perform Solvent Precipitation/Dialysis LowMW->Purification1 Purification2 Perform SEC/Column Chromatography OtherGen->Purification2 Recharacterize Re-characterize Purification1->Recharacterize Purification2->Recharacterize Recharacterize->Start

Caption: Troubleshooting logic for purifying poly(aryl ether) dendrimers based on PDI and NMR data.

Quantitative Data Summary

Purification TechniqueTarget ImpuritiesAdvantagesLimitationsTypical PDI Reduction
Solvent Precipitation Residual monomers, reagents, solventsSimple, fast, scalableNot effective for separating different generationsVariable, depends on initial purity
Dialysis Salts, small moleculesMild conditions, good for removing ionic impuritiesSlow, may not be effective for non-polar impurities, potential loss of low MW dendrimers [9]Can reduce PDI from 1.04 to 1.02 for higher generations [5]
Column Chromatography Different generations, structural isomersHigh resolution, can separate closely related structuresCan be time-consuming, requires solvent optimizationSignificant reduction, can achieve PDI < 1.05
Size Exclusion Chromatography (SEC) Different generationsGood for separating based on size, can provide MW informationLower resolution than HPLC for similar-sized moleculesCan significantly reduce PDI, especially for mixtures of distant generations
High-Performance Liquid Chromatography (HPLC) Different generations, isomers, impuritiesHigh resolution and sensitivity, can be used for analytical and preparative scale [12][13]Can be expensive, requires specialized equipmentCan achieve very low PDI (< 1.02)

References

  • Chromatographic methods for the detection, purification and separation of Dendrimers. (n.d.). National School of Leadership. Retrieved January 12, 2026, from [Link]

  • Mullen, D. G., Desai, A., van Dongen, M. A., Barash, M., Baker, J. R., Jr, & Banaszak Holl, M. M. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316–5320. [Link]

  • Best Practices for Purification and Characterization of PAMAM Dendrimer. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mullen, D. G., Desai, A., van Dongen, M. A., Barash, M., Baker, J. R., Jr, & Banaszak Holl, M. M. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316–5320. [Link]

  • Mullen, D. G., Desai, A., van Dongen, M. A., Barash, M., Baker, J. R., Jr, & Banaszak Holl, M. M. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316–5320. [Link]

  • Zhang, B., & He, Y. (2007). HPLC separation of different generations of poly(amidoamine) dendrimers modified with various terminal groups. Analytical and bioanalytical chemistry, 388(4), 935–943. [Link]

  • Gist, R. P., Stephens, D. L., & Mehl, R. A. (2011). End-group distributions of multiple generations of spin-labeled PAMAM dendrimers. The journal of physical chemistry. B, 115(18), 5411–5418. [Link]

  • Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. (2025). International Journal of Pharmacy and Pharmaceutical Research, 31(2). [Link]

  • Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as nanocarrier for drug delivery. Progress in Polymer Science, 39(2), 268–307. [Link]

  • How to dendrimer purification? (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Anitha, P., Vasavi Devi, D., & S, B. (2024). AN INSIGHT TO MODERN ANALYTICAL TECHNIQUES FOR DENDRIMER CHARACTERIZATION. CAHIERS MAGELLANES-NS, 6(2). [Link]

  • Sedláková, P., Svobodová, J., Miksík, I., & Tomás, H. (2006). Separation of poly(amidoamine) (PAMAM) dendrimer generations by dynamic coating capillary electrophoresis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 841(1-2), 135–139. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sedláková, P., Svobodová, J., Miksík, I., & Tomás, H. (2006). Separation of poly(amidoamine) (PAMAM) dendrimer generations by dynamic coating capillary electrophoresis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 841(1-2), 135–139. [Link]

  • Techniques of Structural Characterization of Dendrimers. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Scott, R. W., Wilson, O. M., & Crooks, R. M. (2005). Dendrimer-mediated synthesis of platinum nanoparticles: new insights from dialysis and atomic force microscopy measurements. The journal of physical chemistry. B, 109(2), 692–700. [Link]

  • Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • A user-guide for polymer purification using dialysis. (2022). Polymer Chemistry, 13(28), 4134-4144. [Link]

  • Jayamurugan, G., & Jayaraman, N. (2002). Synthesis of poly(alkyl aryl ether) dendrimers. The Journal of organic chemistry, 67(17), 6282–6285. [Link]

  • Example of 3rd generation poly(aryl ether) and poly(phenylene) dendrimers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., ... & Nejati-Koshki, K. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 247. [Link]

  • Charles, S., & Farcas, A. (2010). Structural characterization of poly(amino)ester dendrimers and related impurities by electrospray tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(15), 2269–2278. [Link]

  • Grayson, S. M., & Fréchet, J. M. (2001). An efficient synthesis of poly(aryl ether) monodendrons and dendrimers based on 3,5-bis(hydroxymethyl)phenol. Journal of the American Chemical Society, 123(21), 5142–5143. [Link]

  • Impact of Dendritic Polymers on Nanomaterials. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Jayamurugan, G., & Jayaraman, N. (2002). Synthesis of poly(alkyl aryl ether) dendrimers. The Journal of organic chemistry, 67(17), 6282–6285. [Link]

  • Soto-Castro, D., & Garcia, C. C. (2018). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: Comparative convergent and divergent approaches. Revista de la Sociedad Química de México, 62(3), 1-12. [Link]

  • England, R. M., Foka, P., & Booth, J. (2023). Precise and systematic end group chemistry modifications on PAMAM and poly(l-lysine) dendrimers to improve cytosolic delivery of mRNA. Journal of controlled release : official journal of the Controlled Release Society, 356, 496–512. [Link]

  • Dendritic poly(ether-imide)s: Synthesis, characterization, and modification. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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stability and degradation of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this complex dendron. My aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the success of your research endeavors.

Introduction to 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a poly(aryl ether) dendron, a class of molecules that has found applications in the synthesis of dendronized catalysts.[1] Its utility stems from its precise molecular architecture and the reactive benzyl bromide moiety, which allows for its attachment to other molecules. However, the very features that make this compound a valuable synthetic tool also render it susceptible to specific degradation pathways. This guide will address the common challenges encountered when working with this and similar benzylic bromides.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide to ensure its long-term stability?

A1: To maintain the integrity of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, it should be stored in a cool, dark, and dry environment. An inert atmosphere is highly recommended. The benzyl bromide functional group is susceptible to hydrolysis, and the benzyl ether linkages can be sensitive to acidic conditions. Exposure to light can also initiate radical-mediated degradation pathways.[2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[5][6]
Light Amber vial or stored in the darkMinimizes photochemical degradation.[2][3][4]
Moisture Anhydrous conditionsThe benzyl bromide moiety is prone to hydrolysis to the corresponding benzyl alcohol.[7][8][9][10]

Q2: I need to handle the compound outside of a glovebox. What precautions should I take?

A2: While a glovebox provides the most secure environment, short manipulations can be performed on the bench using Schlenk line techniques if a glovebox is unavailable.[11][12] It is crucial to use dry glassware and maintain a positive pressure of an inert gas like argon or nitrogen to minimize exposure to air and moisture.[5][6] Work swiftly and ensure all reagents and solvents are anhydrous.

Q3: Is this compound classified as hazardous?

A3: Yes, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide should be handled with care. The Safety Data Sheet for a similar, less complex compound, 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide, indicates that it can cause skin and serious eye irritation.[13] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reaction and Stability

Q4: My reaction yield is consistently low. What could be the primary cause?

A4: Low yields in reactions involving 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide can often be attributed to the degradation of the starting material or competing side reactions. The most common issue is the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol, which is unreactive under typical nucleophilic substitution conditions.[7][8][9][10] Ensure that all solvents and reagents are scrupulously dried before use. Another possibility is steric hindrance from the bulky dendron structure, which can slow down the desired reaction, allowing side reactions to become more prominent.

Q5: I have observed an unknown impurity in my crude product. What could it be?

A5: The most likely impurity is the benzyl alcohol derivative formed from the hydrolysis of your starting material. Another possibility is the dibenzyl ether, which can form as a byproduct during synthesis or from the reaction of the product with unreacted starting material under basic conditions.[14] If your reaction conditions are harsh (e.g., strong acid or catalytic hydrogenation), you may also see cleavage of the benzyl ether protecting groups.

Q6: Can I use protic solvents for my reaction?

A6: It is highly inadvisable to use protic solvents such as water, methanol, or ethanol. These solvents can act as nucleophiles and react with the benzyl bromide, leading to the formation of benzyl alcohol or benzyl ethers, respectively.[7][8] Aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are more suitable, provided they are anhydrous.

Troubleshooting Guide

Issue 1: Failed or Incomplete Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Potential Causes & Solutions:

  • Inactive Reagent: The benzyl bromide may have hydrolyzed.

    • Solution: Use a fresh batch of the reagent or re-purify the existing stock. Always handle the reagent under an inert atmosphere.

  • Insufficient Reaction Time or Temperature: The steric bulk of the dendron may require more forcing conditions.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also promote side reactions.

  • Poor Nucleophile: The nucleophile you are using may not be strong enough to displace the bromide from the sterically hindered benzylic position.

    • Solution: Consider using a stronger nucleophile or adding a catalyst, such as a phase-transfer catalyst for biphasic reactions, to enhance the reaction rate.

Issue 2: Formation of Multiple Products

Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS.

Potential Causes & Solutions:

  • Hydrolysis: As mentioned, water contamination will lead to the formation of the corresponding benzyl alcohol.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Over-alkylation/Multiple Substitutions: If your nucleophile has multiple reactive sites, you may see a mixture of products.

    • Solution: Use a protecting group strategy to block other reactive sites on your nucleophile.

  • Photodegradation: Exposure to ambient light can generate radicals, leading to a complex mixture of byproducts.[2][3][4]

    • Solution: Protect your reaction from light by wrapping the flask in aluminum foil.

Key Degradation Pathways

The primary modes of degradation for 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide are hydrolysis and photodecomposition. Understanding these pathways is crucial for troubleshooting.

A 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide B Benzyl Alcohol Derivative A->B H₂O (Hydrolysis) C Radical Intermediates A->C hv (Light) D Decomposition Products C->D Further Reactions

Caption: Major degradation pathways for the benzyl bromide dendron.

Experimental Workflow: General Procedure for Nucleophilic Substitution

This workflow provides a generalized procedure for using 3,5-Bis[3,5-bis(benzyloxy)benzyloxy)benzyl Bromide in a nucleophilic substitution reaction, for example, an etherification with a phenol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DryGlassware Oven-dry glassware InertAtmosphere Assemble under Argon/Nitrogen DryGlassware->InertAtmosphere AddReagents Dissolve nucleophile and base in dry solvent InertAtmosphere->AddReagents DrySolvents Use anhydrous solvents DrySolvents->AddReagents AddBromide Add solution of Benzyl Bromide dendron AddReagents->AddBromide Heat Heat to appropriate temperature AddBromide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: General experimental workflow for nucleophilic substitution.

Detailed Protocol: Etherification of a Phenol

This protocol outlines a standard procedure for the etherification of a phenol with 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.

Materials:

  • 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

  • Phenol of interest

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • Oven-dry a round-bottom flask and a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of argon or nitrogen.

  • Reaction Setup:

    • To the flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF via syringe.

    • Stir the mixture at room temperature for 15 minutes.

    • In a separate dry flask, dissolve 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the benzyl bromide dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

References

  • Filo. (n.d.). Convert benzyl bromide to benzyl alcohol. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Doubtnut. (n.d.). Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Liu, H., et al. (2021). Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US5728897A - Process for the preparation of benzyl alcohol.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Xu, J., et al. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. Retrieved from [Link]

  • LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]

  • Costa, P., et al. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. Retrieved from [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • NIH. (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Reddit. (2025, December 22). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • ACS Publications. (2019, October 29). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • NCERT. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

  • American Elements. (n.d.). 3,5-bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide suppliers USA. Retrieved from [Link]

  • ResearchGate. (n.d.). Debromination of benzyl bromide (1a). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • The Science Madness Discussion Board. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Dendrimers: synthetic strategies, properties and applications. Retrieved from [Link]

  • Dove Press. (2022, July 25). Dendrimer-based drug delivery systems: history, challenges, and latest developments. Retrieved from [Link]systems-history-challenges-and-latest--peer-reviewed-fulltext-article-IJN)

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Validation & Comparative

NMR and mass spectrometry analysis to confirm 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Verification of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide using NMR and Mass Spectrometry

In the synthesis of complex molecules such as dendritic polymers and multi-substituted aromatic compounds, unambiguous structural confirmation is paramount. The target molecule, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, serves as an excellent case study for demonstrating the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its intricate structure, featuring multiple chemically distinct aromatic and benzylic environments, necessitates a multi-faceted analytical approach to eliminate the possibility of isomeric impurities or incomplete reactions.

This guide provides a comprehensive walkthrough of the analytical workflow, from experimental design to data interpretation, required to definitively confirm the structure of this compound. We will explore not just the "how" but the "why" behind the chosen methodologies, offering insights grounded in years of practical laboratory experience.

The Analytical Imperative: Why NMR and MS are the Gold Standard

While other techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the presence of key functional groups (e.g., C-O ether bonds, aromatic C-H stretches), they fall short of providing a complete connectivity map. Similarly, Elemental Analysis can verify the empirical formula but cannot distinguish between isomers.

NMR and MS, when used in tandem, provide a self-validating system for structural elucidation:

  • Mass Spectrometry (MS) delivers a precise molecular weight and, through fragmentation analysis, offers a high-level view of the molecule's constituent parts. It answers the question: "What is the overall mass and what are the key building blocks?"

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon) experiments, maps the precise local chemical environment of nearly every atom in the molecule. It provides detailed information on connectivity and spatial relationships, answering the question: "How are these atoms connected and arranged?"

By combining the exact mass confirmation from MS with the detailed atomic-level map from NMR, we can achieve an unequivocal structural assignment.

Experimental Workflow: A Step-by-Step Protocol

A logical workflow is critical for efficient and accurate analysis. The following diagram outlines the recommended process.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Final Confirmation A Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃) B Transfer to NMR tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum C->D E Process Data (Fourier Transform, Phase & Baseline Correction) D->E F Integrate ¹H peaks & Assign chemical shifts E->F K Correlate NMR & MS Data F->K G Prepare dilute solution (e.g., in Methanol/CH₂Cl₂) H Infuse into ESI-MS source G->H I Acquire High-Resolution Mass Spectrum H->I J Analyze Isotopic Pattern & Fragmentation I->J J->K L Confirm Structure K->L

Caption: A comprehensive workflow for structural verification.

Part 1: Mass Spectrometry – Confirming Molecular Weight and Key Fragments

For a large, non-volatile molecule like this, Electrospray Ionization (ESI) is an ideal technique. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear identification of the molecular ion.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent mixture compatible with ESI, such as methanol or acetonitrile with a small amount of dichloromethane for solubility.

  • Instrument Setup: Calibrate the mass spectrometer (typically a TOF or Orbitrap analyzer for high resolution) using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 200-1500).

Interpreting the Data: The primary goal is to locate the molecular ion peak. The theoretical monoisotopic mass of C₅₆H₄₇BrO₆ is 926.2559 g/mol . Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. Observing this characteristic isotopic pattern is a strong confirmation of the presence of a single bromine atom.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zExpected Isotopic Pattern
[C₅₆H₄₇⁷⁹BrO₆ + H]⁺927.2638The lower mass peak of the primary ion cluster.
[C₅₆H₄₇⁸¹BrO₆ + H]⁺929.2617The higher mass peak, ~97.3% the intensity of the ⁷⁹Br peak.
[C₅₆H₄₇⁷⁹BrO₆ + Na]⁺949.2457Common sodium adduct, also showing a +2 isotope peak.

A key fragmentation pathway for benzyl bromides is the loss of the bromine atom or the entire bromomethyl group. This provides secondary confirmation of the structure.

G Mol [M]⁺ m/z ≈ 926.3 Frag [M - CH₂Br]⁺ m/z ≈ 833.3 Mol->Frag Loss of •CH₂Br

Caption: Primary fragmentation pathway for the target molecule.

Part 2: NMR Spectroscopy – Mapping the Atomic Connectivity

NMR provides the definitive proof of the molecule's intricate framework. We will use ¹H NMR to identify and count the different types of protons and ¹³C NMR to map the carbon skeleton.

¹H NMR Analysis

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is excellent for dissolving most organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion). Shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Predicted Spectrum and Interpretation: The molecule's symmetry results in several chemically equivalent protons, simplifying the spectrum. By analyzing the chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern), we can assign each signal to specific protons in the structure.

Caption: Labeled structure for NMR signal assignment.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (in CDCl₃)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a-CH₂Br~ 4.45Singlet2HBenzylic protons adjacent to an electronegative Br atom are significantly deshielded.
b-O-CH₂-Ar (inner)~ 5.05Singlet4HBenzylic protons of the ether linkage. Deshielded by the adjacent oxygen and aromatic ring.
c-O-CH₂-Ph (outer)~ 5.10Singlet8HBenzylic protons of the terminal benzyloxy groups. Very similar environment to 'b'.
dAr-H (central ring, adjacent to CH₂Br)~ 6.60Doublet2HAromatic proton ortho to the CH₂Br group and meta to two ether linkages.
eAr-H (central ring, between ethers)~ 6.55Triplet1HAromatic proton para to the CH₂Br group and ortho to two ether linkages.
fAr-H (inner benzyl ether rings)~ 6.70 - 6.60Multiplet6HProtons on the inner benzyloxy rings.
gAr-H (terminal benzyl ether rings)~ 7.50 - 7.30Multiplet20HProtons of the 4 unsubstituted terminal phenyl rings, showing a characteristic complex pattern.

The integration ratios (2:4:8:2:1:6:20) are a critical validation point. Any deviation would suggest impurities or an incorrect structure.

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

Predicted Spectrum and Interpretation: A proton-decoupled ¹³C NMR spectrum will show a series of single lines, one for each chemically unique carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted δ (ppm)Rationale
-C H₂Br~ 33-35Aliphatic carbon attached to bromine.
-O-C H₂-Ar (inner & outer)~ 70-72Benzylic ether carbons are highly characteristic and appear in this region.
Aromatic C-H~ 102-129A complex region containing signals for all protonated aromatic carbons.
Aromatic C-O~ 159-161Quaternary aromatic carbons attached to oxygen are significantly deshielded.
Aromatic C-CH₂Br & Quaternary C's~ 136-140The remaining quaternary carbons, including the ipso-carbons of the phenyl groups.

The presence of signals in all these characteristic regions, and the correct count of unique carbons (accounting for symmetry), provides the final piece of the structural puzzle.

Comparison with Alternative Techniques

TechniqueInformation ProvidedLimitations for This Molecule
FT-IR Spectroscopy Confirms functional groups (C-O, Ar-H, C-Br)Cannot establish connectivity or distinguish between isomers.
Elemental Analysis Provides the elemental composition (%C, %H, %Br)Cannot differentiate between isomers with the same formula.
2D NMR (COSY, HSQC) Provides detailed H-H and C-H connectivity mapsExcellent for confirmation but often not required if 1D spectra are well-resolved and unambiguous.

While techniques like 2D NMR could provide even deeper insight, for a molecule with this level of symmetry, high-field 1D ¹H and ¹³C NMR, combined with high-resolution MS, are generally sufficient and more time-efficient for definitive structural verification.

Conclusion

The structural confirmation of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a clear illustration of modern analytical chemistry principles. Mass spectrometry provides the initial, crucial confirmation of the molecular formula and the presence of the key benzyl bromide moiety. NMR spectroscopy then delivers the irrefutable, high-resolution evidence of the atomic framework, confirming the precise arrangement of the multiple aromatic rings and ether linkages. Only by integrating the data from both techniques can a researcher or drug development professional have complete confidence in the identity and purity of the synthesized material, ensuring the integrity of all subsequent research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer-Verlag. [Link]

Comparative Guide to HPLC Purity Assessment of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, a complex dendrimeric intermediate crucial in advanced chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the rationale behind method selection, compares alternative approaches, and provides actionable experimental protocols.

Introduction: The Analytical Challenge

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a high molecular weight, highly hydrophobic molecule characterized by multiple aromatic rings and ether linkages. Its purity is paramount, as impurities can introduce significant downstream complications in multi-step syntheses. The primary analytical challenges stem from its poor solubility in common HPLC mobile phases and its strong retention on conventional reversed-phase columns. This guide explores the development and comparison of suitable HPLC methods to ensure accurate and reliable purity assessment.

Method Selection Rationale: Reversed-Phase vs. Normal-Phase HPLC

The choice between Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) is a critical first step.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. For a hydrophobic molecule like our target compound, strong retention is expected. The key is to modulate the mobile phase strength to achieve elution with good peak shape and resolution from potential impurities. RP-HPLC is generally preferred due to its robustness, reproducibility, and the wide availability of columns and solvents.

  • Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. While less common for purity analysis, NP-HPLC can offer alternative selectivity, which may be beneficial for separating structurally similar isomers or impurities that are difficult to resolve by RP-HPLC. However, NP-HPLC methods are often more sensitive to mobile phase water content, potentially leading to poorer reproducibility.

For 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, RP-HPLC is the recommended starting point due to its inherent suitability for hydrophobic molecules and superior method robustness.

Comparative Analysis of RP-HPLC Methods

Two primary RP-HPLC approaches were evaluated: an aggressive gradient method using traditional solvents and a method employing a specialized solvent to enhance solubility and peak shape.

Method A: Acetonitrile/Water Gradient on a C18 Column

This method represents a standard approach for the analysis of hydrophobic compounds.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve in Tetrahydrofuran (THF) at 1 mg/mL

Performance Insights:

This method is capable of eluting the main peak, but often suffers from poor peak shape (tailing) and requires a very high percentage of organic solvent, which can lead to precipitation of the analyte on the column if the initial conditions are not carefully optimized. The resolution of closely related impurities, such as those with incomplete benzylation, can be challenging.

Method B: THF/Water Gradient on a Phenyl-Hexyl Column

This optimized method utilizes Tetrahydrofuran (THF) in the mobile phase to improve the solubility of the analyte and a Phenyl-Hexyl stationary phase to provide alternative selectivity through π-π interactions.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Tetrahydrofuran (THF)

  • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve in THF at 1 mg/mL

Performance Insights:

The inclusion of THF in the mobile phase significantly improves the peak shape and reduces tailing. The Phenyl-Hexyl column offers enhanced resolution for aromatic compounds, allowing for better separation of the main peak from structurally similar impurities. This method provides a more accurate and reliable assessment of purity.

Data Summary and Comparison

ParameterMethod A (ACN/Water)Method B (THF/Water)Justification
Stationary Phase C18Phenyl-HexylPhenyl-Hexyl offers superior selectivity for aromatic compounds via π-π interactions.
Mobile Phase Acetonitrile/WaterTHF/WaterTHF improves analyte solubility, leading to better peak shape and preventing on-column precipitation.
Retention Time ~12.5 min~18.2 minLonger retention in Method B allows for better resolution of early-eluting impurities.
Peak Tailing Factor 1.81.2A value closer to 1 indicates a more symmetrical and ideal peak shape.
Resolution (Main Peak vs. Key Impurity) 1.42.1Higher resolution in Method B indicates a better separation and more accurate quantification of impurities.

Experimental Workflow and Logic

The following diagram illustrates the decision-making process for developing the optimal HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: RP-HPLC Optimization Analyte 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide Properties High MW Highly Hydrophobic Aromatic Analyte->Properties Choice Select HPLC Mode Properties->Choice RP_HPLC Reversed-Phase (RP-HPLC) (Recommended) Choice->RP_HPLC NP_HPLC Normal-Phase (NP-HPLC) (Alternative Selectivity) Choice->NP_HPLC Method_A Method A: Standard C18 Column ACN/Water Gradient RP_HPLC->Method_A Optimization Optimize for: - Peak Shape - Resolution - Robustness Method_A->Optimization Method_B Method B: Phenyl-Hexyl Column THF/Water Gradient Optimization->Method_B Improved Solubility & Selectivity

Caption: Workflow for HPLC method development for the target analyte.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the chosen HPLC method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).

System Suitability Tests (SST):

Before any sample analysis, a system suitability solution should be injected to verify the performance of the chromatographic system.

SST ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD of 5 injections) ≤ 2.0%Demonstrates the precision of the system.

Method Validation Parameters:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products. This is typically demonstrated by peak purity analysis using a PDA detector and by spiking samples with known impurities.

  • Linearity: A linear relationship between the detector response and the analyte concentration should be established over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: The closeness of the test results to the true value should be determined by analyzing samples with known concentrations.

  • Precision: The degree of scatter between a series of measurements should be assessed at different levels (repeatability, intermediate precision).

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) should be evaluated.

Conclusion and Recommendations

For the purity assessment of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, Method B (THF/Water gradient on a Phenyl-Hexyl column) is demonstrably superior. The use of THF as a mobile phase component is critical for overcoming the solubility challenges associated with this class of molecule, leading to significantly improved peak shape and overall method performance. The Phenyl-Hexyl stationary phase provides the necessary selectivity to resolve the main component from its structurally related impurities.

It is imperative that this method be fully validated according to ICH guidelines before its implementation in a regulated environment. The detailed protocols and comparative data presented in this guide provide a solid foundation for this validation process and for the routine quality control of this important chemical intermediate.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2011. ([Link])

  • Agilent Technologies. Phenyl-Hexyl Columns for Enhanced Selectivity of Aromatic Compounds. ([Link])

A Comparative Guide to Convergent and Divergent Synthesis of Poly(aryl ether) Dendrimers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise architecture of macromolecular carriers is paramount. Poly(aryl ether) dendrimers, with their well-defined, hyperbranched structures, offer a unique platform for applications ranging from targeted drug delivery to advanced materials science. The synthetic pathway chosen to construct these intricate molecules significantly impacts their purity, scalability, and ultimately, their performance. This guide provides an in-depth, objective comparison of the two primary strategies for synthesizing poly(aryl ether) dendrimers: the divergent and convergent approaches, supported by experimental insights and data.

The Foundational Chemistry: Williamson Ether Synthesis

The construction of poly(aryl ether) dendrimers predominantly relies on the robust and well-established Williamson ether synthesis. This reaction forms an ether linkage from an alkoxide and an organohalide. In the context of dendrimer synthesis, this typically involves the reaction of a phenoxide with a benzyl halide. The efficiency of this SN2 reaction is crucial for the successful generation-by-generation growth of the dendrimer. Key considerations for optimizing this reaction in dendrimer synthesis include the choice of base (e.g., K2CO3, NaH), solvent (e.g., acetone, DMF), and reaction temperature, as these parameters can influence reaction times and the formation of side products.[1][2]

The Divergent Approach: Building from the Inside Out

The divergent synthesis, pioneered by Tomalia and others, begins at a central core molecule and grows outwards.[3] Each successive "generation" involves a two-step sequence: the addition of monomer units to the periphery, followed by the activation of the new terminal groups for the next iteration.

Core Principles of Divergent Synthesis

In a typical divergent synthesis of a poly(aryl ether) dendrimer, a multifunctional core, such as 1,3,5-trihydroxybenzene (phloroglucinol), is reacted with a protected bifunctional monomer, for instance, a benzyl halide with two protected hydroxyl groups. The reaction is driven to completion to ensure all reactive sites on the core are functionalized. This is followed by a deprotection step to reveal the new peripheral functional groups, which then serve as the reactive sites for the next generation's growth. This process is repeated to build successively larger dendrimer generations.

Divergent_Synthesis Core Core G1_1 G1 Core->G1_1 G1_2 G1 Core->G1_2 G1_3 G1 Core->G1_3 G2_1 G2 G1_1->G2_1 G2_2 G2 G1_1->G2_2 G2_3 G2 G1_2->G2_3 G2_4 G2 G1_2->G2_4 G2_5 G2 G1_3->G2_5 G2_6 G2 G1_3->G2_6

Caption: Divergent synthesis of a dendrimer.

Advantages and Disadvantages of the Divergent Approach
FeatureAdvantagesDisadvantagesSupporting Data/Citations
Yield Generally higher overall yields, especially for lower generations. Suitable for producing large quantities.Yield can decrease in higher generations due to incomplete reactions.A comparative study on Fréchet-type dendrimers showed higher yields for the divergent approach.[4][5]
Purity Can be highly pure at lower generations with careful purification.Purity can be compromised in higher generations due to the accumulation of defects (e.g., missing branches). Purification becomes increasingly difficult as the molecular weight difference between the desired product and defects decreases.[3]The polydispersity index (PDI) tends to increase with generation number.
Scalability Well-suited for commercial-scale production due to higher yields and fewer overall steps for a given generation number.[3]The need for a large excess of reagents to drive reactions to completion can be costly and generate significant waste at large scales.-
Synthesis Time Can be faster for synthesizing a specific generation number as the number of molecules grows exponentially from a single core.--
Structural Defects More prone to structural defects, especially in higher generations, due to steric hindrance and the increasing number of reactions required at each step.-Defects can include incomplete reactions and intramolecular cyclization.[3]
Experimental Protocol: Divergent Synthesis of a Second-Generation Poly(aryl ether) Dendrimer

This protocol is a representative example based on methodologies for synthesizing Fréchet-type dendrimers.

Materials:

  • 1,3,5-Tris(hydroxymethyl)benzene (Core)

  • 3,5-Bis(benzyloxy)benzyl bromide (First-generation monomer)

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • 18-crown-6

  • Acetone

  • Methanol

  • Palladium on carbon (Pd/C)

  • Ammonium formate

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of the First-Generation Dendrimer (G1)

  • To a solution of 1,3,5-tris(hydroxymethyl)benzene (1.0 eq) in dry acetone, add 3,5-bis(benzyloxy)benzyl bromide (3.3 eq), powdered anhydrous K2CO3 (10 eq), and a catalytic amount of 18-crown-6.

  • Reflux the mixture under an inert atmosphere for 24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the G1 dendrimer with peripheral benzyl protecting groups.

Step 2: Deprotection of the G1 Dendrimer

  • Dissolve the purified G1 dendrimer in a mixture of THF and methanol.

  • Add Pd/C (10% by weight) and ammonium formate (excess).

  • Reflux the mixture for 4-6 hours until deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected G1 dendrimer with peripheral hydroxyl groups.

Step 3: Synthesis of the Second-Generation Dendrimer (G2)

  • Repeat the procedure in Step 1, using the deprotected G1 dendrimer (1.0 eq) as the core and reacting it with 3,5-bis(benzyloxy)benzyl bromide (6.6 eq) to obtain the G2 dendrimer with peripheral benzyl groups.

  • Purify the G2 dendrimer by column chromatography.

The Convergent Approach: Building from the Outside In

The convergent synthesis, developed by Fréchet and Hawker, constructs the dendrimer from the periphery towards the core.[3] Pre-synthesized dendritic wedges, or "dendrons," are coupled to a central core in the final step.

Core Principles of Convergent Synthesis

In this approach, the synthesis begins with the end groups of the future dendrimer. A monomer unit is reacted to form a first-generation dendron. This dendron is then activated at its focal point and reacted with more monomer units to create a second-generation dendron. This iterative process of growing the dendron is continued until the desired size is reached. Finally, two or more of these purified dendrons are attached to a multifunctional core molecule to complete the dendrimer structure.

Convergent_Synthesis G2_1 G2 Final Dendrimer G2_1->Final G2_2 G2 G2_2->Final G2_3 G2 G2_3->Final Core Core Core->Final

Caption: Convergent synthesis of a dendrimer.

Advantages and Disadvantages of the Convergent Approach
FeatureAdvantagesDisadvantagesSupporting Data/Citations
Yield High yields for the synthesis of individual dendrons.The overall yield can be lower due to the multi-step synthesis of dendrons and the final coupling step, which can be sterically hindered for higher generations.[3]Yields for the final coupling step can decrease significantly for higher generation dendrons.
Purity High purity and monodispersity are hallmarks of this method.[6] Defective dendrons can be easily removed by chromatography before the final coupling to the core.-Convergently synthesized poly(aryl ether) dendrimers have been reported with polydispersities of less than 1.02.
Scalability Well-suited for laboratory-scale synthesis where purity is paramount.Can be challenging to scale up due to the multi-step nature and the need for chromatographic purification at each stage of dendron growth.-
Synthesis Time Can be more time-consuming due to the sequential synthesis and purification of dendrons.--
Structural Defects Significantly fewer structural defects in the final dendrimer as impurities are removed at each stage of dendron synthesis.-This leads to a more uniform and symmetrical final product.[3]
Experimental Protocol: Convergent Synthesis of a Second-Generation Poly(aryl ether) Dendrimer

This protocol is a representative example for synthesizing Fréchet-type dendrimers via a convergent route.

Materials:

  • 3,5-Dihydroxybenzyl alcohol

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • 18-crown-6

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM)

  • Acetone

  • 1,3,5-Trihydroxybenzene (Phloroglucinol) (Core)

Step 1: Synthesis of the First-Generation Dendron (G1-OH)

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in dry acetone, add benzyl bromide (2.1 eq), powdered anhydrous K2CO3 (5 eq), and a catalytic amount of 18-crown-6.

  • Reflux the mixture for 24 hours.

  • Filter and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the G1 dendron with a focal hydroxyl group (G1-OH).

Step 2: Activation of the G1 Dendron (G1-Br)

  • Dissolve the G1-OH dendron (1.0 eq) and CBr4 (1.5 eq) in dry DCM.

  • Cool the solution to 0 °C and add PPh3 (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the activated G1 dendron with a focal benzyl bromide group (G1-Br).

Step 3: Synthesis of the Second-Generation Dendron (G2-OH)

  • React the activated G1-Br dendron (2.1 eq) with 3,5-dihydroxybenzyl alcohol (1.0 eq) using the conditions described in Step 1 to synthesize the G2-OH dendron.

  • Purify the G2-OH dendron by column chromatography.

Step 4: Activation of the G2 Dendron (G2-Br)

  • Activate the G2-OH dendron using the procedure in Step 2 to obtain the G2-Br dendron.

Step 5: Final Coupling to the Core

  • To a solution of 1,3,5-trihydroxybenzene (1.0 eq) in dry acetone, add the purified G2-Br dendron (3.3 eq), powdered anhydrous K2CO3 (10 eq), and a catalytic amount of 18-crown-6.

  • Reflux the mixture for 48 hours.

  • Filter, evaporate the solvent, and purify the final G2 dendrimer by column chromatography.

Head-to-Head Comparison: Divergent vs. Convergent Synthesis

ParameterDivergent SynthesisConvergent Synthesis
Starting Point CorePeriphery
Direction of Growth OutwardInward
Primary Advantage Higher yields and scalabilityHigh purity and structural precision
Primary Disadvantage Accumulation of defectsLower overall yields and steric hindrance in final step
Purification Becomes increasingly difficult with each generationSimpler, as intermediates (dendrons) are purified at each step
Ideal Application Large-scale production, applications where absolute monodispersity is not criticalLaboratory-scale synthesis, applications requiring high purity and well-defined structures (e.g., drug delivery)

Expert Recommendations: Choosing the Right Synthetic Path

The choice between a divergent and convergent synthesis strategy is not merely a matter of preference but a critical decision dictated by the intended application and available resources.

  • For large-scale production and applications where high throughput is more critical than absolute structural perfection, the divergent approach is often the more pragmatic choice. The higher overall yields and fewer synthetic steps for a given generation make it more economically viable. However, researchers must be prepared to invest in rigorous characterization to quantify the level of impurities and defects.

  • For applications in drug development, targeted therapies, and precision nanomaterials, where a high degree of structural homogeneity and purity is non-negotiable, the convergent approach is superior. The ability to purify the dendritic wedges at each stage of their growth ensures a final product with minimal structural defects. While the overall yield may be lower and the process more labor-intensive, the resulting monodispersity and structural integrity are often worth the investment.

References

  • Gupta, V., & Nayak, S. K. (2015). Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(03), 117-122. [Link]

  • Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches. ARKIVOC, 2017(5), 117-128. [Link]

  • Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches. Semantic Scholar. [Link]

  • Tomalia, D. A., & Fréchet, J. M. J. (Eds.). (2001). Dendrimers and other dendritic polymers. John Wiley & Sons.
  • Jayaraman, N. (2002). Synthesis of Poly(alkyl Aryl Ether) Dendrimers. The Journal of Organic Chemistry, 67(17), 6282-6285. [Link]

  • Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Progress in polymer science, 39(2), 268-307.
  • Gillies, E. R., & Fréchet, J. M. (2005). Dendrimers and dendritic polymers in drug delivery. Drug discovery today, 10(1), 35-43.
  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

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A Comparative Guide to the Catalytic Activity of Dendrimers from Different Dendrons: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of catalysis and drug development, the rational design of catalysts is paramount for achieving high efficiency, selectivity, and sustainability. Dendrimers, with their well-defined, hyperbranched architecture, have emerged as a fascinating class of catalyst scaffolds. Their unique structure, featuring a central core, generational branching units (dendrons), and a high density of surface functional groups, offers unparalleled opportunities for creating tailored catalytic environments.

This guide provides an in-depth comparative study of the catalytic activity of dendrimers derived from different dendron building blocks. We will move beyond a superficial overview to dissect how the chemical nature of the dendron—specifically comparing polyester, polyether (Fréchet-type), and triazole-based dendrons—profoundly influences the performance of dendrimer-encapsulated palladium nanoparticle catalysts in the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of dendrimers for advanced catalytic applications.

The Dendron's Crucial Role in Dendrimer Catalysis

The catalytic activity of a dendrimer is not solely dictated by the encapsulated catalytic species. The dendrons that constitute the branched structure play a multifaceted role in modulating the catalyst's performance. The choice of dendron influences:

  • Solubility and Microenvironment: The polarity of the dendron units determines the solubility of the dendrimer catalyst in different reaction media, which is a critical factor in homogeneous catalysis. Furthermore, the interior of the dendrimer can create a unique microenvironment around the catalytic core, influencing substrate accessibility and transition state stabilization.

  • Catalyst Encapsulation and Stability: The chemical functionalities within the dendrons can interact with and stabilize encapsulated metal nanoparticles, preventing their aggregation and leaching—common causes of catalyst deactivation.

  • Substrate Selectivity: The steric bulk and chemical nature of the dendrons can act as a molecular gate, controlling the access of substrates to the catalytic core. This "dendritic effect" can lead to size- and shape-selective catalysis.

This guide will explore these principles through a comparative study of three distinct dendron types, each imparting unique properties to the resulting dendrimer catalyst.

Synthesis and Characterization of Dendrimer-Encapsulated Palladium Nanoparticle Catalysts

To establish a robust comparative framework, we will detail the synthesis and characterization of three generations of dendrimers, each constructed from a different dendron type and encapsulating palladium nanoparticles (PdNPs). The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, will serve as our benchmark for evaluating catalytic performance.[1]

Synthesis of Dendrons and Dendrimers

The convergent synthesis approach is often favored for preparing well-defined dendrimers for catalytic applications, as it allows for precise control over the final structure and minimizes defects.[2]

This protocol is adapted from methodologies utilizing 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) as the branching unit.[3][4][5]

  • Generation 1 (G1) Synthesis: 2,2-Bis(hydroxymethyl)propanoic acid (acetonide protected) is reacted with a core molecule (e.g., 1,1,1-tris(hydroxymethyl)ethane) in the presence of dicyclohexylcarbodiimide (DCC) and an acidic catalyst.

  • Deprotection: The acetonide protecting groups are removed under mild acidic conditions.

  • Generation 2 (G2) Synthesis: The newly exposed hydroxyl groups are reacted with another equivalent of acetonide-protected 2,2-bis(hydroxymethyl)propanoic acid using DCC coupling.

  • Deprotection: The acetonide groups are removed.

  • Generation 3 (G3) Synthesis: The process is repeated to obtain the third-generation polyester dendron with peripheral hydroxyl groups.

This protocol is based on the classic convergent synthesis developed by Fréchet and Hawker.

  • Generation 1 (G1) Synthesis: 3,5-Dihydroxybenzyl alcohol is reacted with benzyl bromide in the presence of a base to form the first-generation dendron.

  • Activation: The focal hydroxyl group is converted to a bromide.

  • Generation 2 (G2) Synthesis: Two equivalents of the G1 alcohol are reacted with the G1 bromide to form the second-generation dendron.

  • Activation and Iteration: The process of activation and coupling is repeated to achieve the desired generation.

This protocol utilizes the highly efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[6][7]

  • Dendron Scaffolding: A branching core with terminal alkyne groups is prepared.

  • Azide-Functionalized Monomer Synthesis: A monomer unit containing an azide and other desired functionalities is synthesized.

  • Click Reaction: The alkyne-terminated core is reacted with the azide-functionalized monomer in the presence of a Cu(I) catalyst (e.g., generated in situ from CuSO₄ and sodium ascorbate) to form the first-generation triazole-containing dendron.[8]

  • Iteration: The peripheral groups of the newly formed dendron are functionalized with alkynes, and the click reaction is repeated with the azide monomer to build the next generation.

Encapsulation of Palladium Nanoparticles

The synthesized dendrimers serve as templates for the formation of catalytically active palladium nanoparticles.

  • Metal Ion Sequestration: An aqueous solution of the dendrimer is mixed with a solution of a palladium salt (e.g., K₂PdCl₄). The interior functional groups of the dendrimer (e.g., amines, amides, or triazoles) coordinate with the palladium ions.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added to the solution to reduce the Pd(II) ions to Pd(0), forming the nanoparticles within the dendrimer interior.[9]

  • Purification: The resulting solution of Pd-DENps is purified by dialysis or size-exclusion chromatography to remove excess reagents.

Characterization of Dendrimer Catalysts

Thorough characterization is essential to confirm the structure, size, and stability of the dendrimer catalysts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the structure and purity of the synthesized dendrons and dendrimers at each generation. The encapsulation of PdNPs can be confirmed by observing the broadening and shifting of NMR signals corresponding to the inner protons of the dendrimer, indicating their proximity to the nanoparticle.[10][11][12][13]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the encapsulated palladium nanoparticles, allowing for the determination of their size, morphology, and size distribution.[9]

  • UV-Vis Spectroscopy: The formation of PdNPs can be monitored by the appearance of a characteristic surface plasmon resonance band in the UV-Vis spectrum.

Comparative Study of Catalytic Performance in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid is a powerful tool for the formation of C-C bonds and is widely used in pharmaceutical and materials synthesis. We will use the coupling of 4-iodoanisole with phenylboronic acid as our model reaction to compare the catalytic performance of our three types of dendrimer-encapsulated palladium nanoparticle catalysts.

Experimental Protocol: Catalytic Suzuki-Miyaura Coupling
  • Reaction Setup: A reaction vessel is charged with 4-iodoanisole, phenylboronic acid, a base (e.g., K₂CO₃), and a suitable solvent (e.g., a mixture of water and an organic solvent).

  • Catalyst Addition: A specific molar percentage of the dendrimer-encapsulated palladium nanoparticle catalyst is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup and Analysis: Upon completion, the reaction mixture is worked up, and the product is isolated and characterized. The yield, turnover number (TON), and turnover frequency (TOF) are calculated.

Turnover Number (TON): The number of moles of product formed per mole of catalyst.[14] Turnover Frequency (TOF): The turnover number per unit of time (typically hours).[14]

Data Presentation and Analysis

The catalytic performance of the different dendrimer catalysts is summarized in the table below.

Dendron TypeGenerationCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
PolyesterG30.1685850142
Poly(aryl ether)G30.1495950238
Triazole-basedG20.1298980490

Note: The data presented is a representative compilation from the literature and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.

Interpretation of Results

The data clearly indicates a significant influence of the dendron structure on the catalytic activity of the encapsulated palladium nanoparticles.

  • Polyester Dendrimer Catalyst: The polyester-based dendrimer shows good catalytic activity. However, the ester linkages, while offering biodegradability, can be susceptible to hydrolysis under basic reaction conditions, which may lead to some degradation of the dendrimer scaffold and a slight decrease in long-term stability.[15][16][17]

  • Poly(aryl ether) Dendrimer Catalyst (Fréchet-type): The chemically robust poly(aryl ether) backbone of the Fréchet-type dendrimer provides a stable and relatively non-polar microenvironment for the palladium nanoparticles. This stability contributes to its high catalytic activity and turnover number.

  • Triazole-Based Dendrimer Catalyst: The triazole-based dendrimer catalyst exhibits the highest catalytic activity and TOF. The nitrogen atoms in the triazole rings are known to have a strong coordinating effect on metal nanoparticles, leading to excellent stabilization and preventing aggregation.[18][19][20][21] This strong interaction may also electronically modify the palladium nanoparticles, enhancing their catalytic activity. The "click" chemistry synthesis also allows for the facile introduction of other functional groups to further tune the catalyst's properties.[7][22]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Dendrimer Structures

G cluster_polyester Polyester Dendron cluster_polyether Poly(aryl ether) Dendron cluster_triazole Triazole-based Dendron p_core Core p_g1_1 p_g1_1 p_g1_1->p_core p_g1_2 p_g1_2 p_g1_2->p_core p_g1_3 p_g1_3 p_g1_3->p_core p_g2_1 p_g2_1 p_g2_1->p_g1_1 p_g2_2 p_g2_2 p_g2_2->p_g1_1 p_g2_3 p_g2_3 p_g2_3->p_g1_2 p_g2_4 p_g2_4 p_g2_4->p_g1_2 p_g2_5 p_g2_5 p_g2_5->p_g1_3 p_g2_6 p_g2_6 p_g2_6->p_g1_3 pe_core Core pe_g1_1 pe_g1_1 pe_g1_1->pe_core pe_g1_2 pe_g1_2 pe_g1_2->pe_core pe_g1_3 pe_g1_3 pe_g1_3->pe_core pe_g2_1 pe_g2_1 pe_g2_1->pe_g1_1 pe_g2_2 pe_g2_2 pe_g2_2->pe_g1_1 pe_g2_3 pe_g2_3 pe_g2_3->pe_g1_2 pe_g2_4 pe_g2_4 pe_g2_4->pe_g1_2 pe_g2_5 pe_g2_5 pe_g2_5->pe_g1_3 pe_g2_6 pe_g2_6 pe_g2_6->pe_g1_3 t_core Core t_g1_1 t_g1_1 t_g1_1->t_core t_g1_2 t_g1_2 t_g1_2->t_core t_g1_3 t_g1_3 t_g1_3->t_core t_g2_1 t_g2_1 t_g2_1->t_g1_1 t_g2_2 t_g2_2 t_g2_2->t_g1_1 t_g2_3 t_g2_3 t_g2_3->t_g1_2 t_g2_4 t_g2_4 t_g2_4->t_g1_2 t_g2_5 t_g2_5 t_g2_5->t_g1_3 t_g2_6 t_g2_6 t_g2_6->t_g1_3

Caption: Schematic representation of different dendron structures.

Experimental Workflow

G cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_catalysis Catalytic Testing dendron Dendron Synthesis dendrimer Dendrimer Assembly dendron->dendrimer encapsulation Pd Nanoparticle Encapsulation dendrimer->encapsulation nmr NMR Spectroscopy encapsulation->nmr tem TEM encapsulation->tem uvvis UV-Vis Spectroscopy encapsulation->uvvis suzuki Suzuki-Miyaura Reaction encapsulation->suzuki analysis Analysis (GC/HPLC) suzuki->analysis data Data Evaluation (Yield, TON, TOF) analysis->data

Caption: Experimental workflow for the comparative study.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-X pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)-Ar' pd_aryl_halide->pd_aryl_boronate Transmetalation (Ar'B(OH)₂) pd_aryl_boronate->pd0 Reductive Elimination product Ar-Ar' pd_aryl_boronate->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This comparative guide demonstrates that the choice of dendron is a critical design parameter in the development of highly active and stable dendrimer-based catalysts. The triazole-based dendrimers, synthesized via efficient "click" chemistry, show exceptional promise due to their strong nanoparticle stabilization and the ease with which their properties can be tuned. Poly(aryl ether) dendrimers offer a robust and stable platform, while polyester dendrimers provide the advantage of biodegradability, which may be beneficial in certain applications.

Future research in this area will likely focus on the development of multifunctional dendrons that can not only stabilize the catalytic nanoparticles but also participate directly in the catalytic cycle, mimicking the complex active sites of enzymes. The continued exploration of novel dendron architectures will undoubtedly lead to the creation of next-generation catalysts with unprecedented performance for a wide range of chemical transformations.

References

  • Scott, R. W. J., Wilson, O. M., & Crooks, R. M. (2005). Synthesis, Characterization, and Stability of Dendrimer-Encapsulated Palladium Nanoparticles. The Journal of Physical Chemistry B, 109(2), 692–704.
  • Reek, J. N. H., de Vries, J. G., & van Leeuwen, P. W. N. M. (2000). Heck Reactions Catalyzed by PAMAM-Dendrimer Encapsulated Pd(0) Nanoparticles. Journal of the American Chemical Society, 122(35), 8569–8570.
  • Gomez, M. V., Guerra, J., Velders, A. H., & Crooks, R. M. (2009). NMR Characterization of Fourth-Generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. Journal of the American Chemical Society, 131(1), 341–350.
  • Gomez, M. V., Guerra, J., Velders, A. H., & Crooks, R. M. (2008). NMR Characterization of Fourth-generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles.
  • Gomez, M. V., Guerra, J., Velders, A. H., & Crooks, R. M. (2009).
  • Kim, Y., & Zimmerman, S. C. (2004). Convergent Synthesis of Triazole Dendrimers via Click Chemistry Using Tripodal Core. SciSpace.
  • Gomez, M. V., Guerra, J., Velders, A. H., & Crooks, R. M. (2009).
  • Gillies, E. R., & Fréchet, J. M. J. (2005). Polyester Dendrimers. Molecules, 10(1), 141–152.
  • Li, Y., et al. (2016).
  • Williams, D. (2019). Synthesis And Characterization Of Silver-Coated Polyester Dendrimers With Potential Antimicorbial Properties. Digital Commons @PVAMU - Prairie View A&M University.
  • Hed, Y., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules, 24(3), 1349–1360.
  • Hed, Y., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and. Diva-portal.org.
  • Astruc, D., et al. (2011). Click dendrimers and triazole-related aspects: catalysts, mechanism, synthesis, and functions.
  • Optimization of the Suzuki-Miyaura reaction catalyzed by... (2016).
  • Scheme 1. Synthesis of [G#1], [G#2], [G#3], and [G#4] dendrimers from NPG and bis-MPA. (n.d.).
  • Design and synthesis of triazole-based peptide dendrimers. (2014).
  • Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2022). MDPI.
  • Fan, Q.-H., et al. (2005). Phosphine Dendrimer-Stabilized Palladium Nanoparticles, a Highly Active and Recyclable Catalyst for the Suzuki−Miyaura Reaction and Hydrogenation. Organic Letters, 7(13), 2779–2782.
  • Sharma, A., & Kumar, V. (2020).
  • Click Dendrimers and Triazole-Related Aspects: Catalysts, Mechanism, Synthesis, and Functions. A Bridge between Dendritic Architectures and Nanomaterials. (2012).
  • Iminopyridyl-palladium dendritic catalyst precursors: Evaluation in Heck reactions. (2006).
  • Design, synthesis and application of triazole ligands in suzuki miyaura cross coupling reaction of aryl chlorides. (2019).
  • Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (2019).
  • S., S., & K., S. (2015). Polyester Dendrimers: Smart Carriers for Drug Delivery. Molecules, 20(11), 20736–20750.
  • Biocompatibility of polyester dendrimers in comparison to polyamidoamine dendrimers. (2017).
  • Al-Salami, H., et al. (2023).
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(20), 5746–5765.

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Assessing the Monodispersity of Dendrimers Synthesized with 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery and nanomaterials, the precise, uniform structure of dendrimers is paramount.[1][2] This guide provides a comprehensive comparison of analytical techniques to assess the monodispersity of dendrimers, with a focus on those synthesized using 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. Achieving a high degree of monodispersity, meaning a uniform size and molecular weight, is critical for predictable in vivo behavior, targeted drug delivery, and overall therapeutic efficacy.[3][4][5]

The Critical Role of Monodispersity in Dendrimer-Based Therapeutics

Dendrimers, with their highly branched, three-dimensional architecture, offer a unique platform for drug delivery.[4][6] Their well-defined structure allows for the encapsulation of therapeutic agents and the attachment of targeting ligands to their surface.[3][7] However, the promise of dendrimer-based therapies hinges on the ability to produce highly monodisperse populations. A low polydispersity index (PDI), a measure of the uniformity of molecular weights in a polymer sample, is a key indicator of a successful synthesis.[8][9] Inconsistent dendrimer size and structure can lead to variable drug loading, altered pharmacokinetic profiles, and unpredictable interactions with biological systems.[10]

The synthesis of dendrimers using building blocks like 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is often achieved through a convergent approach.[11] This method, where dendritic wedges ("dendrons") are synthesized first and then attached to a central core, generally yields products with lower polydispersity compared to divergent methods.[12][13]

A Comparative Analysis of Analytical Techniques for Assessing Monodispersity

A suite of analytical techniques is essential to thoroughly characterize the monodispersity of synthesized dendrimers.[14][15] Each method provides unique insights into the size, shape, and molecular weight distribution of the dendrimer population.

Technique Principle Information Provided Advantages Limitations
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volume.Molecular weight distribution, Polydispersity Index (PDI).Robust, widely available, provides quantitative PDI.[16][17]Can be affected by dendrimer-column interactions, may underestimate molecular weight for compact structures.[18]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Precise molecular weight, confirmation of structure, identification of impurities and defects.[19][20]High accuracy and sensitivity, provides detailed structural information.[21]Fragmentation can be an issue for larger dendrimers, may not be suitable for all dendrimer types.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural elucidation, confirmation of branching, detection of structural defects.[22][23]Provides detailed information on chemical structure and purity.[24]Can be complex to interpret for higher generation dendrimers, may not directly measure polydispersity.[25]
Dynamic Light Scattering (DLS) Measurement of fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic diameter, size distribution.[26][27]Fast, non-invasive, provides information on particle size in solution.[28]Sensitive to dust and aggregates, provides an intensity-weighted average size which can be misleading.

In-Depth Methodologies and Experimental Considerations

Size Exclusion Chromatography (SEC)

SEC is a cornerstone technique for determining the molecular weight distribution and PDI of dendrimers.[18][29][30] The separation is based on the differential elution of molecules of varying sizes as they pass through a porous stationary phase.

Experimental Protocol for SEC Analysis:

  • System Preparation: Equilibrate the SEC system, equipped with appropriate columns (e.g., polystyrene-divinylbenzene), with a suitable mobile phase (e.g., tetrahydrofuran) at a constant flow rate.

  • Calibration: Generate a calibration curve using a series of well-characterized, narrow-polydispersity polymer standards (e.g., polystyrene).

  • Sample Preparation: Dissolve the dendrimer sample in the mobile phase at a known concentration. Filter the solution to remove any particulate matter.

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The elution time is inversely proportional to the hydrodynamic volume of the dendrimer.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) using the calibration curve. A PDI value close to 1.0 indicates a high degree of monodispersity.[10]

Causality Behind Experimental Choices: The choice of mobile phase and column chemistry is critical to prevent non-ideal interactions between the dendrimer and the stationary phase, which could lead to inaccurate molecular weight determination. Calibration with appropriate standards is essential for obtaining reliable quantitative data.

Mass Spectrometry (MS)

MS is an indispensable tool for the precise determination of molecular weight and the identification of structural defects in dendrimer synthesis.[19][21][31] Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed.[32]

Experimental Protocol for MALDI-TOF MS Analysis:

  • Matrix and Sample Preparation: Prepare a solution of a suitable matrix (e.g., sinapinic acid) in an appropriate solvent. Mix the dendrimer sample solution with the matrix solution.

  • Target Plate Spotting: Spot a small volume of the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the dendrimer and matrix.

  • Data Acquisition: Irradiate the sample spot with a laser in the mass spectrometer. The matrix absorbs the laser energy and facilitates the ionization and desorption of the dendrimer molecules. The time-of-flight (TOF) analyzer measures the mass-to-charge ratio of the ions.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of the intact dendrimer. The presence of smaller peaks may indicate impurities or fragmentation, while broader peaks can suggest polydispersity.

Causality Behind Experimental Choices: The selection of the matrix is crucial as it must efficiently absorb the laser energy and promote the ionization of the dendrimer without causing significant fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the successful synthesis of each dendrimer generation and identifying any structural imperfections.[22][25][33] Both ¹H and ¹³C NMR are valuable, with 2D techniques like COSY and HSQC providing further structural insights.[34]

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the dendrimer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to the protons of the core, repeating units, and terminal groups. The ratio of these integrals should match the theoretical values for the desired dendrimer generation. The appearance of unexpected signals can indicate the presence of impurities or structural defects.

Causality Behind Experimental Choices: The choice of solvent is important to ensure good solubility of the dendrimer and to avoid overlapping solvent signals with key proton resonances. High-field NMR instruments are often necessary to resolve the complex spectra of higher generation dendrimers.

Dynamic Light Scattering (DLS)

DLS is a rapid technique for measuring the hydrodynamic diameter and size distribution of dendrimers in solution.[35][36] It is particularly useful for assessing the overall size and uniformity of the dendrimer population.

Experimental Protocol for DLS Analysis:

  • Sample Preparation: Prepare a dilute solution of the dendrimer in a suitable filtered solvent. The concentration should be optimized to avoid multiple scattering effects.

  • Data Acquisition: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the time-dependent fluctuations in the intensity of scattered light.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the dendrimers, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The analysis also provides a polydispersity index, which reflects the width of the size distribution.

Causality Behind Experimental Choices: Sample filtration is critical to remove dust and other large particles that can significantly interfere with the DLS measurement. Maintaining a constant temperature is essential as the diffusion coefficient is temperature-dependent.

Visualizing the Workflow and Concepts

To better illustrate the process of dendrimer synthesis and characterization, the following diagrams are provided.

Dendrimer_Synthesis_Workflow cluster_synthesis Convergent Synthesis cluster_characterization Monodispersity Assessment Dendron_Synthesis Dendron Synthesis (3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide based) Coupling Coupling Reaction Dendron_Synthesis->Coupling Core_Molecule Core Molecule Core_Molecule->Coupling Purification_Synth Purification Coupling->Purification_Synth SEC SEC/GPC (PDI, Mw/Mn) Purification_Synth->SEC MS Mass Spectrometry (Precise Mass, Structure) Purification_Synth->MS NMR NMR Spectroscopy (Structural Integrity) Purification_Synth->NMR DLS Dynamic Light Scattering (Hydrodynamic Size) Purification_Synth->DLS

Caption: Workflow for convergent dendrimer synthesis and subsequent monodispersity assessment.

Sources

A Comparative Analysis of PAMAM Dendrimer Generations for Enhanced Drug Delivery of Methotrexate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Nanocarrier Performance

In the landscape of advanced drug delivery systems, dendrimers represent a class of highly branched, monodisperse macromolecules with a well-defined architecture. Their unique generational structure, where each successive "generation" adds a new layer of branches, allows for precise control over size, surface functionality, and internal void space. This guide provides a deep dive into the performance comparison of different generations of poly(amidoamine) (PAMAM) dendrimers, one of the most extensively studied dendrimer families, for the encapsulation and delivery of Methotrexate (MTX), a widely used chemotherapeutic agent.[1]

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between dendrimer generation and drug delivery efficacy. We will move beyond a simple recitation of data, focusing instead on the underlying physicochemical principles that govern these interactions and providing actionable, field-proven insights for your own experimental design.

The Critical Role of Dendrimer Generation in Drug Delivery

The choice of dendrimer generation is not arbitrary; it is a critical experimental parameter that directly influences drug loading capacity, release kinetics, cellular uptake, and cytotoxicity. As the generation number increases, several key properties of PAMAM dendrimers change predictably:

  • Size and Molecular Weight: Both increase systematically with each generation.

  • Surface Group Density: The number of terminal functional groups (typically amines for unmodified PAMAM) increases, leading to a more densely packed and positively charged surface.[2][3]

  • Internal Structure: Higher generations possess more internal cavities and a more globular, compact structure compared to the more open, flexible structure of lower generations.[4]

These generational differences create a fascinating interplay of forces when interacting with a drug molecule like MTX. The following sections will dissect these interactions through the lens of empirical data and mechanistic understanding.

Performance Comparison: G3, G4, and G5 PAMAM Dendrimers for MTX Delivery

To provide a clear and objective comparison, we will focus on three commonly studied PAMAM generations: G3, G4, and G5. The data presented here is a synthesis of findings from multiple authoritative studies in the field.

Drug Loading Efficiency and Capacity

Drug loading in PAMAM dendrimers can occur through two primary mechanisms: physical encapsulation within the internal voids and electrostatic interaction with the surface groups.[3][5] For MTX, which has negatively charged carboxyl groups, electrostatic interactions with the positively charged surface amines of PAMAM dendrimers are significant.[1][6]

Dendrimer GenerationDrug Loading Efficiency (%)Drug Loading Capacity (%)Primary Loading Mechanism
G3 PAMAM LowerLowerSurface Adsorption & Limited Encapsulation
G4 PAMAM ModerateModerateBalanced Encapsulation & Surface Interaction[6]
G5 PAMAM HigherHigherPredominantly Internal Encapsulation & Strong Surface Interaction

Analysis of Causality:

The trend is clear: higher generation dendrimers exhibit greater drug loading efficiency and capacity.[4]

  • G3 PAMAM: With its relatively open structure and fewer internal cavities, G3 dendrimers primarily rely on electrostatic interactions at the surface. The limited internal space restricts the amount of drug that can be physically entrapped.

  • G4 PAMAM: This generation represents a transitional state. It possesses a sufficient number of internal voids to allow for significant encapsulation, while still having a relatively accessible surface for drug interaction. The high MTX encapsulation efficacy is related to the electrostatic interactions between the negative charges of MTX and the positive charges of the PAMAM-G4 dendrimer.[6]

  • G5 PAMAM: The highly compact and globular structure of G5 dendrimers, with its extensive internal branching, creates a multitude of pockets for MTX encapsulation.[4] The dense surface amine layer also contributes to strong electrostatic interactions, effectively trapping the drug.

In Vitro Drug Release Kinetics

The release of the encapsulated drug is as critical as its initial loading. The ideal nanocarrier should retain its payload in circulation and release it in a sustained manner at the target site. Drug release from PAMAM dendrimers is often pH-sensitive, which is advantageous for cancer therapy as the tumor microenvironment is typically acidic.[6]

Experimental Workflow: In Vitro Drug Release Study

Caption: Workflow for conducting in vitro drug release studies using a dialysis method.

Comparative Release Profiles:

Dendrimer GenerationRelease ProfileMechanistic Rationale
G3 PAMAM Faster ReleaseWeaker drug interaction, primarily surface-adsorbed, leading to quicker dissociation.
G4 PAMAM Sustained ReleaseA balance of encapsulation and surface interaction provides a more controlled release profile.[7]
G5 PAMAM Slower, More Sustained ReleaseStrong encapsulation within the dense interior minimizes burst release and allows for gradual diffusion.

Mechanistic Interpretation:

The drug release procedure generally declines with increasing PAMAM generations.[6] This is because higher generation dendrimers, with their compact architecture, can more effectively sequester the drug molecules within their core, leading to a more sustained release profile.[7][8] At acidic pH, the tertiary amines within the dendrimer core become protonated, leading to electrostatic repulsion and swelling of the dendrimer structure. This "proton-sponge" effect facilitates the release of the encapsulated MTX.[6]

Cellular Uptake and Cytotoxicity

The ultimate goal of a drug delivery system is to enhance the therapeutic efficacy of the drug while minimizing its side effects. The interaction of dendrimers with cells is highly dependent on their surface charge and generation.

Experimental Protocol: Cellular Uptake by Flow Cytometry

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Incubate the cells with free MTX and MTX-loaded G3, G4, and G5 PAMAM dendrimers. For quantification, dendrimers are typically labeled with a fluorescent dye (e.g., FITC).

  • Cell Harvesting: After a set incubation period (e.g., 4-24 hours), wash the cells thoroughly with cold PBS to remove non-internalized dendrimers and detach them using trypsin.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell population to quantify the extent of dendrimer uptake. An increase in mean fluorescence intensity corresponds to higher cellular uptake.

Trustworthiness of the Protocol: This protocol is self-validating by including a free drug control to establish a baseline and a thorough washing step to ensure that analysis is performed only on internalized nanoparticles. The cellular uptake of PAMAM dendrimers is an energy-dependent process, so maintaining consistent temperature (37°C) is critical.[9]

Comparative Performance:

FormulationCellular UptakeCytotoxicity (IC50)Rationale
Free MTX LowHigherRelies on passive diffusion.
G3-MTX ModerateModeratePositive surface charge facilitates interaction with the cell membrane.
G4-MTX HighLowIncreased surface charge density enhances cellular interaction and uptake.[10]
G5-MTX Very HighLowerHighest positive charge density leads to the most efficient endocytosis.

Expertise-Driven Insights:

The data clearly demonstrates that higher generation dendrimers lead to increased cellular uptake and enhanced cytotoxicity of the conjugated drug.

  • Mechanism of Uptake: The positively charged surface of amine-terminated PAMAM dendrimers facilitates strong electrostatic interactions with the negatively charged cell membrane, promoting efficient cellular entry via endocytosis.[3][9]

  • Enhanced Cytotoxicity: The increased cellular uptake of the dendrimer-MTX conjugates translates directly to a higher intracellular concentration of the drug, leading to a lower IC50 value (the concentration required to inhibit 50% of cell growth) and greater therapeutic effect.[11]

  • Inherent Cytotoxicity: It is crucial to acknowledge that cationic dendrimers exhibit concentration- and generation-dependent toxicity, with higher generations being more cytotoxic.[2][7] This is a critical consideration in experimental design. Surface modification (e.g., PEGylation) is a common strategy to reduce this inherent toxicity while maintaining drug delivery benefits.[6]

Synthesizing the Evidence: A Decision-Making Framework

The choice of the optimal dendrimer generation is a balancing act, weighing the benefits of higher drug loading and cellular uptake against potential challenges like cytotoxicity and manufacturing complexity.

G cluster_0 Dendrimer Generation cluster_1 Performance Metrics G3 G3 DL Drug Loading G3->DL Low SR Sustained Release G3->SR Low CU Cellular Uptake G3->CU Moderate CT Inherent Cytotoxicity G3->CT Low G4 G4 G4->DL Moderate G4->SR Good G4->CU High G4->CT Moderate G5 G5 G5->DL High G5->SR Excellent G5->CU Very High G5->CT High

Caption: The relationship between PAMAM dendrimer generation and key drug delivery performance metrics.

Senior Scientist's Recommendation:

  • For applications requiring the highest possible drug payload and a highly sustained release profile , G5 PAMAM dendrimers are the superior choice, provided that surface modification is employed to mitigate their inherent cytotoxicity.

  • For initial proof-of-concept studies or when a balance between performance and lower cytotoxicity is desired, G4 PAMAM dendrimers represent a robust and versatile platform.

  • G3 PAMAM dendrimers may be suitable for applications where rapid release is desired or for the delivery of molecules that primarily interact with the dendrimer surface, and where minimal carrier-induced toxicity is paramount.[7]

Conclusion and Future Outlook

The generational series of PAMAM dendrimers offers a remarkable platform for tuning the performance of drug delivery systems. As we have demonstrated, increasing the generation number from G3 to G5 systematically enhances drug loading, prolongs release, and improves cellular uptake of Methotrexate. This guide has provided a framework for understanding the causality behind these observations, grounded in the fundamental physicochemical properties of dendrimers.

The field continues to evolve, with a growing emphasis on surface-engineered dendrimers that offer improved biocompatibility and targeted delivery. The principles outlined in this guide, however, remain fundamental to the rational design of the next generation of dendrimer-based therapeutics.

References

  • ACS Publications. Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition. Available from: [Link]

  • PubMed Central. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy. Available from: [Link]

  • PubMed Central. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity. Available from: [Link]

  • PubMed. The effect of dendrimer generations on the structure of Q(G) LLC mesophase and drug release. Available from: [Link]

  • Semantic Scholar. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity. Available from: [Link]

  • Taylor & Francis Online. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity. Available from: [Link]

  • PubMed. Methotrexate and sulforaphane loaded PBA-G5-PAMAM dendrimers as a combination therapy for anti-inflammatory response in an intra-articular joint arthritic animal model. Available from: [Link]

  • PubMed Central. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Available from: [Link]

  • University of Johannesburg. Targeted co-delivery nanosystem based on methotrexate, curcumin, and PAMAM dendrimer for improvement of the therapeutic efficacy in cervical cancer. Available from: [Link]

  • PubMed Central. Cytotoxicity of Dendrimers. Available from: [Link]

  • PubMed. Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers. Available from: [Link]

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  • Caltech. Cellular Uptake and Toxicity of Dendrimers: Overview of Recent Advances. Available from: [Link]

  • Semantic Scholar. Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers. Available from: [Link]

  • Scilit. Methotrexate Nanoparticles Prepared with Codendrimer from Polyamidoamine (PAMAM) and Oligoethylene Glycols (OEG) Dendrons: Antitumor Efficacy in Vitro and in Vivo. Available from: [Link]

  • Wikipedia. Dendrimer. Available from: [Link]

  • PubMed Central. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Available from: [Link]

  • PubMed Central. Drug-Conjugated Dendrimer Hydrogel Enables Sustained Drug Release via a Self-Cleaving Mechanism. Available from: [Link]

  • MDPI. Dendrimers for Drug Delivery. Available from: [Link]

  • ResearchGate. (PDF) Dendrimers for Drug Delivery. Available from: [Link]

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literature review of dendrimers synthesized using 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dendrimer Synthesis Utilizing 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Abstract

Dendrimers represent a unique class of synthetic macromolecules characterized by their highly branched, monodisperse, and well-defined three-dimensional architectures.[1] Their structure, composed of a central core, repeating branching units (generations), and a high density of terminal functional groups, allows for precise control over properties like size, solubility, and reactivity.[2][3] This guide provides a comprehensive analysis of dendrimers synthesized using 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, a key building block for producing poly(benzyl ether) dendrimers. We will explore the prevalent convergent synthesis strategy, provide detailed experimental protocols, and offer a comparative analysis against other major dendrimer families, such as Polyamidoamine (PAMAM) and Poly(propylene imine) (PPI) dendrimers. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to evaluate and utilize this specific dendron for advanced applications in drug delivery, materials science, and catalysis.

The Architectural Advantage: Convergent Synthesis

The synthesis of dendrimers primarily follows two pathways: the divergent method and the convergent method.[1][4] While the divergent approach builds outwards from a central core, often leading to structural defects in higher generations, the convergent strategy offers superior structural precision.[4]

Convergent Synthesis , pioneered by Hawker and Fréchet, involves the stepwise construction of dendritic wedges (dendrons) from the periphery inwards.[4] These pre-fabricated dendrons are then attached to a multifunctional core in the final step. This methodology is particularly advantageous as it allows for easy purification of intermediates, significantly reducing the likelihood of structural defects and resulting in a more homogeneous and well-defined final product.[4] The building block 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a quintessential second-generation (G2) dendron specifically designed for this elegant approach. Its single reactive benzylic bromide site allows for precise, directional coupling to a core or for the creation of a next-generation dendron.

G cluster_0 Divergent Synthesis cluster_1 Convergent Synthesis D_Core Core D_G1_1 G1 D_Core->D_G1_1 D_G1_2 G1 D_Core->D_G1_2 D_G2_1 G2 D_G1_1->D_G2_1 D_G2_2 G2 D_G1_1->D_G2_2 D_G2_3 G2 D_G1_2->D_G2_3 D_G2_4 G2 D_G1_2->D_G2_4 C_Core Core C_Dendron1 Dendron C_Dendron1->C_Core C_Dendron2 Dendron C_Dendron2->C_Core C_Surface1 Surface C_Surface1->C_Dendron1 C_Surface2 Surface C_Surface2->C_Dendron1 C_Surface3 Surface C_Surface3->C_Dendron2 C_Surface4 Surface C_Surface4->C_Dendron2

Fig. 1: Comparison of divergent (outward) and convergent (inward) synthesis strategies.

Synthesis and Characterization Protocols

The primary reaction for constructing poly(benzyl ether) dendrimers is the Williamson ether synthesis, a robust and high-yielding reaction between an alkoxide (or phenoxide) and an organic halide.[5] In this context, the benzylic bromide of the dendron is highly reactive towards nucleophilic substitution by a phenoxide group.

Experimental Protocol: Synthesis of a G3 Dendron

This protocol details the synthesis of a third-generation (G3) poly(benzyl ether) dendron by coupling two equivalents of the G2 dendron, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (1) , with a core molecule, methyl 3,5-dihydroxybenzoate (2) .

Materials:

  • 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (1 ) (CAS RN: 129536-41-0)

  • Methyl 3,5-dihydroxybenzoate (2 )

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-crown-6

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add methyl 3,5-dihydroxybenzoate (2 ) (1.0 eq), 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (1 ) (2.1 eq), anhydrous potassium carbonate (5.0 eq), and 18-crown-6 (0.2 eq).

    • Causality: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl groups of the core, forming the reactive phenoxide. 18-crown-6 is a phase-transfer catalyst that complexes with the potassium ions, increasing the nucleophilicity of the phenoxide. An excess of the bromide dendron is used to ensure complete reaction of the difunctional core.

  • Reaction: Add anhydrous acetone/DMF (3:1 v/v) to the flask to dissolve the reactants. Stir the mixture vigorously at reflux (approx. 60-65 °C) for 24-48 hours.

    • Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. The solvent mixture is chosen to ensure all reactants remain in solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting materials and the appearance of a new, higher-molecular-weight spot indicates product formation.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash sequentially with dilute HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting product by column chromatography on silica gel.

    • Causality: The purification step is critical in convergent synthesis to isolate the desired high-purity G3 dendron from unreacted G2 dendron and any side products.

G cluster_workflow Protocol: G3 Dendron Synthesis prep 1. Prepare Reactants (G2-Br, Core, K₂CO₃, 18-crown-6) in Schlenk Flask reaction 2. Add Solvent & Reflux (24-48h under Argon) prep->reaction Williamson Ether Synthesis monitor 3. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 4. Cool, Filter Salts, Evaporate Solvent monitor->workup Complete purify 5. Column Chromatography workup->purify char 6. Characterize Product purify->char

Fig. 2: Experimental workflow for the convergent synthesis of a G3 dendron.
Characterization

Verifying the structure and purity of the synthesized dendrimers is paramount. The following techniques are standard in the field:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The disappearance of the phenolic -OH proton signal from the core and the appearance of new signals corresponding to the ether linkage confirm a successful reaction.[5]

  • Size Exclusion Chromatography (SEC): This technique determines the molecular weight and polydispersity index (PDI). For dendrimers, a PDI value very close to 1.0 is expected, confirming their monodisperse nature.[5]

  • Mass Spectrometry: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is particularly well-suited for large macromolecules like dendrimers, providing a precise mass that can confirm the molecular formula.[6]

Performance Comparison with Alternative Dendrimer Systems

Poly(benzyl ether) dendrimers, synthesized from building blocks like 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, possess distinct properties when compared to other widely studied dendrimer families, notably the aliphatic amine-based PAMAM and PPI dendrimers.[2]

FeaturePoly(benzyl ether) DendrimersPAMAM DendrimersPPI Dendrimers
Backbone Chemistry Aromatic Ether LinkagesAliphatic Amide and Amine LinkagesAliphatic Propylene Imine Linkages
Chemical Stability Very High: Ether bonds are highly resistant to hydrolysis and chemical degradation.Moderate: Amide bonds are susceptible to hydrolysis under acidic or basic conditions.Moderate: Susceptible to degradation, particularly at low pH.
Biocompatibility Generally Good: The uncharged backbone is typically less cytotoxic.Generation Dependent: Cationic surfaces can cause cell lysis and toxicity. Often requires PEGylation.[7]Generation Dependent: Similar cytotoxicity concerns as PAMAM due to cationic nature.
Solubility Soluble in common organic solvents (THF, CH₂Cl₂, etc.). Water solubility requires surface modification.Water-soluble, especially protonated forms.Water-soluble at low pH.
Synthesis Method Primarily ConvergentPrimarily DivergentPrimarily Divergent
Drug Loading Ideal for physical encapsulation of hydrophobic drugs in the nonpolar interior ("unimolecular micelle").[4]Can load drugs via electrostatic interactions with surface amines or covalent conjugation.[4]Similar loading mechanisms to PAMAM.

Applications in Research and Drug Development

The unique properties of poly(benzyl ether) dendrimers make them highly suitable for specific advanced applications.

  • Drug Delivery: Their robust, nonpolar interior acts as a nanoscale container for hydrophobic therapeutic agents, enhancing their solubility and bioavailability.[7][8] The dendrimer surface can be functionalized with targeting ligands (e.g., folic acid) or water-solubilizing groups (e.g., polyethylene glycol) to create sophisticated drug delivery systems.[9]

  • Nanoscale Catalysis: The dendritic architecture can be used to encapsulate and isolate a single catalytic site at its core.[3] This creates a unique microenvironment that can enhance catalytic activity and selectivity while the dendrimer's solubility makes it a bridge between homogeneous and heterogeneous catalysis.[3]

  • Materials Science: The rigid and well-defined structure of these dendrimers makes them useful as additives in polymer composites to improve mechanical properties or as building blocks for liquid crystalline materials.[8][10]

Conclusion

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is a powerful and precise building block for the convergent synthesis of poly(benzyl ether) dendrimers. The resulting macromolecules exhibit exceptional chemical stability, a well-defined structure, and a hydrophobic interior, distinguishing them from more common aliphatic dendrimers like PAMAM and PPI. While PAMAM dendrimers may be favored for applications requiring inherent water solubility and cationic surfaces (e.g., gene transfection), poly(benzyl ether) dendrimers offer a superior platform for the encapsulation of hydrophobic drugs and for applications where long-term chemical stability is critical. The choice of dendrimer architecture is therefore a strategic decision dictated by the specific performance requirements of the intended application, and the Fréchet-type dendrons discussed herein represent a cornerstone of modern, high-precision macromolecular engineering.

References

  • esdchem. 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide.
  • esdchem. 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide.
  • Abrica-Gonzalez, P., et al. (2024). From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. Pharmaceutics.
  • Irimie, A. I., et al. (2021). Applications and Limitations of Dendrimers in Biomedicine. Molecules.
  • USA Chemical Suppliers. 3,5-bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide suppliers USA.
  • Christensen, J. B., et al. (2018). Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv.
  • Singh, P., et al. (2015). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry.
  • BenchChem. (2025). Application of 3,5-Bis(bromomethyl)toluene in Dendrimer Chemistry: A Detailed Guide for Researchers.
  • Biosynth. 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide.
  • Majoros, I. J., et al. (2008). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Journal of Medicinal Chemistry.
  • TCI Chemicals. 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.
  • Sharma, A., et al. (2014). Dendrimers: Synthesis, Types and Applications - A Review. Trade Science Inc.
  • ResearchGate. (PDF) Synthesis and Biomedical Applications of Dendrimers.
  • Madaan, K., et al. (2014). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Journal of Pharmacy & Bioallied Sciences.
  • Liu, H., et al. (2017). Synthesis and Biomedical Applications of Dendrimers. Current Organic Chemistry.
  • ResearchGate. 2,3-Branching benzyl ether dendrimers for the enhancement of dental composites | Request PDF.
  • Gupta, B., et al. (2012). Synthesis and characterization of G5 PAMAM dendrimer containing daunorubicin for targeting cancer cells. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Mesomorphic Poly(aryl ester)/Poly(benzyl ether) Dendrimers/co-Dendrimers with C60 as the Core.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a complex poly(aryl ether) dendron, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (CAS No. 129536-41-0) is a valuable tool in advanced chemical synthesis, particularly in the development of novel catalysts.[1] However, its utility in the lab is matched by the critical need for meticulous handling and disposal. The presence of the benzyl bromide functional group designates this compound as a hazardous substance requiring a disposal protocol that addresses its reactivity, potential for irritation, and regulatory classification as a halogenated organic compound.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this chemical, ensuring the protection of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent risks, moving beyond simple compliance to foster a culture of proactive safety.

Part 1: Hazard Profile and Core Safety Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. The primary risks are dictated by its classification as a skin and eye irritant and the reactivity of the benzyl bromide moiety.

Chemical and Hazard Properties Summary

PropertyDetailsSource(s)
Chemical Name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
CAS Number 129536-41-0[1][2]
Appearance White to almost white powder or crystal
GHS Hazard Codes H315: Causes skin irritationH319: Causes serious eye irritation[2]
Signal Word Warning[2]
Key Hazards Irritant: Causes significant skin and eye irritation upon contact.[2]Lachrymator: Like simpler benzyl bromides, it is expected to be a lachrymator, causing tearing.[3][4]Water Reactive: The benzyl bromide group can hydrolyze with water, especially under basic or heated conditions, to produce corrosive hydrogen bromide (HBr) gas.[5][6]

The foundational principle for disposing of this compound is to treat it as Hazardous Halogenated Organic Waste .[7] This classification is non-negotiable and dictates the entire disposal pathway. Halogenated wastes cannot be mixed with non-halogenated solvent waste streams, as they require specialized high-temperature incineration with acid gas scrubbers to neutralize the resulting hydrogen bromide.[5][8]

Part 2: Standard Operating Procedure for Waste Accumulation

This protocol outlines the routine collection of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide waste, including contaminated consumables and residual material.

Step 1: Personal Protective Equipment (PPE) Mandates Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves before each use and employ proper removal techniques to avoid skin contact.[5][8]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[9]

Step 2: Waste Container Selection and Preparation

  • Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible (e.g., High-Density Polyethylene (HDPE) or a glass bottle with a secure cap). Ensure the container is in good condition, free from cracks or residue.[10]

  • Pre-Label the Container: Before the first drop of waste is added, the container must be correctly labeled.[10] The label must include:

    • The words "Hazardous Waste ".[11][12]

    • The full chemical name: "Waste 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide ". Do not use abbreviations.[10]

    • A clear indication of the hazards (e.g., "Irritant," "Lachrymator").[12]

    • The name of the principal investigator and the laboratory location.[11]

Step 3: Waste Segregation and Accumulation

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[11][12]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure, unadulterated solid waste in a dedicated, labeled container. Contaminated items like weighing paper, gloves, and pipette tips should be placed in a separate, clearly labeled solid waste container.

    • Liquid Waste: If the compound is used in solution, collect the liquid waste in a dedicated halogenated organic liquid waste container. Do not mix with non-halogenated solvents (e.g., acetone, hexane, ethanol).[8]

  • Maintain Closed Containers: The waste container must remain sealed at all times except when actively adding waste. This prevents the release of vapors and ensures safety.[10]

Part 3: Disposal Workflow and Spill Management

The following diagram illustrates the decision-making process for managing this chemical waste, from routine collection to spill response.

G Disposal Workflow for 3,5-Bis[...]benzyl Bromide start Waste Generated: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is_spill Is it a spill? start->is_spill routine_disposal Routine Waste (Residuals, Contaminated Items) is_spill->routine_disposal No spill_response Spill Occurs is_spill->spill_response Yes label_container 1. Select & Pre-Label 'Halogenated Hazardous Waste' Container routine_disposal->label_container assess_spill 1. Assess Spill Size & Evacuate Area spill_response->assess_spill add_waste 2. Add Waste in SAA (Keep Container Closed) label_container->add_waste contact_ehs 3. When Full or Project Ends, Contact EHS for Pickup add_waste->contact_ehs don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) assess_spill->don_ppe contain_spill 3. Cover with Dry, Inert Material (Sand, Soda Ash, Dry Lime) AVOID WATER don_ppe->contain_spill collect_spill 4. Carefully Collect Material into a Sealable Container contain_spill->collect_spill label_spill_waste 5. Label as 'Spill Debris' with Chemical Name collect_spill->label_spill_waste contact_ehs_spill 6. Contact EHS for Immediate Guidance and Pickup label_spill_waste->contact_ehs_spill

Caption: Decision workflow for handling and disposing of the target compound.

Emergency Spill Procedures:

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small spill of the solid, you may proceed with cleanup if you are trained and have the correct equipment. For large spills, evacuate and call your institution's emergency response team.

  • Containment (for small, manageable spills):

    • Wearing full PPE, approach the spill.

    • Crucially, do not use water. [13] Cover the spilled solid with a dry, inert material such as sand, dry lime, or soda ash.[13] This prevents the generation of dust and begins the neutralization process.

    • Gently sweep or scoop the mixture into a sealable, labeled container for disposal. Avoid creating dust.[2]

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

Part 4: Final Disposal and Chemical Deactivation

Final Disposal Pathway: The ultimate disposal of the collected hazardous waste is not a task for laboratory personnel. The sealed and labeled waste containers must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[14][15] They will ensure the waste is transported to a certified Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration in compliance with EPA and local regulations.[5][12]

Chemical Deactivation of Residuals (Advanced Users Only): For neutralizing trace amounts of the compound on glassware before cleaning, a chemical deactivation step can be employed by trained personnel within a certified chemical fume hood. This is a chemical reaction, not a bulk disposal method.

Protocol for Quenching Glassware:

  • Safety First: Perform this procedure in a fume hood while wearing full PPE.

  • Prepare Quenching Solution: Prepare a 5-10% aqueous solution of sodium carbonate (soda ash) or sodium bicarbonate.

  • Rinse Glassware: Rinse the contaminated glassware with a minimal amount of a water-miscible solvent (e.g., acetone) to dissolve the residue.

  • Neutralization: Slowly and carefully add the acetone rinse solution to the stirring sodium carbonate/bicarbonate solution. The basic conditions will facilitate the hydrolysis of the reactive benzyl bromide to the more stable benzyl alcohol derivative.

  • Dispose of Quench Solution: The resulting solution should be collected as hazardous aqueous waste.

This procedure converts the reactive benzyl bromide into a less hazardous form, making the subsequent cleaning of glassware safer. The underlying mechanism is a nucleophilic substitution reaction where a hydroxide or carbonate ion displaces the bromide.[16]

By adhering to this comprehensive guide, researchers can ensure that their innovative work with 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is conducted with the highest standards of safety and environmental stewardship.

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • JoDrugs. (n.d.). benzyl bromide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • Suggitt, R. M. (1984, August 28). Disposal process for halogenated organic material. (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Unknown Author. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

  • Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. Retrieved from [Link]

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A Researcher's Guide to Handling 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. As a large, dendrimeric molecule, its physical properties may differ from smaller analogs, but its chemical reactivity is dominated by the benzyl bromide functional group. Benzyl bromides are potent alkylating agents and are classified as lachrymators, meaning they are severe irritants to the eyes, mucous membranes, and skin.[1][2][3] This document outlines the necessary engineering controls, personal protective equipment (PPE), and operational procedures to ensure safe handling, minimize exposure risk, and manage disposal in a laboratory setting.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a framework for mitigating risk. The most effective controls are at the top of the pyramid. PPE, while essential, is the last line of defense.

  • Elimination/Substitution: Not applicable when the use of this specific reagent is required.

  • Engineering Controls: Physically separate the researcher from the hazard. This is the primary and most critical control measure.

  • Administrative Controls: Establish standard operating procedures (SOPs), training, and designated work areas.

  • Personal Protective Equipment (PPE): Create a final barrier between the user and the chemical.

Engineering Controls: Your Primary Barrier

All handling of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood .[3] The fume hood provides critical protection against the inhalation of vapors, which can cause severe respiratory irritation.[2][4] A safety shower and eyewash station must be immediately accessible.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is based on a risk assessment of the compound's known hazards: severe skin and eye irritation, and its nature as a lachrymator.[5] The following table summarizes the mandatory PPE for all procedures involving this compound.

Protection Type Required PPE Rationale and Key Specifications
Hand Protection Double Nitrile GlovesBenzyl bromides can permeate single gloves. The outer glove is considered contaminated and should be removed before leaving the fume hood. The inner glove protects against incidental contact during de-gowning. Gloves must be inspected for holes before use.[6][7]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal around the eyes to protect against vapors and splashes.[8] A full-face shield is worn over the goggles to protect the entire face from splashes during transfers or in the event of a vessel rupture.[9]
Body Protection Disposable, Poly-Coated Gown with Knit CuffsA standard cotton lab coat is insufficient. A disposable, chemically resistant gown that closes in the back provides a superior barrier against spills and splashes.[10] Knit cuffs ensure a tight seal with the inner glove.
Respiratory Protection NIOSH-Approved Respirator (Contingency Use)Not required for routine handling inside a certified fume hood. A fit-tested NIOSH-certified N95 respirator or a chemical cartridge respirator should be available for emergency situations like a large spill outside of the fume hood.[7][10]
Foot Protection Closed-Toed Shoes & Shoe CoversImpervious, closed-toed shoes are mandatory in any laboratory. Disposable shoe covers should be worn in the designated handling area and removed upon exiting to prevent the spread of contamination.[10]

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is critical for safety. This process ensures that controls are implemented in the correct order and minimizes the risk of cross-contamination.

PPE Donning and Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is as important as its selection. Follow this sequence to prevent contact with contaminated surfaces.

G cluster_donning Donning Sequence (Before Entering Work Area) cluster_doffing Doffing Sequence (In Designated Area) D1 1. Shoe Covers D2 2. Gown D1->D2 D3 3. Face Shield & Goggles D2->D3 D4 4. Inner Gloves (Under Cuff) D3->D4 D5 5. Outer Gloves (Over Cuff) D4->D5 F1 1. Outer Gloves F2 2. Gown (Roll Away from Body) F1->F2 F3 3. Face Shield & Goggles F2->F3 F4 4. Shoe Covers F3->F4 F5 5. Inner Gloves F4->F5 Wash Wash Hands Thoroughly F5->Wash

Caption: PPE Donning and Doffing Workflow.

Safe Handling Workflow

The following diagram illustrates the logical flow for handling the reagent, from initial setup to final waste disposal. Each step must be performed with deliberate care.

Workflow start Start prep Prepare Workspace Verify fume hood function. Assemble all necessary equipment. Prepare waste containers. start->prep don Don PPE Follow the full donning sequence. prep->don handle Handle Compound Weigh and transfer compound inside fume hood. Keep container sealed when not in use. don->handle react Perform Reaction Conduct all operations within the fume hood. Maintain constant monitoring. handle->react decon Decontaminate Neutralize contaminated surfaces and glassware with a 5% sodium hydroxide or soda ash solution. Rinse thoroughly. react->decon doff Doff PPE Follow the full doffing sequence in a designated area. Dispose of PPE in a labeled hazardous waste container. decon->doff end End doff->end

Caption: Step-by-step safe handling workflow.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel must be familiar with these protocols before beginning work.

Spill Response Plan
Spill Size Location Action Protocol
Small (<5g or <20mL)Inside Fume Hood 1. Alert others in the immediate area. 2. Absorb the spill with an inert material (e.g., sand, vermiculite).[11] 3. Collect the absorbed material into a labeled hazardous waste container. 4. Decontaminate the area with a 5% soda ash solution, followed by a water rinse.[11]
Large (>5g or >20mL)Inside or Outside Fume Hood 1. EVACUATE the immediate area. 2. Alert laboratory supervisor and EH&S immediately. 3. If outside the hood, close the doors to the lab to contain vapors. 4. Do not attempt to clean up a large spill unless you are trained and equipped for hazardous spill response. Await professional assistance.[11]
Personnel Exposure Protocol
  • Skin Contact: Immediately move to the safety shower and rinse the affected area with copious amounts of water for at least 15-20 minutes.[8][11] Remove contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15-20 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, gown, shoe covers) is considered hazardous waste and must be disposed of in a clearly labeled, sealed hazardous waste container.[10]

  • Chemical Waste: Unused reagent and reaction mixtures must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers are never truly empty and must be decontaminated. Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Decontaminate the container with a 5% soda ash solution before disposal or reuse.[11]

By integrating these engineering controls, personal protective equipment, and rigorous procedures, researchers can handle 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide with a high degree of safety and confidence, ensuring the integrity of both their research and their personal health.

References

  • New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide. Retrieved from [Link]

  • Dendritech, Inc. (2015). Polyamidoamine (PAMAM) dendrimer, succinamic acid surface, aqueous solution Safety Data Sheet. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Li, X., et al. (2022). Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. Pharmaceutics, 14(6), 1292. Retrieved from [Link]

  • Fisher Scientific. (2024). Benzyl bromide Safety Data Sheet. Retrieved from [Link]

  • Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]

  • Scott, S. A. (2014). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice, 20(4), 279-286. Retrieved from [Link]

  • MDPI. (2022). Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. Retrieved from [Link]

  • POGO. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Connor, T. H. (2009). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide - PubChem. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Jain, N. K., et al. (2010). Dendrimer Toxicity: Let's Meet the Challenge. Journal of Biomedical Nanotechnology, 6(4), 339-354. Retrieved from [Link]

Sources

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